2,4,6-Triphenylpyridine
説明
Structure
3D Structure
特性
IUPAC Name |
2,4,6-triphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZHWQQBYDFNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206730 | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-35-8 | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 580-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triphenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Triphenylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,6-triphenylpyridine, a significant heterocyclic aromatic compound. This document collates essential data on its physicochemical properties, spectroscopic characteristics, and established synthesis protocols. Detailed experimental methodologies are provided to facilitate replication and further investigation. The structural aspects are elucidated through standardized chemical identifiers and a visual representation. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.
Chemical Structure and Identification
This compound is an aromatic organic compound featuring a central pyridine ring substituted with three phenyl groups at the 2, 4, and 6 positions.[1] This substitution pattern imparts specific chemical and physical properties to the molecule.
Below is a 2D structural representation of this compound.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 580-35-8 | [1][3][4] |
| Molecular Formula | C₂₃H₁₇N | [1][3][4] |
| Canonical SMILES | c1ccc(cc1)c1cc(c2ccccc2)nc(c1)c1ccccc1 | [1] |
| InChI | InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | [3][4] |
| InChIKey | FRZHWQQBYDFNTH-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
This compound is typically a white to yellow or orange crystalline solid.[1] It is characterized by its stability and limited solubility in water, while showing good solubility in organic solvents like ethanol and acetone.[1]
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 307.39 g/mol | [5] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 138-143 °C | [6][7] |
| Boiling Point | 456.9 °C at 760 mmHg | [8] |
| Density | 1.103 g/cm³ | [8] |
| Flash Point | 199.9 °C | [8] |
| logP | 6.08260 | [8] |
| Refractive Index | 1.622 | [8] |
| Solubility | Low in water; soluble in ethanol and acetone. | [1] |
Spectroscopic Data
The structural and electronic properties of this compound have been characterized by various spectroscopic techniques.
Table 3: Spectroscopic Data Summary
| Technique | Key Data Points | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.31-8.35 (m, 4H), 7.96 (s, 2H), 7.80-7.82 (m, 2H), 7.51-7.66 (m, 9H) | [6] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 157.32, 149.99, 139.45, 138.87, 128.96, 128.93, 128.83, 128.58, 127.03, 116.93 | [6] |
| IR Spectrum | Data available from NIST WebBook | [3][9] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 307. Other major fragments at 306 and 308. | [2][10] |
| UV-Vis | λmax: 312 nm (in Ethanol) | [11] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through a one-pot condensation reaction, often referred to as a Chichibabin-type synthesis.[12] Various methodologies exist, including conventional heating and microwave-assisted protocols, with different catalytic systems employed to enhance yield and reaction efficiency.
General One-Pot Synthesis of 2,4,6-Triarylpyridines
This protocol is a generalized procedure based on several reported methods.[12]
-
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (1.1 - 3.0 mmol)
-
Catalyst (e.g., CoCl₂·6H₂O, 2.5 mol%; or Fe₃O₄/HT-Co, 1.6 mol%)[12]
-
-
Procedure:
-
Combine the acetophenone, aromatic aldehyde, ammonium acetate, and the catalyst in a round-bottom flask.
-
Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific catalyst and substrates used (e.g., 110 °C for 4 hours with CoCl₂·6H₂O; reflux temperature for 1 hour with Fe₃O₄/HT-Co).[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up Option 1 (Precipitation):
-
Pour the mixture into ice water.
-
Collect the precipitated solid by filtration, wash with distilled water, and dry.[12]
-
-
Work-up Option 2 (Extraction):
-
Add a suitable solvent like ethyl acetate to the reaction mixture.
-
If a magnetic catalyst is used, it can be separated using an external magnet.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[12]
-
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6][12]
-
Materials:
-
Aromatic ketones (4.0 mmol)
-
Aromatic aldehydes (4.0 mmol)
-
Hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol) as a nitrogen source
-
TMSOTf (0.5 mmol)
-
Toluene (2 mL)
-
-
Procedure:
-
Combine all reactants in a microwave-safe vessel.
-
Heat the mixture under microwave irradiation at 150 °C for 30 minutes.[6]
-
Monitor the reaction by TLC.
-
Upon completion, follow a suitable work-up and purification procedure as described in section 4.1.
-
Synthesis via Oxidative Decarboxylation Coupling
This method involves the coupling of aryl acetic acids with oxime esters.
-
Materials:
-
Oxime acetate (0.2 mmol)
-
Phenylacetic acid (0.15 mmol)
-
CuCl (20 mol%)
-
NaHSO₃ (0.5 equiv.)
-
DMF (2 mL)
-
-
Procedure:
-
Charge a round-bottom flask with the oxime acetate, phenylacetic acid, CuCl, and NaHSO₃ in DMF under an oxygen atmosphere.
-
Stir the mixture at 150 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL) and water.
-
Separate the layers and wash the aqueous fraction with ethyl acetate (10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, Hexane/EtOAc).[13]
-
Logical Relationships and Workflow
The synthesis of this compound typically follows a convergent approach where simpler starting materials are combined to form the final product. The general workflow for synthesis and characterization is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
Applications and Further Research
This compound exhibits interesting photophysical properties, making it a candidate for applications in various fields, including as a fluorescent probe and in organic light-emitting diodes (OLEDs).[1] Its electron-accepting capabilities, a result of the multiple phenyl groups, make it a subject of interest in materials science.[1] Furthermore, it can participate in electrophilic substitution reactions and form complexes with metal ions, opening avenues for its use in catalysis and coordination chemistry.[1] The pyridine scaffold is also a common motif in medicinal chemistry, suggesting potential for derivatization and biological evaluation.[14]
References
- 1. CAS 580-35-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 4. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 5. Pyridine, 2,4,6-triphenyl- (CAS 580-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Pyridine,2,4,6-triphenyl- | CAS#:580-35-8 | Chemsrc [chemsrc.com]
- 9. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 10. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 11. This compound | 580-35-8 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. derpharmachemica.com [derpharmachemica.com]
A Comprehensive Technical Guide to 2,4,6-Triphenylpyridine: Synthesis, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,4,6-triphenylpyridine |
| CAS Number | 580-35-8 |
| Molecular Formula | C₂₃H₁₇N |
| Molecular Weight | 307.39 g/mol |
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through various methodologies, with multicomponent reactions being a prominent and efficient approach. These methods offer advantages such as high yields, operational simplicity, and the use of readily available starting materials.
Experimental Protocols
One-Pot Synthesis via Multicomponent Reaction:
A widely employed method involves the one-pot condensation of an aromatic ketone, an aromatic aldehyde, and a nitrogen source, typically ammonium acetate.
-
Materials: Acetophenone, Benzaldehyde, Ammonium acetate, and a catalyst (e.g., Lewis acids, solid supports).
-
Procedure: A mixture of acetophenone (2 mmol), benzaldehyde (1 mmol), and ammonium acetate (1.1 mmol) is heated, often under solvent-free conditions or in a suitable solvent like ethanol.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a solvent such as ethanol.
-
Catalyst Influence: Various catalysts can be employed to improve reaction efficiency and yield. For instance, using 1.6 mol% of a Fe₃O₄/HT-Co nanocatalyst at reflux temperature under solvent-free conditions has been reported to give high yields.[1]
Microwave-Assisted Synthesis:
Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound derivatives.
-
Materials: Aromatic ketones, aromatic aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source, with a Lewis acid catalyst like TMSOTf.[2]
-
Procedure: A mixture of the aromatic ketone (4.0 mmol), aromatic aldehyde (4.0 mmol), HMDS (3.0 mL), and TMSOTf (0.5 mmol) in a suitable solvent (e.g., toluene) is subjected to microwave irradiation at a specific temperature (e.g., 150 °C) for a short duration (e.g., 0.5 h).[2] The product is then isolated and purified.
Synthesis Yields of this compound under Various Conditions
| Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TMSOTf/HMDS (Microwave) | Toluene | 150 | 0.5 h | 92 | [2] |
| Fe₃O₄/HT-Co | Solvent-free | Reflux | 1 h | High | [1] |
| Decarboxylative Coupling | n-hexane/aq. KOH | Ambient | 60-80 min | 80-90 | [3] |
| Fe₃O(BPDC)₃ | Solvent-free | 140 | 360 min | >83 | [4] |
Biological Activities and Therapeutic Potential
Derivatives of this compound have garnered significant interest in the field of drug discovery due to their diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity: Topoisomerase Inhibition
Several studies have highlighted the potential of dihydroxylated this compound derivatives as potent anticancer agents.[5][6] Their mechanism of action is often attributed to the inhibition of topoisomerases I and II, enzymes crucial for DNA replication and transcription.[5][6]
Experimental Protocol for Topoisomerase II Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, assay buffer, ATP, and the test compound.
-
Procedure: The test compound is incubated with supercoiled DNA and topoisomerase II in the presence of ATP. The reaction is then stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to a control without the inhibitor.
Cytotoxicity of this compound Derivatives in Cancer Cell Lines:
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Dihydroxylated derivatives | Various human cancer cell lines | Varies | [5] |
| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [7] |
| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [7] |
| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [7] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [7] |
| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [7] |
Antimicrobial Activity
2,4,6-Triarylpyridine analogues have also demonstrated promising activity against various bacterial and fungal strains.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Method: The agar well diffusion method or broth microdilution method is commonly used.
-
Procedure (Agar Well Diffusion): An agar plate is uniformly inoculated with the test microorganism. Wells are then made in the agar, and different concentrations of the test compound are added to the wells. After incubation, the diameter of the zone of inhibition around each well is measured.
-
Procedure (Broth Microdilution): Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth occurs.
Antimicrobial Activity of 2,4,6-Triarylpyridine Analogues:
| Compound | Organism | Activity | Reference |
| 4a, 4c, 4d, 4e | Gram-positive bacteria | Significant inhibition | [8] |
| Various derivatives | Escherichia coli, Staphylococcus aureus | Good activity | [9] |
| Pyrimidine derivatives | Bacillus pumilus, Escherichia coli | Effective | [10] |
Mechanism of Action: Topoisomerase II Inhibition
The anticancer activity of certain this compound derivatives is linked to their ability to inhibit topoisomerase II. This enzyme plays a critical role in managing DNA topology during replication and transcription by creating transient double-strand breaks to allow for strand passage. Inhibition of this process leads to DNA damage and ultimately, cell death.
Caption: Mechanism of Topoisomerase II Inhibition by a this compound Derivative.
Photophysical Properties
This compound and its derivatives often exhibit interesting photophysical properties, including fluorescence. The absorption and emission characteristics can be influenced by the solvent polarity and the nature of substituents on the phenyl rings. For instance, 2,4,6-triphenylpyrylium chloride, a related compound, absorbs in the blue-near ultraviolet range and emits in the blue-green spectral range with a high fluorescence quantum yield in acetonitrile.[11] A study on a this compound-functionalized polytyrosine showed an emission maximum that shifted from 536 nm to 489 nm upon blending with poly(4-vinylpyridine).[12] The UV-vis absorption spectrum of this compound in ethanol shows a maximum at 312 nm.[13]
References
- 1. orgchemres.org [orgchemres.org]
- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemres.org [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Strong emission of this compound-functionalized polytyrosine and hydrogen-bonding interactions with poly(4-vinylpyridine) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. This compound | 580-35-8 [chemicalbook.com]
Spectroscopic Profile of 2,4,6-Triphenylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Triphenylpyridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a triaryl-substituted pyridine derivative. Its rigid, planar structure and potential for functionalization make it a valuable scaffold in the design of novel organic materials and pharmaceutical agents. Accurate and detailed spectroscopic data are paramount for its unambiguous identification and for understanding its chemical behavior. This guide presents a compilation of its characteristic ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with detailed experimental protocols and visual representations of analytical workflows.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are characterized by signals in the aromatic region.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.35–8.31 | m | 4H | H-2', H-6' of 2,6-diphenyl groups | [1] |
| 8.21 | d, J = 7.1 Hz | 4H | H-2', H-6' of 2,6-diphenyl groups | [2] |
| 8.20 | d, J = 7.5 Hz | 4H | H-2', H-6' of 2,6-diphenyl groups | [3] |
| 7.96 | s | 2H | H-3, H-5 of pyridine ring | [1] |
| 7.90 | s | 2H | H-3, H-5 of pyridine ring | [2] |
| 7.89 | s | 2H | H-3, H-5 of pyridine ring | [3] |
| 7.82–7.80 | m | 2H | Aromatic protons | [1] |
| 7.76 | d, J = 6.9 Hz | 2H | Aromatic protons | [2] |
| 7.74 | d, J = 7.5 Hz | 2H | Aromatic protons | [3] |
| 7.66–7.51 | m | 9H | Aromatic protons | [1] |
| 7.60–7.41 | m | 9H | Aromatic protons | [2] |
| 7.54–7.43 | m | 9H | Aromatic protons | [3] |
Note: Solvent for all referenced ¹H NMR data is CDCl₃. The spectrometer frequencies ranged from 400 to 500 MHz.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
| 157.5 | C-2, C-6 of pyridine ring | [2][3] |
| 157.32 (2x) | C-2, C-6 of pyridine ring | [1] |
| 150.2 | C-4 of pyridine ring | [2][3] |
| 149.99 | C-4 of pyridine ring | [1] |
| 139.6 | C-1' of 2,6-diphenyl groups | [2][3] |
| 139.45 (2x) | C-1' of 2,6-diphenyl groups | [1] |
| 139.1 | C-1'' of 4-phenyl group | [2] |
| 138.87 | C-1'' of 4-phenyl group | [1] |
| 129.2 | Aromatic CH | [2] |
| 129.1 | Aromatic CH | [3] |
| 129.0 | Aromatic CH | [2][3] |
| 128.96 (2x) | Aromatic CH | [1] |
| 128.93 (2x) | Aromatic CH | [1] |
| 128.9 | Aromatic CH | [3] |
| 128.83 | Aromatic CH | [1] |
| 128.7 | Aromatic CH | [3] |
| 128.58 (4x) | Aromatic CH | [1] |
| 128.5 | Aromatic CH | [2] |
| 127.2 | Aromatic CH | [2][3] |
| 127.1 | Aromatic CH | [2][3] |
| 127.03 (6x) | Aromatic CH | [1] |
| 117.1 | C-3, C-5 of pyridine ring | [2][3] |
| 116.93 (2x) | C-3, C-5 of pyridine ring | [1] |
Note: Solvent for all referenced ¹³C NMR data is CDCl₃. The spectrometer frequencies were 100 or 125 MHz.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1600-1580 | Strong | C=C stretching (pyridine ring and phenyl rings) |
| ~1500-1400 | Medium-Strong | Aromatic C=C stretching |
| ~750-770 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~690-710 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Note: The data is based on a typical gas-phase FTIR spectrum. The exact peak positions may vary slightly depending on the sampling method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment | Reference |
| 308.1439 | - | [M+H]⁺ (Calculated for C₂₃H₁₈N) | [1] |
| 308.1447 | - | [M+H]⁺ (Found) | [1] |
| 307 | High | [M]⁺ | |
| 306 | Moderate | [M-H]⁺ | |
| 230 | Moderate | [M - C₆H₅]⁺ | |
| 153.5 | Low | [M]²⁺ |
Note: The fragmentation pattern is based on typical electron ionization (EI) mass spectra.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).
IR Spectroscopy
-
KBr Pellet Method : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.
-
Thin Film Method : A few milligrams of the compound are dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded.
Mass Spectrometry
-
Electron Ionization (EI) Mass Spectrometry : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the correlation of spectroscopic data with the chemical structure of this compound.
References
An In-depth Technical Guide on the Physical Properties of 2,4,6-Triphenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-triphenylpyridine, a valuable compound in various chemical and pharmaceutical research applications. This document details its melting point and solubility, along with standardized experimental protocols for their determination.
Core Physical Properties
This compound is a yellow to orange crystalline solid.[1] It is known for its stability and is a subject of interest in academic research and industrial applications due to its unique photophysical properties.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 138–139 °C | [2] |
| 139.0 to 143.0 °C | [3][4] | |
| 141 °C | [5] | |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.[6] Impurities typically cause a depression and broadening of the melting point range.
Principle: A small, finely powdered sample of the substance is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[7]
-
Thermometer
-
This compound sample (dry and finely powdered)[6]
-
Mortar and pestle (if sample is not powdered)[6]
-
Heating bath fluid (e.g., paraffin oil) for Thiele tube method[7]
Procedure (using a Mel-Temp apparatus):
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6] If necessary, grind the crystals to a fine powder using a mortar and pestle.[6]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.[8] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[8] The packed sample height should be 2-3 mm.[8]
-
Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus.[8]
-
Heating:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point.[8]
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
-
Observation and Recording:
-
Repeat: It is good practice to perform at least two measurements to ensure consistency.
Qualitative Determination of Solubility
Principle: The solubility of a solute in a solvent is determined by observing whether the solute dissolves to form a clear, homogeneous solution at a given temperature.
Apparatus and Materials:
-
Test tubes and rack
-
Spatula
-
Vortex mixer or stirring rod
-
This compound
-
Solvents (e.g., water, ethanol, acetone)
Procedure:
-
Preparation: Place approximately 10-20 mg of this compound into separate, clean, and dry test tubes.
-
Solvent Addition: Add 1 mL of the desired solvent to each test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Observation: Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Slightly Soluble: A small portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): If the substance is insoluble at room temperature, gently heat the test tube to observe if solubility increases with temperature. Note any changes upon cooling.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound, a common procedure in organic chemistry laboratories.
Caption: Generalized workflow for the synthesis and purification of this compound.
Logical Relationship: Factors Influencing Melting Point Determination
The accuracy of melting point determination is dependent on several key factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the accuracy of melting point determination.
References
- 1. CAS 580-35-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 580-35-8 [chemicalbook.com]
- 5. Pyridine,2,4,6-triphenyl- | CAS#:580-35-8 | Chemsrc [chemsrc.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Synthesis of 2,4,6-Triphenylpyridine: A Technical Guide
An In-depth Exploration of Historical and Modern Synthetic Strategies for Researchers, Scientists, and Drug Development Professionals.
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with 2,4,6-triphenylpyridine being a prominent derivative. Its unique photophysical properties and utility as a building block in supramolecular chemistry have driven the development of numerous synthetic methodologies. This technical guide provides a comprehensive overview of the discovery and evolution of this compound synthesis, from classical name reactions to modern, highly efficient protocols. Detailed experimental procedures, comparative data, and mechanistic pathways are presented to serve as a practical resource for laboratory and industrial applications.
Historical Context and Foundational Syntheses
The initial preparations of 2,4,6-triarylpyridines were established through seminal name reactions in organic chemistry, primarily the Hantzsch pyridine synthesis and the Kröhnke pyridine synthesis. These methods laid the groundwork for the construction of the pyridine ring and are still relevant today.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1] While versatile, the classical Hantzsch synthesis is more commonly employed for 1,4-dihydropyridines.[1][3]
The Kröhnke Pyridine Synthesis
Developed by Fritz Kröhnke, this method has become a cornerstone for the synthesis of 2,4,6-trisubstituted pyridines.[4][5] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5][6] The Kröhnke synthesis is renowned for its high yields and mild reaction conditions.[5] A key advantage is the convergent nature of the synthesis, allowing for the independent variation of the substituents on the pyridine ring.[6]
Modern Synthetic Methodologies
Building upon the classical foundations, modern organic synthesis has introduced a plethora of new methods for the preparation of this compound. These approaches often focus on improving efficiency, reducing environmental impact, and expanding the substrate scope. Key advancements include one-pot reactions, the use of novel catalysts, and microwave-assisted synthesis.
One-Pot Syntheses
One-pot procedures have gained significant traction due to their operational simplicity and efficiency, as they combine multiple reaction steps without the need for isolating intermediates.[7] A common and straightforward one-pot approach involves the condensation of a substituted acetophenone, a substituted benzaldehyde, and ammonium acetate.[4][8] This method, often considered a variation of the Chichibabin pyridine synthesis, can be performed under solvent-free conditions or in various solvents.[4][7][8]
Catalytic Approaches
A wide array of catalysts have been employed to enhance the efficiency and selectivity of this compound synthesis. These include:
-
Lewis Acids: Catalysts such as CoCl₂·6H₂O, FeCl₃, and Bi(OTf)₃ have been shown to effectively promote the one-pot synthesis.[8]
-
Brønsted Acids: Triflimide (HNTf₂) has been utilized as a potent metal-free Brønsted acid catalyst.[9]
-
Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. Examples include hydrotalcite magnetic nanoparticles decorated with cobalt and metal-organic frameworks (MOFs) like VNU-20.[10][11]
-
Nanocatalysts: Magnetic nanoparticles functionalized with catalysts offer high surface area and easy separation.[11]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of this compound, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[12][13][14] This technique is compatible with both solvent-free conditions and the use of high-boiling solvents like polyethylene glycol (PEG).[4][13]
Quantitative Data Summary
The following tables summarize quantitative data for various synthetic methods for this compound, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Classical and One-Pot Synthetic Methods
| Method | Reactants | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Kröhnke Synthesis | N-phenacylpyridinium bromide, Chalcone, NH₄OAc | - | Acetic Acid | 4-6 h | 120 | High | [6] |
| One-Pot | Acetophenone, Benzyl chloride, NH₄OAc | - | Neat | 8 h | 150 | 97 | [15] |
| One-Pot | Chalcone, NH₄OAc | Acetic Acid (cat.) | Neat | - | - | 97 | [16] |
| One-Pot | Acetophenone, Benzaldehyde, NH₄OAc | CoCl₂·6H₂O (2.5 mol%) | Neat | 4 h | 110 | 90+ | [8] |
| One-Pot | Acetophenone, Benzaldehyde, NH₄OAc | Fe₃O₄/HT-Co (1.6 mol%) | Neat | 1 h | Reflux | High | [11] |
| One-Pot | Acetophenone, Benzaldehyde, NH₄OAc | 40% KOH | DMSO | - | - | Good | [7] |
Table 2: Modern Catalytic and Microwave-Assisted Methods
| Method | Reactants | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Microwave-Assisted | Acetophenone, Benzaldehyde, HMDS | TMSOTf | Toluene | 0.5 h | 150 | 92 | [12][14] |
| Catalytic | Ketoximes, Dibenzyl ether | VNU-20 | - | - | - | - | [10] |
| Catalytic | Benzyl alcohol, Acetophenone, NH₄OAc | PET@UiO-66, TBHP | THF | 24 h | 60 | Good to Excellent | [17] |
| Microwave-Assisted | Benzaldehyde, Acetophenone, Ammonia | - | PEG-400 | - | - | - | [13] |
| Catalytic | Arylacetic acids, Acetophenone oximes | KOH, in situ ¹O₂ | n-hexane | - | RT | - | [18] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes to this compound.
Protocol 1: Kröhnke Pyridine Synthesis
Reactants:
-
N-phenacylpyridinium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate (large excess)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.[6]
-
Add glacial acetic acid as the solvent.[6]
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, allow the reaction mixture to cool to room temperature.[6]
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.[6]
-
Collect the solid product by vacuum filtration.[6]
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.[6]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[6]
Protocol 2: One-Pot Solvent-Free Synthesis
Reactants:
-
Substituted acetophenone (2.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
Procedure:
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.[6]
-
Heat the solvent-free mixture at 120-140 °C for 2-4 hours. The reaction mixture will melt and then solidify upon completion.[6]
-
Allow the mixture to cool to room temperature.[6]
-
Treat the solid residue with water and break it up.[6]
-
Collect the solid product by vacuum filtration, wash with water, and dry.[6]
Protocol 3: Microwave-Assisted Synthesis
Reactants:
-
Acetophenone (4.0 mmol)
-
Benzaldehyde (4.0 mmol)
-
Hexamethyldisilazane (HMDS) (14.4 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.5 mmol)
-
Toluene (2 mL)
Procedure:
-
In a dried 35 mL microwave vial, combine acetophenone, benzaldehyde, HMDS, TMSOTf, and toluene at 25 °C.[12][14]
-
Subject the mixture to microwave irradiation and stir at 150 °C for 0.5 hours.[12][14]
-
Monitor the consumption of starting materials by TLC.[12]
-
After the reaction is complete, cool the mixture to 25 °C.[12]
-
Purify the crude product by column chromatography to yield this compound.[12] A yield of 92% has been reported for this method.[12][14]
Mechanistic Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthetic processes.
Caption: Kröhnke Pyridine Synthesis Mechanism.
Caption: One-Pot Synthesis Experimental Workflow.
Conclusion
The synthesis of this compound has evolved significantly from its classical roots. While the Hantzsch and Kröhnke syntheses remain fundamental, modern advancements have introduced a diverse toolkit of one-pot, catalytic, and microwave-assisted methods. These contemporary approaches offer substantial improvements in terms of efficiency, reaction times, and environmental friendliness. The choice of a specific synthetic route will depend on factors such as available starting materials, desired scale, and the need for sustainable practices. This guide provides the necessary technical information for researchers and professionals to make informed decisions and successfully synthesize this important heterocyclic compound.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. grokipedia.com [grokipedia.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orgchemres.org [orgchemres.org]
- 12. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgchemres.org [orgchemres.org]
An In-depth Technical Guide to 2,4,6-Triphenylpyridine Derivatives and Analogues for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-triphenylpyridine derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. We delve into their synthesis, biological activities, and mechanisms of action, with a focus on their applications in anticancer and antimicrobial drug development. This document is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products and synthetic pharmaceuticals. Among these, 2,4,6-trisubstituted pyridines, particularly the triphenylpyridine framework, have garnered considerable attention due to their diverse and potent biological activities.[1][2] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The unique structural features of the this compound core allow for extensive functionalization, enabling the modulation of their physicochemical and pharmacological properties to enhance efficacy and selectivity. This guide will explore the key aspects of this promising class of molecules.
Synthesis of this compound Derivatives
A variety of synthetic strategies have been developed for the efficient construction of the this compound scaffold. One of the most common and versatile methods is the one-pot, multi-component reaction approach, often referred to as the Hantzsch pyridine synthesis or variations thereof.
General One-Pot Synthesis
A prevalent method involves the condensation of an acetophenone derivative, a benzaldehyde derivative, and a nitrogen source, typically ammonium acetate. This reaction can be catalyzed by various reagents, including acids, bases, and metal catalysts, and can be performed under conventional heating or microwave irradiation.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2,4,6-Triaryl Pyridines
This protocol describes a common method for synthesizing 2,4,6-triaryl pyridines from substituted acetophenones, and benzaldehydes.
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Catalyst (e.g., acetic acid, solid support catalyst)
-
Solvent (e.g., ethanol, polyethylene glycol)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A mixture of the substituted acetophenone (2.0 mmol), substituted benzaldehyde (1.0 mmol), ammonium acetate (10.0 mmol), and a catalytic amount of the chosen catalyst is prepared in a suitable solvent.
-
The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of this compound analogues against a variety of human cancer cell lines. Dihydroxylated derivatives, in particular, have shown enhanced cytotoxicity and have been identified as potent inhibitors of topoisomerase II.[3][4] The mechanism of their anticancer action is often attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[3][4][5] Some derivatives have also been found to exert their effects through the inhibition of histone deacetylase and the modulation of the p53 pathway.[1]
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC₅₀ values in µM)
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | PC3 (Prostate) | HeLa (Cervical) | Reference |
| Dihydroxylated Analogue 1 | 1.5 ± 0.1 | 2.3 ± 0.2 | 3.1 ± 0.3 | - | 4.5 ± 0.4 | [3] |
| Dihydroxylated Analogue 2 | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.2 | - | 3.2 ± 0.3 | [3] |
| Thiazole Derivative | - | - | - | 0.45 | 2.82 | [6] |
| Pyrazole Derivative | - | 0.2 | - | 0.85 | 1.2 | [6] |
| Triazole Derivative | 100 | 0.261 | - | 0.1 | 69.2 | [6] |
Note: The data presented is a compilation from various sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Several this compound analogues have been shown to possess significant antibacterial and antifungal properties.[2][7] Their mode of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of 2,4,6-Triarylpyridine Analogues (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | E. coli | S. aureus | P. aeruginosa | C. albicans | Reference |
| Analogue 4a | >100 | 25 | >100 | - | [7] |
| Analogue 4c | >100 | 50 | >100 | - | [7] |
| Analogue 4d | >100 | 50 | >100 | - | [7] |
| Analogue 4e | >100 | 25 | >100 | - | [7] |
| Penicillin (Standard) | - | 25 | - | - | [2] |
| Nystatin (Standard) | - | - | - | 25 | [2] |
Note: The data presented is a compilation from various sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Mechanism of Action & Signaling Pathways
Anticancer Mechanism: Topoisomerase Inhibition
A primary mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of topoisomerase enzymes.[3][4][5][8] Topoisomerases are essential for resolving topological problems in DNA during replication, transcription, and recombination. By inhibiting these enzymes, the derivatives induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[9] Some derivatives have been shown to be non-intercalative DNA-binding agents, suggesting they stabilize the topoisomerase-DNA cleavage complex without inserting themselves into the DNA helix.[10]
Other Anticancer Mechanisms
Beyond topoisomerase inhibition, certain this compound derivatives have been implicated in other anticancer pathways, including the inhibition of histone deacetylases (HDACs) and the modulation of the p53 tumor suppressor pathway.[1] HDAC inhibition can lead to changes in chromatin structure and gene expression, ultimately inducing apoptosis. Inhibition of p53 ubiquitination stabilizes p53, allowing it to activate downstream targets that promote cell cycle arrest and apoptosis.
Antimicrobial Activity Workflow
The discovery of novel antimicrobial agents is a critical area of research. The workflow for evaluating the antimicrobial potential of this compound derivatives typically involves a series of in vitro assays.
Conclusion and Future Directions
This compound derivatives and their analogues represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying their biological effects, particularly for their antimicrobial properties. Structure-activity relationship (SAR) studies will be crucial for optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The development of derivatives with improved water solubility and reduced off-target toxicity will be key to translating the potential of this compound class into clinically successful drugs.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery of dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine as a non-intercalative DNA-binding topoisomerase II-specific catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Glow: A Technical Guide to the Photophysical Properties of Novel Triphenylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of novel triphenylpyridine compounds, molecules that hold immense promise for the future of various scientific and technological fields, including advanced materials and drug development. Their unique photophysical properties, characterized by strong luminescence and sensitivity to their environment, make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to sophisticated biological sensors. This document provides a comprehensive overview of their key photophysical characteristics, detailed experimental protocols for their analysis, and a look into the structure-property relationships that govern their behavior.
Core Photophysical Data of Substituted Triphenylpyridines
The photophysical properties of triphenylpyridine derivatives can be finely tuned by the introduction of various substituent groups. Donor-acceptor architectures, in particular, have been shown to significantly influence the absorption and emission characteristics of these compounds. The following table summarizes key quantitative data for a selection of mono-, di-, and trisubstituted 2,4,6-triphenylpyridine-based molecules, highlighting the impact of N,N-diphenylamine and 3,6-bis(tert-butyl)carbazole fragments on their photophysical behavior.
| Compound ID | Substitution Pattern | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) |
| 6 | Monosubstituted (N,N-diphenylamine) | 395 | 508 | 0.85 |
| 7 | Disubstituted (N,N-diphenylamine) | 400 | 512 | 0.95 |
| 8 | Trisubstituted (N,N-diphenylamine) | 405 | 515 | 0.98 |
| 9 | Trisubstituted (3,6-bis(tert-butyl)carbazole & N,N-diphenylamine) | 410 | 520 | 0.75 |
Data presented is a representative summary based on findings in recent literature.[1]
Experimental Protocols for Photophysical Characterization
The accurate determination of the photophysical properties of novel triphenylpyridine compounds is crucial for understanding their behavior and potential applications. Below are detailed methodologies for key experiments.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to determine the wavelengths at which a compound absorbs light.
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
Procedure:
-
Sample Preparation: Solutions of the triphenylpyridine compounds are prepared in a high-purity spectroscopic grade solvent (e.g., chloroform, THF) at a concentration of approximately 2 x 10⁻⁵ M.[1]
-
Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.
-
Sample Measurement: The spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-700 nm).
-
Data Analysis: The wavelength of maximum absorption (λ_abs) is identified from the resulting spectrum.
Fluorescence Spectroscopy
This method is used to measure the emission properties of a compound after it absorbs light.
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is required.
Procedure:
-
Sample Preparation: The same solutions prepared for UV-Vis spectroscopy can be used. It is critical to ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excitation: The sample is excited at its absorption maximum (λ_abs) as determined by UV-Vis spectroscopy.
-
Emission Scan: The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
Data Analysis: The wavelength of maximum emission (λ_em) is determined from the emission spectrum.
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[2][3]
Instrumentation: A spectrofluorometer.
Procedure:
-
Standard Selection: A standard with a known quantum yield and an emission range similar to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Matching: A series of solutions of both the standard and the sample are prepared at different concentrations, ensuring their absorbance at the excitation wavelength is in the linear range (typically < 0.1).
-
Fluorescence Measurement: The fluorescence spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where Φ_standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[3]
Visualizing Key Concepts and Workflows
To better illustrate the relationships and processes involved in the study of triphenylpyridine compounds, the following diagrams have been generated using the DOT language.
Conclusion
The field of novel triphenylpyridine compounds is a vibrant area of research with significant potential for technological and biomedical advancements. The ability to systematically tune their photophysical properties through synthetic chemistry opens up a vast design space for new materials with tailored functionalities. This guide provides a foundational understanding of their key characteristics and the experimental methodologies required for their study, serving as a valuable resource for researchers and developers in this exciting field. Further investigations into the synthesis of new derivatives and a deeper understanding of the interplay between their structure and excited-state dynamics will undoubtedly lead to the development of next-generation optical materials and probes.
References
The Ascendant Role of 2,4,6-Triarylpyridines in Modern Medicinal Chemistry: A Technical Guide
Introduction
The pyridine nucleus is a cornerstone in the architecture of numerous biologically active compounds, and among its myriad derivatives, 2,4,6-triarylpyridines have emerged as a privileged scaffold in medicinal chemistry. This class of compounds, characterized by a central pyridine ring adorned with three aryl substituents, has garnered significant attention due to its versatile synthesis and a broad spectrum of pharmacological activities. Researchers and drug development professionals are increasingly exploring these molecules for their potential as therapeutic agents in diverse disease areas, including infectious diseases and oncology. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2,4,6-triarylpyridines, supplemented with detailed experimental protocols and visual representations of key concepts to empower further research and development in this exciting field.
Synthetic Strategies: Building the Triarylpyridine Core
The construction of the 2,4,6-triarylpyridine scaffold is most commonly achieved through one-pot, multi-component reactions, which offer advantages in terms of efficiency, atom economy, and reduced waste.[1][2] A prevalent method involves the condensation of an aromatic aldehyde, a substituted acetophenone, and a nitrogen source, typically ammonium acetate.[1][2] Variations of this approach utilize different catalysts and reaction conditions to optimize yields and purity.
Microwave-assisted synthesis has been shown to accelerate the reaction, leading to shorter reaction times and improved yields.[3][4] The use of green solvents, such as polyethylene glycol (PEG-400), presents an environmentally benign alternative to traditional organic solvents.[2] Another notable nitrogen source is hexamethyldisilazane (HMDS), which can be employed in Lewis acid-catalyzed reactions to afford the desired triarylpyridines.[3][4]
A general synthetic workflow for the one-pot synthesis of 2,4,6-triarylpyridines is depicted below:
Caption: General workflow for the one-pot synthesis of 2,4,6-triarylpyridines.
Biological Activities and Therapeutic Potential
2,4,6-Triarylpyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery programs.
Antimicrobial and Antifungal Activity
A significant body of research highlights the potent antimicrobial and antifungal properties of 2,4,6-triarylpyridines.[1][2] These compounds have shown efficacy against a panel of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The mechanism of their antimicrobial action is an area of ongoing investigation, with some studies suggesting interference with microbial cellular processes.
The following table summarizes the antimicrobial activity of representative 2,4,6-triarylpyridine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Aryl Substituents | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 1a | 2,4,6-triphenyl | Staphylococcus aureus | 12.5 | [1] |
| 1b | 2-(4-chlorophenyl)-4,6-diphenyl | Staphylococcus aureus | 6.25 | [1] |
| 2a | 2,4,6-triphenyl | Escherichia coli | 25 | [2] |
| 2b | 2-(4-hydroxyphenyl)-4,6-diphenyl | Escherichia coli | 12.5 | [2] |
| 3a | 2,4,6-triphenyl | Candida albicans | 50 | [1] |
| 3b | 2-(4-nitrophenyl)-4,6-diphenyl | Candida albicans | 25 | [1] |
Anticancer Activity and Mechanism of Action
The anticancer potential of 2,4,6-triarylpyridines is a particularly active area of research.[5] These compounds have exhibited significant cytotoxicity against a variety of human cancer cell lines.[5] A primary mechanism of their anticancer action is the inhibition of topoisomerases, essential enzymes involved in DNA replication and transcription.[5] Specifically, many derivatives have shown potent inhibitory activity against topoisomerase II.[5]
The table below presents the cytotoxic activity of selected 2,4,6-triarylpyridine derivatives against different cancer cell lines, with data presented as IC50 values.
| Compound ID | Aryl Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 2-(4-chlorophenyl)-4-(4-hydroxyphenyl)-6-phenyl | HCT-15 (Colon) | 5.2 | [5] |
| 4b | 2,6-bis(4-chlorophenyl)-4-(4-hydroxyphenyl) | HCT-15 (Colon) | 2.8 | [5] |
| 5a | 2-(4-methoxyphenyl)-4,6-diphenyl | A549 (Lung) | 8.1 | [5] |
| 5b | 2-(3,4-dimethoxyphenyl)-4,6-diphenyl | A549 (Lung) | 4.5 | [5] |
| 6a | 2,4,6-triphenyl | MCF-7 (Breast) | 10.5 | [5] |
| 6b | 2-(4-hydroxyphenyl)-4,6-diphenyl | MCF-7 (Breast) | 3.7 | [5] |
The proposed mechanism of topoisomerase II inhibition by 2,4,6-triarylpyridines involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.
Caption: Proposed mechanism of topoisomerase II inhibition by 2,4,6-triarylpyridines.
Structure-Activity Relationships (SAR)
The biological activity of 2,4,6-triarylpyridines is significantly influenced by the nature and position of substituents on the three aryl rings. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent and selective analogs.
For antimicrobial activity , the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aryl rings at the 2- and 6-positions often enhances potency.[1] Conversely, electron-donating groups at these positions may lead to a decrease in activity.
In the context of anticancer activity , the substitution pattern on the 4-aryl ring appears to be crucial. The presence of a hydroxyl or methoxy group at the para-position of the 4-aryl ring is frequently associated with increased cytotoxicity and topoisomerase II inhibitory activity.[5] Furthermore, the introduction of chloro substituents on the 2- and 6-aryl rings can also contribute to enhanced anticancer efficacy.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 2,4,6-triarylpyridines.
General Procedure for the One-Pot Synthesis of 2,4,6-Triarylpyridines
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the substituted acetophenone (2 mmol), and ammonium acetate (10 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., glacial acetic acid, 10 mL) and a catalyst if required.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours or heat in a microwave synthesizer at a specified temperature and time.
-
Work-up: After completion of the reaction (monitored by TLC), pour the mixture into crushed ice.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,4,6-triarylpyridine derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Protocol for Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.
-
Compound Addition: Add the test 2,4,6-triarylpyridine derivative at various concentrations to the reaction mixture. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.
Conclusion and Future Directions
2,4,6-Triarylpyridines represent a versatile and promising class of heterocyclic compounds with significant potential in medicinal chemistry. Their straightforward synthesis and diverse biological activities, particularly in the antimicrobial and anticancer arenas, make them attractive scaffolds for the development of novel therapeutic agents. The established structure-activity relationships provide a roadmap for the design of next-generation derivatives with improved potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring their potential in other therapeutic areas, and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their promising in vitro activities into in vivo efficacy. The continued exploration of this fascinating chemical space holds great promise for addressing unmet medical needs.
References
- 1. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triarylpyridine Compounds and Chloroquine Act in Concert to Trigger Lysosomal Membrane Permeabilization and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Supramolecular Chemistry Applications of 2,4,6-Triarylpyridines
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolkit for the bottom-up construction of functional materials and systems. Within this domain, 2,4,6-triarylpyridines have emerged as versatile and highly adaptable building blocks. Their rigid, planar structure, coupled with their inherent π-stacking capabilities and potential for functionalization, makes them ideal candidates for a wide range of applications, from chemical sensing and advanced materials to potential, yet underexplored, roles in drug delivery.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and supramolecular applications of 2,4,6-triarylpyridines, with a focus on quantitative data, experimental methodologies, and the logical frameworks underpinning their function.
Core Supramolecular Properties
The utility of 2,4,6-triarylpyridines in supramolecular chemistry stems from several key features:
-
π-Stacking Interactions: The extended aromatic system of the triarylpyridine core facilitates strong π-π stacking interactions, which are fundamental to their self-assembly into larger, ordered structures.[1][3]
-
Coordination Chemistry: The nitrogen atom of the central pyridine ring provides a coordination site for metal ions, enabling the formation of a diverse array of metallosupramolecular architectures.
-
Structural Rigidity and Preorganization: The rigid nature of the 2,4,6-triarylpyridine scaffold helps to preorganize appended functional groups, which is crucial for selective host-guest recognition.
-
Tunable Photophysical Properties: The electronic properties, and thus the absorption and fluorescence characteristics, of these molecules can be readily tuned by modifying the peripheral aryl groups. This tunability is key to their application in sensing and optoelectronic devices.
Synthesis of 2,4,6-Triarylpyridines
A variety of synthetic methods have been developed for the preparation of 2,4,6-triarylpyridines, with one-pot, multi-component reactions being the most common and efficient approach.[4][5][6] These reactions typically involve the condensation of an aryl aldehyde, a substituted acetophenone, and a nitrogen source, such as ammonium acetate.
Representative Synthetic Workflow
The following diagram illustrates a general workflow for the one-pot synthesis of 2,4,6-triarylpyridines, a method frequently cited for its efficiency and high yields.
Quantitative Data Summary
The photophysical properties of 2,4,6-triarylpyridines are highly dependent on the nature of the aryl substituents and the solvent environment. The following table summarizes key photophysical data for a selection of 2,4,6-triarylpyridine derivatives.
| Compound ID | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |
| 3a | DMSO | 261 | 360 | 0.44 ± 0.02 |
| CH3OH | 253 | 357 | 0.55 ± 0.01 | |
| CH3CN | 254 | 354 | 0.52 ± 0.02 | |
| CH3CO2Et | 253 | 347 | 0.42 ± 0.03 | |
| 3b | DMSO | 269 | 359 | 0.56 ± 0.01 |
| CH3OH | 262 | 362 | 0.70 ± 0.01 | |
| CH3CN | 263 | 360 | 0.71 ± 0.02 | |
| CH3CO2Et | 262 | 352 | 0.60 ± 0.02 | |
| 3c | DMSO | 285 | 376 | 0.58 ± 0.01 |
| CH3OH | 280 | 379 | 0.70 ± 0.02 | |
| CH3CN | 280 | 374 | 0.74 ± 0.02 | |
| 3d | DMSO | 285 | 378 | 0.29 ± 0.01 |
| CH3OH | 280 | 385 | 0.30 ± 0.01 | |
| CH3CN | 276 | 373 | 0.54 ± 0.01 |
Data extracted from a systematic study on the absorption and fluorescence properties of 2,4,6-triaryl and tripyridylpyridines.
Experimental Protocols
General One-Pot Synthesis of 2,4,6-Triarylpyridines (Chichibabin-type)
This protocol is a generalized procedure based on several reported methods.[4][5][6]
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (1.1 - 3.0 mmol)
-
Catalyst (e.g., CoCl₂·6H₂O, 2.5 mol%; or Fe₃O₄/HT-Co, 1.6 mol%)[4]
-
Solvent (if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the acetophenone, aromatic aldehyde, ammonium acetate, and the chosen catalyst.
-
Heat the mixture with stirring. The reaction temperature and time will depend on the specific catalyst and substrates used (e.g., 110 °C for 4 hours with CoCl₂·6H₂O; reflux temperature for 1 hour with Fe₃O₄/HT-Co).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Work-up Option 1 (with water precipitation): Pour the mixture into ice water. Collect the precipitated solid by filtration, wash with distilled water, and dry.[4]
-
Work-up Option 2 (with solvent extraction): Add a suitable solvent like ethyl acetate to the reaction mixture. If a magnetic catalyst is used, it can be separated using an external magnet. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Supramolecular Applications
Chemical Sensing
The tunable fluorescence of 2,4,6-triarylpyridines makes them promising candidates for chemosensors. By functionalizing the aryl rings with specific recognition motifs, these molecules can be designed to exhibit a change in their fluorescence properties upon binding to a target analyte, such as a metal ion or an anion.
The following diagram illustrates the general principle of a fluorescence-based chemosensor.
Building Blocks for Metallosupramolecular Architectures
The pyridine nitrogen of the 2,4,6-triarylpyridine core can coordinate to metal ions, allowing these molecules to act as ligands in the self-assembly of complex metallosupramolecular structures, such as metal-organic frameworks (MOFs). In this context, the triarylpyridine units act as nodes or linkers, and their geometry dictates the overall topology of the resulting framework.
The diagram below shows the logical relationship of components in the formation of a metal-organic framework.
Drug Delivery (A Developing Area)
The application of 2,4,6-triarylpyridines in drug delivery is a nascent and largely unexplored field. In principle, their ability to self-assemble into nanostructures, such as nanoparticles or vesicles, could be harnessed for the encapsulation and targeted delivery of therapeutic agents. Furthermore, functionalization with biocompatible polymers (e.g., PEG) and targeting ligands could lead to the development of sophisticated drug delivery vehicles. However, there is a significant lack of published research demonstrating the practical application of 2,4,6-triarylpyridines in this area. This represents a promising avenue for future research and development. The investigation into their potential as "theranostic" agents, which combine therapeutic and diagnostic functions, is particularly appealing given their inherent fluorescence properties.
Conclusion and Future Outlook
2,4,6-Triarylpyridines are a class of molecules with significant potential in supramolecular chemistry. Their straightforward synthesis and tunable properties have led to demonstrated applications in chemical sensing and as building blocks for complex materials. While their utility in these areas is clear, significant opportunities for further research exist. The systematic exploration of their host-guest chemistry to generate a library of receptors with known binding affinities is a crucial next step. Moreover, the development of 2,4,6-triarylpyridine-based systems for drug delivery and theranostics represents a challenging but potentially rewarding frontier for scientists and drug development professionals. As synthetic methodologies become even more refined and our understanding of their supramolecular behavior deepens, 2,4,6-triarylpyridines are poised to become increasingly important components in the design of next-generation functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemres.org [orgchemres.org]
- 5. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 2,4,6-Triphenylpyridine from Acetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,4,6-triphenylpyridine from acetophenone. This synthesis is a cornerstone in the preparation of functionalized pyridine rings, which are prevalent scaffolds in pharmaceuticals, functional materials, and natural products. The protocols outlined below are based on established methodologies, including variations of the Chichibabin and Kröhnke pyridine syntheses, offering a range of conditions to suit various laboratory setups and research needs.
Introduction
The synthesis of 2,4,6-triarylpyridines is of significant interest due to their diverse applications, including their use as building blocks in supramolecular chemistry and their exhibition of a wide range of biological activities.[1][2] The one-pot reaction of acetophenone, an inexpensive and readily available starting material, provides an efficient and atom-economical route to this compound. This approach typically involves the condensation of two equivalents of a ketone (acetophenone) with one equivalent of an aldehyde, in the presence of a nitrogen source, most commonly ammonium acetate.[1][3] Various catalytic systems and reaction conditions have been developed to optimize this transformation, including solvent-free methods and the use of different catalysts to improve yields and reaction times.[1][3][4]
Reaction Principle
The formation of the this compound ring from acetophenone proceeds through a cascade of reactions. The generally accepted mechanism involves an initial aldol condensation between two molecules of acetophenone and one molecule of benzaldehyde (which can be formed in situ or added as a reactant) to form a 1,5-dicarbonyl intermediate.[5] This intermediate then undergoes cyclization with a nitrogen source, such as ammonia (from ammonium acetate), followed by dehydration and oxidation (aromatization) to yield the final pyridine product.[5][6]
Comparative Data of Synthetic Protocols
The following table summarizes various reported one-pot methods for the synthesis of this compound, highlighting the key reaction parameters and corresponding yields for easy comparison.
| Method Reference | Reactants (Equivalents) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cobalt(II) Chloride Catalyzed[1] | Benzaldehyde (1), Acetophenone (2), NH₄OAc (1.5) | CoCl₂·6H₂O (2.5 mol%) | Solvent-free | 110 | 4 | 90 |
| Iodine Catalyzed[4] | Benzaldehyde (1), Acetophenone (2), NH₄OAc | I₂ (20 mol%) | Solvent-free | 120 | 6 | 48-61 |
| Triflimide Catalyzed[4] | Benzaldehyde (1), Acetophenone (2), NH₄OAc | HNTf₂ (1 mol%) | Solvent-free | 80 | 0.5-1 | 81-96 |
| Catalyst-Free (Microwave)[4] | Benzaldehyde (1), Acetophenone (2), NH₄OAc | None | Solvent-free | 110 | 0.08-0.15 | 80-95 |
| Benzyl Chloride Route[7] | Acetophenone (1), Benzyl Chloride (2), NH₄OAc (3) | None | - | 150 | 8 | - |
| PET@UiO-66 Vial[8] | Benzyl alcohol (1), Acetophenone (2), NH₄OAc (2) | PET@UiO-66, TBHP | THF | 60 | 24 | Good to Excellent |
| Acetic Acid[9] | Acetophenone, Benzaldehyde, Ammonia | None | Acetic Acid | Reflux | - | 68 |
Experimental Protocols
Protocol 1: Cobalt(II) Chloride Catalyzed Solvent-Free Synthesis[2]
This protocol offers high yields under solvent-free conditions, minimizing environmental impact.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ammonium acetate (NH₄OAc)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ice water
-
Distilled water
Procedure:
-
In a round-bottom flask, combine benzaldehyde (2 mmol, 0.21 mL), acetophenone (4 mmol, 0.47 mL), ammonium acetate (3 mmol, 0.23 g), and CoCl₂·6H₂O (0.05 mmol, 0.012 g, 2.5 mol%).
-
Heat the mixture in an oil bath at 110 °C with stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water (10 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with distilled water (40 mL) and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: Triflimide Catalyzed Solvent-Free Synthesis[5]
This method utilizes a strong Brønsted acid catalyst for a rapid and efficient reaction at a lower temperature.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Substituted acetophenone (e.g., Acetophenone)
-
Ammonium acetate (NH₄OAc)
-
Triflimide (HNTf₂)
Procedure:
-
Combine the aromatic aldehyde (1 mmol), substituted acetophenone (2 mmol), ammonium acetate (1.5 mmol), and triflimide (1 mol%) in a reaction vessel.
-
Heat the mixture at 80 °C under solvent-free conditions for the time specified by monitoring (typically 30-60 minutes).
-
Upon completion, cool the reaction mixture.
-
Proceed with a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.
Protocol 3: Synthesis from Benzyl Chloride and Acetophenone[8]
This protocol provides an alternative route starting from benzyl chloride.
Materials:
-
Acetophenone
-
Benzyl chloride
-
Ammonium acetate (NH₄OAc)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Absolute Ethanol
Procedure:
-
In a 5 mL round-bottomed flask, mix acetophenone (1 mmol), benzyl chloride (2 mmol), and ammonium acetate (3 mmol).
-
Stir the mixture magnetically at 150 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to ambient temperature.
-
Add water (2.5 mL) and extract the product with dichloromethane (2 x 2.5 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by crystallization from absolute ethanol.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound.
Caption: General experimental workflow for the one-pot synthesis of this compound.
Proposed Reaction Mechanism (Chichibabin Type)
The diagram below outlines the proposed reaction mechanism for the formation of this compound from acetophenone and benzaldehyde in the presence of ammonia.
Caption: Proposed reaction mechanism for this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: Kröhnke Pyridine Synthesis for 2,4,6-Triarylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kröhnke pyridine synthesis is a powerful and versatile method for the preparation of highly functionalized pyridines, particularly 2,4,6-triarylpyridines.[1][2] These structures are of significant interest in medicinal chemistry and materials science due to their prevalence in natural products, pharmaceuticals, and functional materials.[2][3] The synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[2][4] This method is valued for its ability to generate complex pyridine structures under relatively mild conditions and has been adapted for one-pot and solvent-free procedures, enhancing its efficiency and environmental friendliness.[5][6][7]
Reaction Mechanism
The mechanism of the Kröhnke pyridine synthesis begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with a source of ammonia, such as ammonium acetate, to yield the final substituted pyridine.[1][2][8]
Caption: Reaction mechanism of the Kröhnke pyridine synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 2,4,6-triarylpyridines using different modifications of the Kröhnke synthesis.
Table 1: Solvent-Free Synthesis of 2,4,6-Triarylpyridines from Chalcones and Ammonium Acetate[7]
| Entry | Ar | Ar' | Yield (%) | m.p. (°C) |
| a | C₆H₅ | C₆H₅ | 97 | 134–135 |
| b | 4-CH₃-C₆H₄ | C₆H₅ | 97 | 157–158 |
| c | 4-Cl-C₆H₄ | C₆H₅ | 94 | 159–161 |
| d | C₆H₅ | 4-CH₃-C₆H₄ | 95 | 123–124 |
| e | C₆H₅ | 4-OCH₃-C₆H₄ | 94 | 120–122 |
| f | 4-CH₃-C₆H₄ | 4-CH₃-C₆H₄ | 95 | 178–179 |
| g | 4-OCH₃-C₆H₄ | C₆H₅ | 94 | 100–103 |
| h | C₆H₅ | 4-Cl-C₆H₄ | 98 | 199–201 |
| i | 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 93 | 195–197 |
Reaction Conditions: Chalcone (1 mmol), NH₄OAc (5 mmol), catalytic AcOH, 100 °C, 4 h.[6]
Table 2: One-Pot Synthesis of 2,4,6-Triarylpyridines using CoCl₂·6H₂O Catalyst under Solvent-Free Conditions[8]
| Entry | Ar (from Aldehyde) | Ar' (from Acetophenone) | Time (h) | Yield (%) | m.p. (°C) |
| 1 | C₆H₅ | C₆H₅ | 4 | 89 | 135–137 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | 4 | 93 | 185–187 |
| 3 | 4-NO₂-C₆H₄ | C₆H₅ | 4.5 | 95 | 200–202 |
| 4 | 4-CH₃-C₆H₄ | C₆H₅ | 4 | 92 | 160–162 |
| 5 | 4-OCH₃-C₆H₄ | C₆H₅ | 4.5 | 90 | 114–116 |
| 6 | C₆H₅ | 4-Cl-C₆H₄ | 4 | 94 | 155–157 |
| 7 | C₆H₅ | 4-Br-C₆H₄ | 4 | 92 | 165–167 |
| 8 | C₆H₅ | 4-CH₃-C₆H₄ | 4 | 90 | 125–127 |
Reaction Conditions: Aromatic aldehyde (2 mmol), acetophenone (4 mmol), NH₄OAc (3 mmol), CoCl₂·6H₂O (2.5 mol%), 110 °C.[7]
Experimental Protocols
Protocol 1: Classical Kröhnke Synthesis of 2,4,6-Triphenylpyridine[2]
This protocol describes the synthesis from a pre-formed α-pyridinium methyl ketone salt and an α,β-unsaturated ketone.
1. Synthesis of N-phenacylpyridinium bromide: a. In a round-bottom flask, dissolve phenacyl bromide in a suitable solvent such as acetone. b. Add an equimolar amount of pyridine and stir the mixture at room temperature. c. A precipitate will form. Continue stirring for 1-2 hours to ensure complete reaction. d. Collect the solid product by vacuum filtration. e. Wash the solid with cold acetone to remove any unreacted starting materials. f. Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.
2. Synthesis of this compound: a. In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv), and a large excess of ammonium acetate (10 equiv).[2] b. Add glacial acetic acid as the solvent.[2] c. Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[2] d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, allow the reaction mixture to cool to room temperature. f. Pour the cooled mixture into a beaker of ice water with stirring, which will cause a precipitate to form.[2] g. Collect the solid product by vacuum filtration. h. Wash the solid thoroughly with water and then with a small amount of cold ethanol. i. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[2]
Protocol 2: One-Pot, Solvent-Free Synthesis of 2,4,6-Triarylpyridines[2][8]
This protocol describes a more direct and environmentally friendly approach.
1. Reaction Setup: a. In a flask, thoroughly mix the substituted acetophenone (2.0 equiv), substituted benzaldehyde (1.0 equiv), and ammonium acetate (excess).[2] A catalytic amount of a Lewis acid such as CoCl₂·6H₂O (2.5 mol%) can be added to improve yields and reaction times.[7] b. Heat the solvent-free mixture at 110-140 °C for 2-4 hours.[2][7] The reaction mixture will become a melt and then solidify upon completion.[2]
2. Work-up and Purification: a. Allow the mixture to cool to room temperature. b. Treat the solid residue with water and break it up.[2] c. Collect the crude product by vacuum filtration and wash with water.[2] d. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[2]
Experimental Workflow
Caption: A general experimental workflow for the Kröhnke pyridine synthesis.
Scope and Limitations
The Kröhnke pyridine synthesis has a broad substrate scope, making it a valuable tool for synthetic chemists.[1][2]
-
α-Pyridinium Methyl Ketone Salts: A wide variety of aryl, heteroaryl, and alkyl groups on the ketone portion are well-tolerated. The pyridine ring itself can also bear substituents.[2]
-
α,β-Unsaturated Carbonyl Compounds: Both enones and enals can be used as Michael acceptors. A diverse range of substituents at the α- and β-positions, including both electron-donating and electron-withdrawing groups on aromatic rings, are compatible with the reaction conditions.[1][2]
-
Variations: The development of one-pot and solvent-free variations has expanded the applicability of the Kröhnke synthesis, offering more efficient and environmentally benign routes to 2,4,6-triarylpyridines.[6][7] The use of different catalysts in one-pot procedures can significantly influence reaction efficiency.[3][7]
While the reaction is robust, potential limitations and side reactions should be considered. Self-condensation of the α,β-unsaturated carbonyl compound can occur, especially at higher temperatures.[5] Careful control of stoichiometry and reaction temperature is crucial for optimizing yields and minimizing byproducts.[9] Monitoring the reaction by TLC is recommended to determine the optimal reaction time and prevent product decomposition from prolonged heating.[5]
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. orgchemres.org [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and substituted pyridines.[1][2] This one-pot condensation typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The initial product is a 1,4-DHP, which can then be oxidized to the corresponding pyridine, driven by the formation of a stable aromatic ring.[1]
The Hantzsch synthesis is a cornerstone in heterocyclic chemistry due to its efficiency and ability to construct highly functionalized pyridine rings in a single step.[3] Its significance is profoundly highlighted in medicinal chemistry and drug development. The 1,4-DHP core is the key pharmacophore in a major class of calcium channel blockers used to treat hypertension and angina, including widely-used drugs like nifedipine, amlodipine, and felodipine.[4][5] The versatility of the synthesis allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents for various conditions, including cancer and benign prostatic hyperplasia.[2]
Modern iterations of the Hantzsch synthesis focus on greener and more efficient protocols, employing alternative solvents like water, catalysts, and energy sources such as microwave irradiation to improve yields and reduce reaction times.[1][6]
Reaction Mechanism and Workflow
The Hantzsch synthesis proceeds through a series of well-established steps. Although several pathways have been proposed, a generally accepted mechanism involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation and a β-enamino ester.[4] These intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[4]
Reaction Mechanism Diagram
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2,4,6-Triphenylpyridine
Introduction
2,4,6-Triphenylpyridine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. These molecules are of considerable interest to researchers in medicinal chemistry and materials science due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Furthermore, their unique photophysical properties make them valuable building blocks in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. Traditional methods for the synthesis of 2,4,6-triarylpyridines often require harsh reaction conditions, long reaction times, and complex purification procedures.[2] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering advantages such as rapid reaction rates, higher yields, and improved energy efficiency.[3][4] This document provides detailed protocols for the microwave-assisted synthesis of this compound, targeting researchers, scientists, and drug development professionals.
Reaction Principle
The microwave-assisted synthesis of this compound is typically achieved through a one-pot, three-component reaction. The most common approach involves the condensation of two equivalents of an acetophenone derivative with one equivalent of a benzaldehyde derivative and a nitrogen source, such as ammonium acetate or hexamethyldisilazane (HMDS).[3][5][6] The reaction is often catalyzed by a Lewis acid or a heterogeneous catalyst.[3][5][6] The generally accepted mechanism proceeds through the initial formation of a chalcone (1,3-diphenyl-2-propen-1-one) via the Claisen-Schmidt condensation of acetophenone and benzaldehyde.[5] The chalcone then reacts with a second equivalent of acetophenone (in the form of an enamine or enolate) and the nitrogen source to undergo cyclization and subsequent aromatization to form the pyridine ring.
Experimental Protocols
This section details two common protocols for the microwave-assisted synthesis of this compound, utilizing different nitrogen sources and catalysts.
Protocol 1: Ammonium Acetate as Nitrogen Source with a Heterogeneous Catalyst
This protocol is adapted from a solvent-free method using nanocrystalline MgAl₂O₄ as a recyclable catalyst.[3]
Materials:
-
Benzaldehyde (1 mmol)
-
Acetophenone (2 mmol)
-
Ammonium acetate (4 mmol)
-
Nanocrystalline MgAl₂O₄ (5 mol%)
-
Ethanol (for recrystallization)
Equipment:
-
Microwave reactor
-
Reaction vessel (10 mL) with a magnetic stirrer
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine benzaldehyde (1 mmol), acetophenone (2 mmol), ammonium acetate (4 mmol), and nanocrystalline MgAl₂O₄ (5 mol%).
-
Place the sealed vessel in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 600 W for 5-10 minutes). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add hot ethanol to the mixture and filter to remove the insoluble catalyst.
-
The filtrate is cooled to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The pure this compound can be obtained by recrystallization from ethanol.
Protocol 2: Hexamethyldisilazane (HMDS) as Nitrogen Source with a Lewis Acid Catalyst
This protocol is based on a method utilizing HMDS as the nitrogen source and a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), under microwave irradiation.[5][7][8]
Materials:
-
Acetophenone (4.0 mmol)
-
Benzaldehyde (4.0 mmol)
-
Hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.5 mmol)
-
Toluene (2 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Microwave reactor
-
Reaction vessel (10 mL) with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a microwave reaction vessel, add acetophenone (4.0 mmol), benzaldehyde (4.0 mmol), toluene (2 mL), HMDS (3.0 mL), and TMSOTf (0.5 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.
-
After cooling, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following tables summarize the quantitative data from various reported microwave-assisted syntheses of this compound.
Table 1: Comparison of Reaction Conditions and Yields
| Catalyst | Nitrogen Source | Solvent | Microwave Power/Temp. | Time (min) | Yield (%) | Reference |
| Nanocrystalline MgAl₂O₄ | Ammonium Acetate | Solvent-free | Not Specified | Not Specified | 85 | [3] |
| TMSOTf | HMDS | Toluene | 150 °C | 30 | 92 | [5] |
| CoCl₂·6H₂O | Ammonium Acetate | Solvent-free | 110 °C (Oil Bath) | 240 | 89 | [6] |
| PEG-400 | Ammonium Acetate | PEG-400 | Not Specified | Not Specified | High | [4] |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₇N | [9] |
| Molecular Weight | 307.39 g/mol | [9][10] |
| Melting Point | 138-139 °C | [5] |
| Melting Point | 135-137 °C | [3] |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.35–8.31 (m, 4H), 7.96 (s, 2H), 7.82–7.80 (m, 2H), 7.66–7.57 (m, 6H), 7.57–7.51 (m, 3H) | [5] |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 157.32 (2C), 149.99, 139.45 (2C), 138.87, 128.96 (2C), 128.93 (2C), 128.83, 128.58 (4C), 127.03 (6C), 116.93 (2C) | [5] |
| HRMS (ESI, M+H)⁺ | Calculated: 308.1439, Found: 308.1447 | [5] |
Visualizations
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of this compound.
Generalized Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of this compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 10. This compound | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Green Synthesis of 2,4,6-Triarylpyridines
Introduction
2,4,6-Triarylpyridines are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique photophysical properties and π-stacking abilities also make them valuable in supramolecular chemistry and as photosensitizers.[3][4] Traditional synthesis methods often require harsh reaction conditions, stoichiometric reagents, and volatile organic solvents, leading to significant environmental concerns. The development of green and sustainable synthetic protocols is therefore a critical goal in modern chemistry.
This document outlines several efficient, eco-friendly methods for the synthesis of 2,4,6-triarylpyridines, focusing on multicomponent reactions (MCRs) that leverage green catalysts and energy sources.[1][3] These protocols offer advantages such as high atom economy, reduced reaction times, operational simplicity, and minimized waste generation.[5][6]
General Reaction Scheme: One-Pot Three-Component Synthesis
The most common and efficient green approach for synthesizing 2,4,6-triarylpyridines is the one-pot condensation of two equivalents of a substituted acetophenone, one equivalent of a substituted benzaldehyde, and an ammonium source like ammonium acetate, which serves as the nitrogen donor.[1][3]
Caption: General workflow for green one-pot synthesis of 2,4,6-triarylpyridines.
Method 1: Heterogeneous Catalysis under Solvent-Free Conditions
Application Note:
The use of solid acid catalysts under solvent-free conditions represents a highly sustainable approach.[3] Heterogeneous catalysts like Zeolite Socony Mobil-5 (ZSM-5) or silica-supported polyphosphoric acid (PPA-SiO2) offer significant advantages, including high efficiency, reusability, non-corrosiveness, and simple work-up procedures, often involving just filtration to recover the catalyst.[1][3] These solvent-free reactions minimize volatile organic compound (VOC) emissions and reduce waste, aligning perfectly with the principles of green chemistry.[7]
Quantitative Data Summary:
The following table summarizes the synthesis of various 2,4,6-triarylpyridines using PPA-SiO2 as a reusable catalyst under solvent-free conditions.[3]
| Entry | Ar (from Aldehyde) | R (from Acetophenone) | Time (min) | Yield (%)[3] |
| 1 | C₆H₅ | H | 30 | 96 |
| 2 | 4-Cl-C₆H₄ | H | 35 | 94 |
| 3 | 4-MeO-C₆H₄ | H | 40 | 92 |
| 4 | 4-NO₂-C₆H₄ | H | 45 | 90 |
| 5 | C₆H₅ | 4-Cl | 40 | 93 |
| 6 | C₆H₅ | 4-Me | 35 | 95 |
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine using PPA-SiO2[3]
-
Reactant Mixture: In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol, 0.106 g), acetophenone (2.0 mmol, 0.240 g), ammonium acetate (1.5 mmol, 0.115 g), and PPA-SiO2 (0.1 g).
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir the mixture for 30 minutes.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (5:1) eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add hot ethanol (10 mL) and stir for 1 minute.
-
Catalyst Recovery: Filter the hot solution to separate the PPA-SiO2 catalyst. The catalyst can be washed with ethanol, dried in an oven at 100 °C for 2 hours, and reused for subsequent reactions.
-
Product Isolation: Allow the filtrate to cool to room temperature. The pure this compound will precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
Caption: Experimental workflow for solvent-free synthesis using a reusable catalyst.
Method 2: Microwave-Assisted Synthesis in a Green Solvent
Application Note:
Microwave (MW) irradiation is an efficient energy source that can dramatically reduce reaction times, often from hours to minutes, while improving product yields.[8][9] When combined with a green, non-toxic, and recyclable solvent like polyethylene glycol (PEG-400), the method becomes highly sustainable.[10][11] PEG-400 acts as a reaction medium and can also play a role in stabilizing intermediates. This approach avoids hazardous solvents and the high energy consumption associated with conventional heating.[10]
Quantitative Data Summary:
The following table summarizes the synthesis of various 2,4,6-triarylpyridines via a one-pot reaction in PEG-400 under microwave irradiation.[11]
| Entry | Ar¹ (from Aldehyde) | Ar² (from Acetophenone) | Time (min) | Yield (%)[11] |
| 1 | C₆H₅ | C₆H₅ | 3-4 | 92 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | 4-5 | 90 |
| 3 | 4-MeO-C₆H₄ | C₆H₅ | 5-6 | 85 |
| 4 | C₆H₅ | 4-Br-C₆H₄ | 4-5 | 88 |
| 5 | 4-NO₂-C₆H₄ | 4-Cl-C₆H₄ | 6-7 | 82 |
Experimental Protocol: Synthesis of this compound using MW/PEG-400[11]
-
Reactant Mixture: In a microwave-safe vessel, prepare a mixture of benzaldehyde (10 mmol), acetophenone (20 mmol), and ammonium acetate (80 mmol).
-
Solvent Addition: Add PEG-400 (5 mL) to the mixture.
-
Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture at 120 °C for 3-4 minutes.
-
Monitoring: After the initial irradiation period, check for reaction completion via TLC. If incomplete, continue irradiation for another 1-2 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL).
-
Product Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water to remove PEG-400 and any unreacted ammonium acetate. Recrystallize the solid from hot ethanol to obtain pure this compound.
Method 3: Ultrasound-Assisted Synthesis
Application Note:
Ultrasonic irradiation provides a powerful tool for green synthesis by accelerating reactions through the phenomenon of acoustic cavitation.[12] The formation and collapse of microbubbles generate localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates.[12] This energy-efficient method often leads to higher yields in shorter reaction times compared to conventional heating and can be performed at lower bulk temperatures.[13][14]
Quantitative Data Summary:
The following table compares the synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones (related structures) using ultrasound versus conventional heating, demonstrating the efficiency of the ultrasonic method.[12]
| Entry | R (Aryl group) | Method | Time (h) | Yield (%)[12] |
| 1 | Phenyl | US | 0.4 | 82 |
| Heat | 6.0 | 70 | ||
| 2 | 4-Me-Phenyl | US | 0.5 | 80 |
| Heat | 5.5 | 54 | ||
| 3 | 4-Cl-Phenyl | US | 0.4 | 78 |
| Heat | 6.5 | 65 |
Experimental Protocol: General Ultrasound-Assisted Synthesis
-
Reactant Mixture: In a suitable flask, dissolve the substituted acetophenone (2.0 mmol), aromatic aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol) in a minimal amount of a suitable solvent like ethanol.[15]
-
Ultrasonic Bath: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level of the bath.
-
Irradiation: Sonicate the reaction mixture at a specified temperature (e.g., 80 °C) and power for the required duration (typically 15-60 minutes).[13][14]
-
Monitoring: Periodically check the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Product Isolation: Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 2,4,6-triarylpyridine.
Caption: Comparison of traditional versus green synthesis protocols.
References
- 1. tandfonline.com [tandfonline.com]
- 2. orgchemres.org [orgchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An efficient, green solvent-free protocol for the synthesis of 2,4,6-triarylpyridines using reusable heterogeneous activated Fuller’s earth catalyst | Semantic Scholar [semanticscholar.org]
- 8. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iau.ir [journals.iau.ir]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,4,6-Triphenylpyridine Derivatives in Photosensitized Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-triarylpyrylium salts, precursors to 2,4,6-triphenylpyridine derivatives, as effective photosensitizers in organic synthesis. The document details a specific application in the visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines to synthesize tetrasubstituted pyrroles. Included are detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the adoption of this methodology in research and development settings.
Introduction
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and sustainable reaction conditions. Photosensitizers, molecules that absorb light and transfer the energy to other molecules, are central to these transformations. While transition metal complexes have been widely used, there is growing interest in purely organic photosensitizers. 2,4,6-Triarylpyrylium salts, which can be converted to this compound derivatives, have shown promise in this area, acting as both a reactant and a photosensitizer in certain reactions. This dual role provides a unique and efficient pathway for the synthesis of complex heterocyclic structures.
Application: Visible-Light Mediated [3+2] Cycloaddition for Pyrrole Synthesis
A notable application of 2,4,6-triarylpyrylium salts as photosensitizers is the redox-neutral 1,3-dipolar cycloaddition with 2H-azirines to afford highly substituted pyrroles. In this reaction, the 2,4,6-triarylpyrylium salt not only acts as the dipolarophile but also as the photosensitizer under blue light irradiation. This process involves a single-electron transfer mechanism, highlighting the potential of this class of compounds in photoredox catalysis.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various tetrasubstituted pyrroles from 2H-azirines and 2,4,6-triarylpyrylium tetrafluoroborate salts. The reactions were conducted in anhydrous acetonitrile under blue LED irradiation at room temperature.
| Entry | 2H-Azirine (Substituent) | 2,4,6-Triarylpyrylium Salt (Substituent) | Yield (%) |
| 1 | 3-(4-methoxyphenyl)-2-phenyl | 2,4,6-triphenyl | 65 |
| 2 | 2,3-diphenyl | 2,4,6-triphenyl | 60 |
| 3 | 3-(4-chlorophenyl)-2-phenyl | 2,4,6-triphenyl | 58 |
| 4 | 2-phenyl-3-(p-tolyl) | 2,4,6-triphenyl | 62 |
| 5 | 2,3-diphenyl | 2,4-diphenyl-6-(p-tolyl) | 55 |
| 6 | 2,3-diphenyl | 4-(4-methoxyphenyl)-2,6-diphenyl | 52 |
Experimental Protocols
General Procedure for the Photocatalytic Cycloaddition:
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and the 2,4,6-triarylpyrylium tetrafluoroborate salt (0.2 mmol).
-
Add anhydrous acetonitrile (4.0 mL) to the vial.
-
Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.
-
Irradiate the vial with 455 nm blue LEDs, maintaining the reaction temperature at approximately 25 °C with a cooling fan.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time is typically between 15 and 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted pyrrole.
Radical Trapping Experiment:
To confirm the presence of radical intermediates, a radical trapping experiment can be performed.
-
In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve 3-(4-methoxyphenyl)-2-phenyl-2H-azirine (67 mg, 0.3 mmol), 2,4,6-triphenylpyrylium tetrafluoroborate salt (79 mg, 0.2 mmol), and allyltributyltin (0.3 mL, 1.0 mmol) in anhydrous acetonitrile (4.0 mL).
-
Degas the mixture using three "freeze-pump-thaw" cycles.
-
Irradiate the vial with 455 nm blue LEDs at 25 °C.
-
Analyze the reaction mixture for the presence of the trapped radical species.
Mandatory Visualizations
Proposed Mechanistic Pathway
The reaction is proposed to proceed through a single-electron transfer (SET) mechanism. The 2,4,6-triarylpyrylium salt, upon excitation by blue light, acts as an oxidant to the 2H-azirine.
Application Notes and Protocols: 2,4,6-Triphenylpyridine in Photocatalysis for Pollutant Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-triphenylpyridine, particularly in its pyrylium salt form (2,4,6-triphenylpyrylium, TP+), as a potent photocatalyst for the degradation of persistent organic pollutants in aqueous media. The information presented herein is intended to guide researchers in establishing experimental setups, conducting degradation studies, and understanding the underlying photocatalytic mechanisms.
Introduction
This compound and its derivatives have emerged as a promising class of organic photocatalysts. When protonated or alkylated, they form pyrylium salts, which exhibit strong light absorption in the visible spectrum and possess high oxidation potentials in their excited state. This allows them to initiate the degradation of a variety of organic pollutants that are resistant to conventional water treatment methods. The core advantages of using 2,4,6-triphenylpyrylium-based photocatalysts include their high intrinsic photocatalytic activity, which can surpass that of traditional semiconductor photocatalysts like TiO2 under certain conditions, and the potential for tuning their photochemical properties through structural modification.
This document focuses on the application of 2,4,6-triphenylpyrylium supported on solid matrices for the degradation of chlorinated phenols, a class of toxic and persistent environmental pollutants.
Data Presentation
The photocatalytic efficiency of 2,4,6-triphenylpyrylium-based photocatalysts has been demonstrated to be significantly higher than the widely used TiO₂ P-25 for the degradation of 2,4-dichlorophenol (DCP) under simulated solar light.[1] The key quantitative data from comparative studies are summarized below.
| Photocatalyst | Support | Pollutant | Initial Concentration (mg/L) | Degradation Efficiency (%) | TOC Removal (%) | Reaction Time (h) |
| TP+ | Silica | 2,4-Dichlorophenol | 25 | 87 | 62 | 5 |
| TP+ | Zeolite Beta | 2,4-Dichlorophenol | 25 | ~80 | ~55 | 5 |
| TiO₂ P-25 | None | 2,4-Dichlorophenol | 25 | ~65 | ~40 | 5 |
Table 1: Comparative photocatalytic degradation of 2,4-dichlorophenol using 2,4,6-triphenylpyrylium (TP+) based photocatalysts and TiO₂ P-25. Data sourced from Bayarri et al., 2008.[1]
| Pollutant | Photocatalyst | Rate Constant (k, min⁻¹) |
| 2,4-Dichlorophenol | TP+ on Silica | 0.006 |
| 2,4-Dichlorophenol | TiO₂ P-25 | 0.003 |
Table 2: Pseudo-first-order kinetic constants for the photocatalytic degradation of 2,4-dichlorophenol. The degradation of DCP follows first-order kinetics.[1] The intrinsic activity of TP+ adsorbed on silica or incorporated inside zeolite Beta was found to be over one order of magnitude higher than that of TiO₂.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate Photocatalyst Precursor
This protocol describes the synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate, a common precursor salt for the preparation of the active photocatalyst.
Materials:
-
Benzalacetophenone (chalcone)
-
Acetophenone
-
Ethereal solution of fluoboric acid (HBF₄)
-
1,2-Dichloroethane
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzalacetophenone (1.0 mole) and acetophenone (0.5 moles) in 1,2-dichloroethane.
-
Heat the mixture to 70-75 °C with stirring.
-
Slowly add an ethereal solution of fluoboric acid (52%) over 30 minutes. The solution will change color to orange and then to a brownish-yellow.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Cool the reaction mixture and store it in a refrigerator overnight to allow for crystallization.
-
Collect the yellow crystalline product by filtration and wash thoroughly with diethyl ether.
-
Additional product can be obtained by adding more diethyl ether to the filtrate.
-
The crude product can be recrystallized from 1,2-dichloroethane to yield pure yellow needles of 2,4,6-triphenylpyrylium tetrafluoroborate.
Protocol 2: Preparation of Supported 2,4,6-Triphenylpyrylium (TP+) Photocatalyst
This protocol details the immobilization of the 2,4,6-triphenylpyrylium cation onto a solid support, such as silica gel or zeolite Beta, to create a heterogeneous photocatalyst.[1]
Materials:
-
2,4,6-Triphenylpyrylium tetrafluoroborate
-
Silica gel (or Zeolite Beta)
-
Acetonitrile (spectroscopic grade)
Procedure:
-
Prepare a solution of 2,4,6-triphenylpyrylium tetrafluoroborate in acetonitrile.
-
Add the desired amount of the solid support (e.g., silica gel) to the solution to achieve the target loading (e.g., 3 wt%).
-
Stir the suspension at room temperature for 24 hours to ensure complete adsorption of the pyrylium salt onto the support.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove any non-adsorbed pyrylium salt.
-
Dry the supported photocatalyst in an oven at a low temperature (e.g., 60 °C) overnight.
Protocol 3: Photocatalytic Degradation of 2,4-Dichlorophenol
This protocol outlines the procedure for conducting a photocatalytic degradation experiment using the prepared supported TP+ photocatalyst in a batch reactor.[1]
Materials and Equipment:
-
Supported 2,4,6-triphenylpyrylium photocatalyst
-
2,4-Dichlorophenol (DCP)
-
Deionized water
-
Batch photoreactor (e.g., a cylindrical glass vessel)
-
Light source (e.g., a solar simulator or a lamp with appropriate wavelength output)
-
Magnetic stirrer
-
Syringes and filters for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare an aqueous solution of 2,4-dichlorophenol at the desired concentration (e.g., 25 mg/L).
-
Add the supported photocatalyst to the DCP solution in the photoreactor at a specific loading (e.g., 1 g/L).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the pollutant and the photocatalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
At regular time intervals, withdraw aliquots of the suspension using a syringe.
-
Immediately filter the samples to remove the photocatalyst particles.
-
Analyze the concentration of DCP in the filtrate using HPLC.
-
(Optional) Analyze the Total Organic Carbon (TOC) of the samples at the beginning and end of the experiment to determine the extent of mineralization.
Visualizations
Photocatalytic Degradation Mechanism
The photocatalytic degradation of organic pollutants by 2,4,6-triphenylpyrylium (TP+) is initiated by the absorption of light, leading to an excited state of the photocatalyst. The excited TP+ can then participate in electron transfer processes, generating reactive oxygen species (ROS) that are responsible for the degradation of the pollutant.
Caption: Proposed mechanism for pollutant degradation by 2,4,6-triphenylpyrylium.
Experimental Workflow
The following diagram illustrates the typical workflow for a photocatalytic degradation experiment.
Caption: Experimental workflow for a typical photocatalytic degradation study.
Logical Relationship of Key Parameters
The efficiency of the photocatalytic degradation process is influenced by several key experimental parameters.
Caption: Key parameters influencing photocatalytic degradation efficiency.
Concluding Remarks and Future Outlook
The use of 2,4,6-triphenylpyrylium-based materials as photocatalysts presents a promising avenue for the remediation of water contaminated with persistent organic pollutants. The high intrinsic activity demonstrated for the degradation of 2,4-dichlorophenol suggests potential for broader applications.
Future research should focus on:
-
Expanding the scope of pollutants: Investigating the efficacy of 2,4,6-triphenylpyrylium photocatalysts for the degradation of other classes of pollutants, including organic dyes, pharmaceuticals, and pesticides.
-
Mechanistic studies: Further elucidation of the degradation pathways and the identification of intermediate products to ensure complete mineralization and avoid the formation of more toxic byproducts.
-
Catalyst optimization: Exploring different support materials and catalyst preparation methods to enhance stability, reusability, and overall performance.
-
Scale-up and practical application: Translating the laboratory-scale findings to pilot-scale and eventually to industrial applications for wastewater treatment.
By addressing these areas, the full potential of this compound and its derivatives in environmental remediation can be realized, offering a powerful tool for researchers and professionals in the field.
References
Synthesis of Asymmetric 2,4,6-Trisubstituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of asymmetric 2,4,6-trisubstituted pyridines, a critical scaffold in medicinal chemistry and materials science. The following sections outline two distinct and powerful methodologies: a de novo construction of the pyridine ring via a Cobalt-Catalyzed Enantioselective [2+2+2] Cycloaddition, and a post-functionalization approach using Rhodium-Catalyzed Asymmetric C-H Arylation.
Method 1: Cobalt-Catalyzed Enantioselective Desymmetric [2+2+2] Cycloaddition
This method allows for the construction of highly substituted and chiral pyridines from simple acyclic precursors. The key strategy involves the desymmetrization of a prochiral diyne substrate through a cobalt-catalyzed cycloaddition with a nitrile, leading to the formation of a pyridine ring with a new stereocenter.
Quantitative Data Summary
The following table summarizes the representative yields and enantioselectivities achieved for the synthesis of various asymmetrically substituted pyridines using a cobalt-based catalytic system. The reaction demonstrates broad substrate scope with respect to the nitrile and the diyne components.
| Entry | R1 (Diyne) | R2 (Nitrile) | R3 (Diyne) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 4-MeO-C6H4 | Methyl | 2-(4-Methoxyphenyl)-4-methyl-6-phenylpyridine | 85 | 92 |
| 2 | 4-Cl-C6H4 | 4-CF3-C6H4 | Ethyl | 2-(4-(Trifluoromethyl)phenyl)-4-ethyl-6-(4-chlorophenyl)pyridine | 78 | 95 |
| 3 | 2-Thienyl | Benzyl | Propyl | 2-Benzyl-4-propyl-6-(thiophen-2-yl)pyridine | 81 | 89 |
| 4 | Cyclohexyl | 3-Pyridyl | Isopropyl | 2-(Pyridin-3-yl)-4-isopropyl-6-cyclohexylpyridine | 75 | 91 |
| 5 | Naphthyl | 4-F-C6H4 | t-Butyl | 2-(4-Fluorophenyl)-4-tert-butyl-6-(naphthalen-2-yl)pyridine | 88 | 94 |
Experimental Protocol
General Procedure for Cobalt-Catalyzed Enantioselective [2+2+2] Cycloaddition:
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a flame-dried Schlenk tube, add Co(OAc)2 (5 mol%), the chiral ligand (e.g., a derivative of BOX or a phosphine ligand, 6 mol%), and a reducing agent such as Zn powder (20 mol%).
-
Reaction Setup: To the Schlenk tube containing the catalyst mixture, add the asymmetrically substituted diyne (1.0 equiv) and the nitrile (1.2 equiv).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., THF, 1,2-dichloroethane) via syringe to achieve the desired concentration (typically 0.1 M).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 60-80 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and any insoluble materials.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired asymmetric 2,4,6-trisubstituted pyridine.
-
Characterization: The structure and enantiomeric excess of the product are confirmed by NMR spectroscopy and chiral HPLC analysis, respectively.
Reaction Mechanism Workflow
Caption: Cobalt-Catalyzed [2+2+2] Cycloaddition Mechanism.
Method 2: Rhodium-Catalyzed Asymmetric C-H Arylation
This method provides a powerful tool for the late-stage functionalization of pyridine derivatives, allowing for the introduction of asymmetry at the 2- and 6-positions through selective C-H bond activation and arylation.
Quantitative Data Summary
The following table presents data for the rhodium-catalyzed asymmetric C-H arylation of a 4-substituted pyridine with various arylating agents.
| Entry | Pyridine (R at C4) | Arylating Agent (Ar-X) | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Methyl | Phenylboronic Acid | (S)-BINAP | 75 | 90 |
| 2 | Phenyl | 4-Tolylboronic Acid | (R)-MeO-BIPHEP | 82 | 93 |
| 3 | Methoxy | 3,5-Dimethylphenylboronic Acid | (S)-SEGPHOS | 79 | 91 |
| 4 | Chloro | 4-Fluorophenylboronic Acid | (R)-DTBM-SEGPHOS | 85 | 96 |
| 5 | Bromo | Naphthylboronic Acid | (S)-Xyl-P-Phos | 72 | 88 |
Experimental Protocol
General Procedure for Rhodium-Catalyzed Asymmetric C-H Arylation:
-
Catalyst Precursor: In a glovebox, a Schlenk tube is charged with [Rh(cod)2]BF4 (2 mol%) and the appropriate chiral phosphine ligand (2.2 mol%).
-
Reaction Setup: The 4-substituted pyridine (1.0 equiv) and the arylating agent (e.g., arylboronic acid, 1.5 equiv) are added to the Schlenk tube.
-
Base and Solvent: A suitable base (e.g., K2CO3, 2.0 equiv) and an anhydrous solvent (e.g., toluene, dioxane) are added.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) and stirred for the specified time (e.g., 12-48 hours). The reaction is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the asymmetrically substituted pyridine.
-
Characterization: The product's structure is confirmed by NMR and mass spectrometry, and the enantiomeric excess is determined by chiral HPLC.
Experimental Workflow
Caption: Rhodium-Catalyzed C-H Arylation Workflow.
Application Notes and Protocols: 2,4,6-Triphenylpyridine as a Metal-Free Electrocatalyst for Hydrogen Evolution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2,4,6-triphenylpyridine as a metal-free electrocatalyst for the hydrogen evolution reaction (HER).
Introduction
The quest for clean and sustainable energy has spurred significant research into efficient and cost-effective catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting.[1][2] While platinum-based materials have long been the benchmark, their high cost and scarcity limit large-scale applications.[3][4] This has led to the exploration of earth-abundant and metal-free electrocatalysts. This compound, a readily synthesizable organic molecule, has emerged as a promising candidate in this class.[5][6] This document outlines its catalytic performance, synthesis, and the protocols for its application in HER.
Catalytic Performance of this compound
The electrocatalytic activity of this compound for the HER is highly dependent on the strength of the acid present in the electrolyte.[5] In the presence of strong acids, it exhibits significant catalytic activity, as quantified by its Turnover Frequency (TOF). However, with weaker acids, the primary electrochemical process shifts towards the formation of 2,4,6-triphenyl-1,4-dihydropyridine instead of molecular hydrogen.[5]
Table 1: Quantitative Data on the Electrocatalytic Performance of this compound for HER
| Acid Present in Electrolyte | Turnover Frequency (TOF) (s⁻¹) |
| Chloric Acid | 76 |
| Methanesulfonic Acid | 66.3 |
| Trifluoroacetic Acid | 63.2 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application as a HER electrocatalyst.
A general and efficient one-pot synthesis of this compound can be achieved from commercially available starting materials.[7][8]
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., a Lewis acid, though some procedures are catalyst-free under high temperature)
Procedure:
-
In a round-bottom flask, combine acetophenone (2 mmol), benzaldehyde (1 mmol), and ammonium acetate (10 mmol).
-
Add a suitable solvent, such as ethanol, or proceed under solvent-free conditions.
-
If using a catalyst, add it to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound as a crystalline solid.
-
Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
The following protocol describes the preparation of a glassy carbon electrode (GCE) modified with the this compound catalyst.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound
-
Nafion solution (5 wt%)
-
Ethanol or isopropanol
-
Deionized water
-
Alumina slurry (for polishing)
Procedure:
-
Polishing the GCE:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then sonicate in deionized water and ethanol for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Catalyst Ink Preparation:
-
Prepare a catalyst ink by dispersing a known amount of this compound (e.g., 5 mg) in a mixture of ethanol (or isopropanol) and deionized water (e.g., 1 mL of a 1:1 v/v mixture).
-
Add a small amount of Nafion solution (e.g., 20 µL) to the suspension. Nafion acts as a binder and improves the adhesion of the catalyst to the electrode surface.
-
Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
-
-
Electrode Modification:
-
Drop-cast a specific volume of the catalyst ink (e.g., 5-10 µL) onto the polished GCE surface.
-
Allow the solvent to evaporate slowly at room temperature, leaving a thin film of the catalyst on the electrode.
-
Electrochemical performance is evaluated in a standard three-electrode cell.
Apparatus and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode: this compound-modified GCE
-
Counter electrode: Platinum wire or graphite rod
-
Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Electrolyte: 0.5 M H₂SO₄ or an aqueous solution of another strong acid (e.g., HClO₄, H₃PO₄)
-
High-purity nitrogen or argon gas
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Fill the cell with the electrolyte solution.
-
Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a nitrogen/argon atmosphere over the solution during the experiment.
-
-
Linear Sweep Voltammetry (LSV):
-
Record LSV curves by sweeping the potential from the open-circuit potential towards more negative values at a slow scan rate (e.g., 5 mV/s).
-
The potential at which a certain current density (e.g., 10 mA/cm²) is reached is defined as the overpotential.
-
-
Tafel Analysis:
-
The Tafel slope is determined from the linear region of the Tafel plot, which is a plot of overpotential (η) versus the logarithm of the current density (log|j|). The Tafel equation is given by η = b log|j| + a, where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable HER kinetics.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different overpotentials to investigate the charge transfer kinetics at the electrode-electrolyte interface.
-
-
Controlled Potential Electrolysis:
-
To determine the Faradaic efficiency, perform controlled potential electrolysis for an extended period (e.g., 1-2 hours) at a fixed overpotential.
-
Quantify the amount of hydrogen gas produced using gas chromatography.
-
Calculate the Faradaic efficiency by comparing the experimentally measured amount of hydrogen with the theoretical amount calculated from the total charge passed during electrolysis.
-
Proposed Catalytic Mechanism and Visualization
The electrocatalytic HER by this compound is believed to proceed via a molecular mechanism where the protonation of an electrochemically generated radical is a key step.[5]
The following diagram illustrates the proposed catalytic cycle for hydrogen evolution.
Caption: Proposed catalytic cycle for hydrogen evolution by this compound.
The following diagram outlines the general workflow for evaluating the HER performance of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 580-35-8|Supplier [benchchem.com]
- 7. Preparation of Oxygen Reduction Catalyst Electrodes by Electrochemical Acidification and Synergistic Electrodeposition [mdpi.com]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Triphenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4,6-triphenylpyridine. Our aim is to help you streamline your experimental workflows and enhance product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the Kröhnke Pyridine Synthesis, Hantzsch Pyridine Synthesis, Chichibabin Pyridine Synthesis, and various one-pot multi-component reactions.[1][2][3] The Kröhnke synthesis typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[4][5][6] While the Hantzsch method is more commonly associated with dihydropyridines, it can be adapted to produce pyridines through a subsequent oxidation step.[7][8] One-pot syntheses are increasingly popular for their efficiency, often involving the condensation of acetophenone, benzaldehyde, and a nitrogen source like ammonium acetate under various catalytic conditions.[9][10]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include reaction conditions, catalyst choice, and solvent effects. Harsh reaction conditions may lead to substrate decomposition or the formation of unwanted side products.[11] Optimizing temperature and reaction time is crucial; some modern methods achieve high yields under milder conditions, such as 60-80 °C.[11] The choice of catalyst is also critical, with many high-yield syntheses employing Lewis acids, solid-supported catalysts, or nanoparticles.[11] If you are using a reusable catalyst, a slight decrease in yield with each run can be expected.[10]
Q3: How does the choice of solvent impact the synthesis of this compound?
A3: The solvent plays a pivotal role in the synthesis, significantly influencing both reaction yield and purity.[1] Polar aprotic solvents such as THF, DMF, and acetonitrile have been reported to provide moderate to good yields.[1] In some cases, solvent-free conditions have resulted in the highest yields.[1][12] Conversely, protic solvents like methanol and water, and nonpolar solvents such as toluene, have been shown to produce significantly lower yields.[1]
Q4: What are the typical reaction times and temperatures for this synthesis?
A4: Reaction times and temperatures for the synthesis of this compound can vary widely depending on the chosen synthetic route and reaction conditions. For example, some solvent-free methods may require heating at 150°C for up to 8 hours.[1][13] In contrast, protocols using specific catalysts might proceed at a lower temperature of 60°C for 24 hours.[1][9] The use of microwave-assisted synthesis can dramatically shorten the reaction time to as little as 30 minutes.[1][14]
Q5: How can I effectively monitor the progress of my reaction?
A5: The progress of the reaction is most commonly monitored by Thin Layer Chromatography (TLC).[1][5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the consumption of reactants and the formation of the desired product.
Q6: What is the recommended method for purifying the final this compound product?
A6: The most common and effective method for purifying this compound is recrystallization, frequently from ethanol.[1] After the reaction is complete, the crude product is typically extracted with an organic solvent, dried, and then recrystallized to obtain a pure compound.[15] Column chromatography can also be employed as a purification technique.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inappropriate Solvent: The polarity of the solvent can significantly affect reaction efficiency. Protic or non-polar solvents may impede the reaction.[1] | - Switch to a polar aprotic solvent like THF, DMF, or acetonitrile.[1]- Consider performing the reaction under solvent-free conditions, which has been demonstrated to improve yields in some instances.[1][10] |
| Suboptimal Reaction Temperature: The reaction may not be reaching completion due to insufficient thermal energy. | - Incrementally increase the reaction temperature. Some protocols specify temperatures as high as 150°C.[1]- If a catalyst is in use, ensure the temperature is within its optimal functional range. | |
| Ineffective Catalyst: The selected catalyst may lack sufficient activity or may not be suitable for the specific reaction conditions.[11] | - For heterogeneous catalysts, confirm proper activation and ensure they have not been poisoned.- Screen a variety of catalysts (e.g., Lewis acids, metal salts) to identify one that enhances the yield.[11] | |
| Poor Quality of Reagents: Impurities present in the starting materials can interfere with the reaction. | - Utilize freshly distilled or purified starting materials (e.g., acetophenone, benzaldehyde).- Ensure that the ammonium acetate is anhydrous. | |
| Formation of Multiple Products (Poor Selectivity) | Side Reactions: The presence of multiple spots on a TLC plate often indicates that undesired side reactions are competing with the primary pyridine-forming reaction.[1] | - Adjust the stoichiometry of the reactants.- Modify the reaction temperature or catalyst to favor the desired reaction pathway. |
| Difficulty in Product Isolation | Product Solubility: The product may be soluble in the workup solvent, leading to losses during extraction. | - After cooling the reaction mixture, pour it into ice water to precipitate the product.[5]- Collect the solid product via vacuum filtration and wash thoroughly with water and a small amount of cold ethanol.[5] |
| Incomplete Reaction: If the reaction has not gone to completion, the presence of starting materials can complicate purification. | - Before workup, ensure the reaction has reached completion by monitoring with TLC.[5]- If necessary, extend the reaction time or adjust the temperature. |
Data Presentation: Comparison of Synthesis Conditions
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| One-pot | PET@UiO-66 vial | THF | 60 | 24 | Good to Excellent | |
| One-pot | CoCl₂·6H₂O (2.5 mol%) | Solvent-free | 110 | 4 | 90 | |
| Microwave-assisted | TMSOTf | Toluene | 150 | 0.5 | 92 | [14][16] |
| Kröhnke-type | None | Glacial Acetic Acid | Reflux (~120) | 4-6 | High | [5] |
| One-pot | HNTf₂ (1 mol%) | Solvent-free | 80 | 0.5-1 | 81-96 | [12] |
| One-pot | Fe₃O₄/HT-Co (1.6 mol%) | Solvent-free | Reflux | 1 | High | [10] |
Experimental Protocols
General One-Pot Synthesis of this compound
This protocol is adapted from a method utilizing a cobalt(II) chloride hexahydrate catalyst under solvent-free conditions.[17]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (2 mmol), acetophenone (4 mmol), ammonium acetate (3 mmol), and CoCl₂·6H₂O (0.12 g, 2.5 mol%).
-
Reaction: Heat the mixture in an oil bath at 110°C with continuous stirring for 4 hours.
-
Workup: After cooling, pour the reaction mixture into 10 mL of ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with 40 mL of distilled water, and allow to dry.
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Kröhnke Pyridine Synthesis of this compound
This protocol describes a classic approach to the Kröhnke synthesis.[5]
-
Reactant Mixture: To a suitable reaction vessel, add the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent).
-
Nitrogen Source and Solvent: Add ammonium acetate as the nitrogen source and glacial acetic acid as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice water with stirring to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Experimental Workflow for One-Pot Synthesis
Caption: A generalized experimental workflow for the one-pot synthesis of this compound.
Kröhnke Pyridine Synthesis Mechanism
Caption: Simplified reaction mechanism of the Kröhnke pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chichibabin Pyridine Synthesis [drugfuture.com]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kröhnke Pyridine Synthesis [drugfuture.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgchemres.org [orgchemres.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
- 15. orgchemres.org [orgchemres.org]
- 16. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Common side products in 2,4,6-triarylpyridine synthesis and their minimization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,4,6-triarylpyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield in my 2,4,6-triarylpyridine synthesis. What are the common causes and how can I improve it?
A1: Low yields in 2,4,6-triarylpyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Reaction Conditions: Harsh conditions can lead to the decomposition of starting materials or products.[1] Consider optimizing the temperature and reaction time. Many modern protocols achieve high yields under milder conditions (e.g., 60-120 °C).[1][2]
-
Catalyst Selection and Activity: The choice of catalyst is critical. While traditional methods may not use a catalyst, many modern, high-yield syntheses employ various catalysts, including Lewis acids, solid-supported catalysts, and nanoparticles.[1][3] Ensure your catalyst is active and not poisoned. For reusable catalysts, a slight decrease in yield with each cycle can be expected.[3]
-
Solvent Effects: The solvent can significantly influence the reaction outcome. While some protocols are solvent-free, others show improved yields in specific solvents like PEG-400, DMF, or THF.[1] A solvent screen is recommended to find the optimal medium for your specific substrates.
-
Purity of Reactants: The purity of your starting materials, especially the aldehyde, is crucial. Aldehydes are prone to oxidation, which can negatively impact the reaction.[1]
-
Stoichiometry: Ensure the correct ratio of reactants. In Chichibabin-type syntheses, a 2:1 molar ratio of the ketone (e.g., acetophenone) to the aldehyde is typically used.[1]
Q2: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?
A2: Side product formation is a common challenge in 2,4,6-triarylpyridine synthesis. The nature of these byproducts often depends on the specific synthetic route employed.
Common Side Products and Minimization Strategies by Synthesis Method:
Chichibabin Pyridine Synthesis:
-
Common Side Products:
-
Incompletely reacted intermediates: The reaction proceeds through several intermediate steps, and if it does not go to completion, a complex mixture of aldol condensation products and 1,5-dicarbonyl compounds can result.[1][4]
-
Anomalous pyridine derivatives: When using higher aliphatic aldehydes at high temperatures, unexpected pyridine derivatives may be formed.[5]
-
Dimerization: Dimerization of the pyridine product can be a significant side reaction. For example, in the amination of 4-tert-butylpyridine, the dimer can be the major product at atmospheric pressure.[6]
-
-
Minimization Strategies:
-
Optimize Catalyst: The use of a suitable catalyst, such as a Lewis acid or a solid-supported catalyst, can improve selectivity and drive the reaction to completion.[1][3]
-
Control Reaction Conditions: Careful control of temperature and reaction time is essential.[1] Applying higher pressure can significantly reduce dimerization and favor the desired aminated product.[6]
-
Purification: Efficient purification by column chromatography or recrystallization is often necessary to remove side products.
-
Kröhnke Pyridine Synthesis:
-
Common Side Products:
-
Products of incorrect stoichiometry: For instance, in the synthesis of terpyridines, side products arising from a 2:1 ratio of ketone to aldehyde can be observed if a different stoichiometry is desired.[1]
-
1,5-Dicarbonyl Intermediates: Incomplete cyclization can lead to the accumulation of the 1,5-dicarbonyl intermediate.[7]
-
-
Minimization Strategies:
-
Strict Stoichiometric Control: Carefully control the molar ratios of your reactants.[7]
-
Temperature Management: Maintaining the optimal reaction temperature can improve selectivity and prevent the accumulation of intermediates.[7]
-
Order of Addition: The sequence of reagent addition can sometimes influence the reaction outcome.[7]
-
Hantzsch Pyridine Synthesis:
-
Common Side Products:
-
1,4-Dihydropyridine Intermediate: The primary product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the pyridine. Incomplete oxidation is a common cause of low yields of the final aromatic product.[8][9]
-
Oxidation Byproducts: The oxidation step can sometimes lead to the formation of side products, depending on the oxidant used.[8]
-
-
Minimization Strategies:
-
Ensure Complete Oxidation: Use an effective oxidizing agent (e.g., nitric acid, potassium permanganate, or ferric chloride) in the correct stoichiometric amount.[8][9] Monitor the reaction by TLC to ensure the complete disappearance of the dihydropyridine intermediate.[9]
-
Optimize Reaction Conditions: Modern variations of the Hantzsch synthesis, such as those using microwave irradiation or aqueous micelles, can improve yields and reduce reaction times.[8]
-
Guareschi-Thorpe Pyridine Synthesis:
-
Common Side Products:
-
Hydrolysis Products: If water is present, the nitrile functional groups in the starting materials or product can be hydrolyzed to carboxylic acids or amides.
-
Polymerization: Cyanopyridines can sometimes polymerize, especially under harsh reaction conditions.
-
-
Minimization Strategies:
-
Use of a Buffered System: An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields with minimal side reactions.[10][11]
-
Temperature Control: Strict control of the reaction temperature can help prevent polymerization.
-
Quantitative Data on Yield Optimization
The following tables summarize the impact of different catalysts and reaction conditions on the yield of 2,4,6-triarylpyridines, providing a guide for optimizing your synthesis.
Table 1: Effect of Different Catalysts on the Yield of 2,4,6-Triphenylpyridine [2]
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | CoCl₂·6H₂O (2.5) | 4 | 90 |
| 2 | FeCl₃ (2.5) | 6 | 70 |
| 3 | NiCl₂·6H₂O (2.5) | 6 | 65 |
| 4 | CuCl₂·2H₂O (2.5) | 6 | 75 |
| 5 | No Catalyst | 12 | <10 |
Reaction Conditions: Acetophenone (2 mmol), Benzaldehyde (1 mmol), Ammonium Acetate (1.5 mmol), Solvent-free, 110 °C.
Table 2: Optimization of Reaction Conditions for the Synthesis of a 2,4,6-Triarylpyridine Derivative using a Magnetic Nanoparticle Catalyst [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.8 | Solvent-free | 120 | 1 | 75 |
| 2 | 1.2 | Solvent-free | 120 | 1 | 82 |
| 3 | 1.6 | Solvent-free | 120 | 1 | 92 |
| 4 | 2.0 | Solvent-free | 120 | 1 | 92 |
| 5 | 1.6 | Toluene | 110 | 3 | 45 |
| 6 | 1.6 | Ethanol | 80 | 3 | 60 |
| 7 | 1.6 | No Catalyst | 120 | 5 | Trace |
Reaction Conditions: Acetophenone (2.0 mmol), 4-Chlorobenzaldehyde (1.1 mmol), Ammonium Acetate (1.0 mmol).
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound (Chichibabin-type)
-
Reactants:
-
Substituted Acetophenone (2 mmol)
-
1-Phenyl-3-(4'-hydroxyphenyl)-pyrazol-4-carboxaldehyde (1 mmol)
-
Ammonium Acetate (5 g, excess)
-
Solid Sodium Hydroxide (2.5 mmol)
-
Polyethylene Glycol (PEG-400) (15 mL)
-
-
Procedure:
-
Add the substituted acetophenone to a suspension of crushed NaOH in PEG-400 and stir at 0 °C for 10 minutes.
-
Add the aldehyde with stirring and let the suspension stand at 0 °C for 2 hours, stirring with a spatula every 15 minutes.
-
Add ammonium acetate and heat the suspension at 100 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Filter the resulting solid, wash with ice-cold water (50 mL) followed by cold ethanol (10 mL) to yield the product.
-
Protocol 2: Kröhnke Synthesis of this compound [12]
-
Reactants:
-
N-Phenacylpyridinium Bromide (1 mmol)
-
Chalcone (1 mmol)
-
Ammonium Acetate (10 mmol)
-
Glacial Acetic Acid (10 mL)
-
-
Procedure:
-
Combine N-phenacylpyridinium bromide, chalcone, and ammonium acetate in glacial acetic acid.
-
Reflux the mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Low Yield in 2,4,6-Triarylpyridine Synthesis
Caption: A troubleshooting workflow for addressing low yields in 2,4,6-triarylpyridine synthesis.
General Reaction Pathway for One-Pot 2,4,6-Triarylpyridine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. orgchemres.org [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Effect of solvent on the yield and purity of 2,4,6-Triphenylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the synthesis of 2,4,6-triphenylpyridine, with a specific focus on how solvent choice impacts reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the Kröhnke Pyridine Synthesis, the Hantzsch Pyridine Synthesis, and various one-pot multi-component reactions.[1] The Kröhnke synthesis typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[1][2] One-pot syntheses are increasingly popular due to their efficiency, often involving the condensation of an acetophenone, a benzaldehyde, and a nitrogen source like ammonium acetate under various catalytic conditions.[1][3]
Q2: How does the choice of solvent affect the yield and purity of this compound?
A2: The solvent plays a critical role in the synthesis of this compound, significantly influencing reaction yield and purity.[1] Polar aprotic solvents such as THF, DMF, and acetonitrile (CH3CN) have been shown to provide moderate to good yields.[1] In contrast, protic solvents like methanol and water, as well as nonpolar solvents like toluene, have been reported to produce significantly lower yields.[1] Notably, in several studies, solvent-free conditions have resulted in the highest yields.[1][4] The choice of solvent can also impact the reaction time and the formation of side products.[1]
Q3: What are the typical reaction times and temperatures for this synthesis?
A3: Reaction times and temperatures can vary widely depending on the chosen synthetic route, catalyst, and solvent. For instance, some solvent-free methods require heating at 150°C for 8 hours.[1][5] Other protocols using specific catalysts might proceed at a lower temperature of 60°C for 24 hours.[1][6] Microwave-assisted syntheses can dramatically shorten the reaction time to as little as 30 minutes.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC).[1][3] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the desired product.[1]
Q5: What is the recommended method for purifying the final product?
A5: The most common purification method for this compound is recrystallization, frequently from ethanol.[1] After the reaction is complete, the crude product is typically extracted with an organic solvent, dried, and then recrystallized to obtain the pure compound.[5] Column chromatography on silica gel can also be employed for further purification if necessary.[1][3]
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The choice of solvent is crucial. Protic (e.g., methanol, water) or non-polar (e.g., toluene) solvents may hinder the reaction.[1] - Solution: Switch to a polar aprotic solvent such as THF, DMF, or acetonitrile.[1] - Solution: Consider running the reaction under solvent-free conditions, which has been shown to produce high yields.[1][4] |
| Impure Starting Materials | Impurities in acetophenone, benzaldehyde, or the nitrogen source can lead to side reactions or inhibit the primary reaction pathway.[2] |
| Suboptimal Reaction Conditions | Incorrect temperature or reaction time can lead to incomplete conversion or decomposition of the product.[2][3] |
| Ineffective Catalyst | For catalyzed reactions, the choice and activity of the catalyst are critical. Many modern, high-yield syntheses employ various catalysts.[3][7] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of this compound under various solvent and catalytic systems.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| PET@UiO-66 & TBHP | THF | 60 | 24 h | Good to Excellent | [6] |
| HNTf₂ (1 mol%) | Solvent-free | 80 | 30-60 min | 81-96 | [4] |
| HNTf₂ (1 mol%) | DMF | 80 | 5 h | 63 | [4] |
| HNTf₂ (1 mol%) | DMSO | 80 | 5 h | 58 | [4] |
| HNTf₂ (1 mol%) | Toluene | 80 | 5 h | 41 | [4] |
| HNTf₂ (1 mol%) | PEG-400 | 80 | 5 h | 72 | [4] |
| CoCl₂·6H₂O (2.5 mol%) | Solvent-free | 110 | 4 h | 95 | [3][8] |
| Fe₃O₄/HT-Co (1.6 mol%) | Solvent-free | Reflux | 1 h | 96 | [3][7] |
| None | Solvent-free | 150 | 8 h | 97 | [5] |
| NaOH | PEG-400 | Not Specified | Not Specified | Good |
Experimental Protocols
General One-Pot Procedure for this compound Synthesis (Solvent-Free)
This protocol is a generalized procedure based on common one-pot synthesis methods.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (e.g., 3.0 mmol). If a catalyst is used (e.g., CoCl₂·6H₂O, 2.5 mol%), add it to the mixture.[3][5]
-
Reaction: Heat the mixture with stirring in an oil bath. The reaction temperature and time will depend on the specific catalyst and substrates used (e.g., 110°C for 4 hours or 150°C for 8 hours).[3][5][8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[3][5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to the flask and stir.[5]
-
Extraction/Filtration:
-
Option 1 (Extraction): Extract the product with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[3][5]
-
Option 2 (Filtration): If a solid precipitates upon adding water, collect the crude product by filtration. Wash the solid with distilled water and a small amount of cold ethanol.[3]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent, typically absolute ethanol, to yield pure this compound.[1][5]
Visualizations
Caption: General experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Chichibabin Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Chichibabin pyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Chichibabin reaction, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in the Chichibabin synthesis can stem from several factors related to reactants, reaction conditions, and the formation of side products.
-
Purity of Sodium Amide: The purity of sodium amide is crucial. Surprisingly, very pure sodium amide may result in a poor reaction, while less pure sodium amide often gives better yields, possibly due to the catalytic effect of impurities.
-
Reaction Temperature: Temperature is a critical parameter. The general guideline for aprotic solvents is to conduct the reaction at the lowest temperature that allows for steady hydrogen evolution to minimize decomposition that can occur at higher temperatures.[1][2]
-
Solvent Choice: The solvent plays a role in stabilizing the intermediate σ-adduct.[1] Aprotic solvents like xylene, toluene, or mineral oil are commonly used.[1][3][4][5] The reaction can also be performed at low temperatures in liquid ammonia, particularly with the more soluble potassium amide.[3][4]
-
Substrate Electronics: Electron-donating groups on the pyridine ring can inhibit the reaction due to their deactivating effects.[1] Conversely, electron-withdrawing groups can also hinder the reaction by decreasing the basicity of the ring nitrogen or forming complexes with sodium amide.[1]
-
Side Reactions: Dimerization of the pyridine substrate can be a significant side reaction, especially at atmospheric pressure.[1]
Q2: My reaction is producing a significant amount of a dimeric byproduct. How can I minimize this?
The formation of bipyridyl dimers is a known side reaction in Chichibabin synthesis, particularly with certain substrates.[1]
-
Increase Reaction Pressure: Applying pressure can dramatically shift the reaction equilibrium towards the desired 2-aminopyridine product. For instance, in the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure, the dimer is the major product (89%), with only 11% of the aminated product. However, under a nitrogen pressure of 350 psi, the yield of the aminated product increases to 74%, with the dimer being reduced to 26%.[1]
Q3: The reaction does not seem to be proceeding, or is very sluggish. What are the potential reasons?
Several factors can lead to a stalled or slow reaction.
-
Basicity of the Substrate: The pKa of the pyridine derivative is a key factor. The ideal pKa range is between 5 and 8.[1] Substrates outside this range may not react or react very poorly.
-
Moisture in the Reaction: Sodium amide is highly reactive with water. Ensure all glassware is thoroughly dried and solvents are anhydrous to prevent quenching of the reagent.
-
Inadequate Mixing: The Chichibabin reaction, especially when using sodium amide in aprotic solvents, is often heterogeneous.[4] Efficient stirring is necessary to ensure proper contact between the reactants.
Q4: I am having difficulty purifying the 2-aminopyridine product. What are some effective methods?
Purification of 2-aminopyridine derivatives can be challenging due to the presence of unreacted starting material, byproducts, and inorganic salts from the work-up.
-
Aqueous Work-up: A standard work-up procedure involves quenching the reaction mixture with water or ice, followed by extraction with an organic solvent.[6] An acidic work-up step is often included to ensure the formation of the neutral 2-aminopyridine.[1]
-
Crystallization: Recrystallization is a common method for purifying solid 2-aminopyridine derivatives.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel or alumina can be effective.
-
Cation-Exchange Chromatography: A specific method for purifying 2-aminopyridine derivatives of oligosaccharides involves cation-exchange chromatography, which efficiently removes excess 2-aminopyridine.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Chichibabin reaction?
The widely accepted mechanism is an addition-elimination reaction that proceeds through an anionic σ-adduct, also known as a Meisenheimer adduct.[1] The nucleophilic amide anion (NH₂⁻) adds to the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which then deprotonates the aminopyridine product or ammonia to form hydrogen gas and regenerate the amide catalyst.[1]
Q2: Are there milder alternatives to the traditional Chichibabin reaction conditions?
Yes, modern variations of the Chichibabin reaction have been developed to proceed under milder conditions. One such method employs a composite of sodium hydride (NaH) and an iodide salt (like LiI or NaI) in a solvent such as THF.[6][8] This system can mediate the amination of pyridines at lower temperatures (e.g., 65-85 °C) and can be more suitable for sensitive substrates.[6][8]
Q3: How do substituents on the pyridine ring affect the outcome of the Chichibabin reaction?
Substituents can have a significant impact on both the reactivity and the regioselectivity of the reaction.
-
Electron-donating groups: Generally decrease the reactivity of the pyridine ring towards nucleophilic attack.[1]
-
Electron-withdrawing groups: Can also inhibit the reaction by reducing the basicity of the ring nitrogen, which is believed to coordinate to the sodium amide.[1]
-
Steric hindrance: Bulky substituents near the C2 position can hinder the approach of the amide nucleophile, potentially leading to amination at the C4 or C6 position, or no reaction at all.
Q4: Can the Chichibabin reaction be performed on other nitrogen-containing heterocycles?
Yes, the Chichibabin reaction is applicable to a range of nitrogen-containing aromatic heterocycles, including quinolines, isoquinolines, and some azoles.[3][4] The position of amination will depend on the electronic properties and steric environment of the specific heterocycle.
Data Presentation
Table 1: Effect of Pressure on the Amination of 4-tert-butylpyridine
| Pressure | Yield of 2-amino-4-tert-butylpyridine | Yield of 4,4'-di-tert-butyl-2,2'-bipyridine |
| Atmospheric | 11% | 89% |
| 350 psi N₂ | 74% | 26% |
Data sourced from Wikipedia's summary of a study on the Chichibabin reaction's side products.[1]
Table 2: Optimization of a Milder Chichibabin Reaction Using NaH-Iodide
| Entry | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiI | 65 | 18 | 95 |
| 2 | none | 65 | 18 | 21 |
| 3 | LiI | 85 | 7 | 93 |
| 4 | NaI | 85 | 24 | 75 |
Reaction conditions: Pyridine, n-butylamine (2 equiv), NaH (3 equiv), additive (2 equiv) in THF. Yields are for N-butylpyridin-2-amine.[6]
Experimental Protocols
Protocol 1: Traditional Chichibabin Synthesis of 2-Aminopyridine
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Ammonium chloride solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Under an inert atmosphere (e.g., nitrogen), add sodium amide to the flask.
-
Add anhydrous xylene to the flask.
-
Begin stirring and slowly add pyridine to the suspension.
-
Heat the reaction mixture to reflux (approximately 140 °C). The evolution of hydrogen gas should be observed.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any remaining sodium amide.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Milder Chichibabin Amination using NaH-Iodide Composite
Materials:
-
Pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Primary amine (e.g., n-butylamine)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sealed reaction tube
-
Stirring apparatus
Procedure:
-
To a dry 10 mL sealed tube under a nitrogen atmosphere, add pyridine (0.5 mmol), sodium hydride (1.5 mmol, 3 equiv), and lithium iodide (1.0 mmol, 2 equiv).
-
Add anhydrous THF (0.5 mL) to the tube.
-
Add the primary amine (1.0 mmol, 2 equiv) to the reaction mixture at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
Cool the reaction to 0 °C and quench with ice-cold water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[6]
Visualizations
Caption: A generalized experimental workflow for the Chichibabin pyridine synthesis.
Caption: A logic diagram for troubleshooting low yield in the Chichibabin synthesis.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Chichibabin Reaction | PPTX [slideshare.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 2,4,6-Triphenylpyridine by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,4,6-triphenylpyridine using recrystallization techniques. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the recrystallization of this compound?
A1: Ethanol is widely reported as an effective solvent for the recrystallization of this compound. It is a good choice because this compound is soluble in hot ethanol and has significantly lower solubility at room temperature, which is the ideal characteristic for a recrystallization solvent. Acetone is also a suitable solvent in which this compound is soluble.[1]
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, you may not have added enough solvent. Add small portions of additional hot solvent until the solid dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good yield upon cooling. Be patient, as dissolution can sometimes be slow. If a small amount of material remains undissolved even after adding a significant amount of solvent, it may be an insoluble impurity that can be removed by hot filtration.
Q3: No crystals are forming after I've cooled the solution. What are the possible reasons and solutions?
A3: There are a few common reasons for the failure of crystallization:
-
Too much solvent was used: If the solution is too dilute, the concentration of this compound may not be high enough to crystallize. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but the crystals have not yet started to form. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The small scratches on the glass can provide a surface for crystals to begin forming.[2]
-
Add a seed crystal: If you have a small crystal of pure this compound, adding it to the solution can initiate crystallization.[2]
-
-
Cooling too quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly. To remedy this, you can:
-
Reheat the solution: Heat the mixture until the oil redissolves.
-
Add more solvent: Add a small amount of additional solvent to decrease the concentration.
-
Cool slowly: Allow the solution to cool down more slowly to give the molecules time to arrange themselves into a crystal lattice. Scratching the flask during cooling can also help to prevent oiling out.[3]
Q5: The yield of my recrystallized this compound is very low. What went wrong?
A5: A low yield can result from several factors:
-
Using too much solvent: As mentioned in Q3, excessive solvent will keep more of your product dissolved in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Loss during transfer: Be careful to transfer all of the solid material between flasks and during filtration.
Quantitative Data: Solubility of this compound
| Solvent | Chemical Formula | Boiling Point (°C) | Qualitative Solubility (at 25°C) | Qualitative Solubility (at Boiling Point) |
| Ethanol | C₂H₅OH | 78 | Sparingly Soluble | Soluble |
| Acetone | C₃H₆O | 56 | Soluble | Very Soluble |
| Toluene | C₇H₈ | 111 | Sparingly Soluble | Soluble |
| Hexane | C₆H₁₄ | 69 | Insoluble | Sparingly Soluble |
| Water | H₂O | 100 | Insoluble | Insoluble |
Note: The ideal recrystallization solvent is one in which the compound has high solubility at the boiling point and low solubility at room temperature or below.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol. For example, for approximately 1 gram of crude product, start with 10-15 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. Cover the flask with a watch glass to prevent solvent evaporation.
-
Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper by placing them on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
-
Drying:
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.
-
-
Analysis:
-
Once the crystals are completely dry, weigh them to determine the final yield.
-
Measure the melting point of the purified this compound to assess its purity. The literature melting point is typically in the range of 139-143°C.
-
Visualizations
Recrystallization Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for Crystal Formation
This diagram outlines the decision-making process when crystals fail to form upon cooling.
Caption: Troubleshooting guide for inducing crystallization.
References
Technical Support Center: Column Chromatography Techniques for Separating Triphenylpyridine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of triphenylpyridine isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying triphenylpyridine isomers?
A1: The primary purification techniques for triphenylpyridine isomers are recrystallization and column chromatography.[1] Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the preferred method for separating closely related positional isomers.[1]
Q2: What are the likely isomeric impurities I might encounter in my triphenylpyridine synthesis?
A2: The synthesis of a specific triphenylpyridine isomer, especially through multi-component reactions, can often lead to the formation of other positional isomers.[1] For example, in a synthesis targeting 2,4,6-triphenylpyridine, you might also form 2,3,5-triphenylpyridine or other trisubstituted isomers depending on the starting materials and reaction conditions. The exact nature and ratio of these isomers are highly dependent on the synthetic route employed.[1]
Q3: What is the recommended starting point for developing a column chromatography method for triphenylpyridine isomer separation?
A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an effective mobile phase.[1] Silica gel is the most common stationary phase for this class of compounds.[1] A mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate is typically a good initial choice for the mobile phase.[1] The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for the target isomer and show good separation from other spots on the TLC plate.[1]
Q4: Which advanced HPLC columns are recommended for difficult separations of triphenylpyridine isomers?
A4: For challenging separations of aromatic positional isomers like triphenylpyridines, specialized HPLC columns that offer different separation mechanisms are recommended. Phenyl and biphenyl columns are particularly effective as they provide π-π interactions, which can enhance the resolution of aromatic compounds.[1][2]
Troubleshooting Guide
Q1: My triphenylpyridine isomers are co-eluting or have very poor resolution. What should I do?
A1: Poor resolution or co-elution is a common issue. Here are several steps you can take to improve separation:
-
Optimize Mobile Phase Polarity: If your isomers are eluting too quickly, your mobile phase is likely too polar. Gradually decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane percentage in a hexane/ethyl acetate system). Conversely, if the compounds are retained too strongly, increase the mobile phase polarity.[1]
-
Change Mobile Phase Composition: If adjusting the polarity of a two-solvent system is ineffective, try a different solvent combination. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity.
-
Switch to a High-Selectivity Stationary Phase: If mobile phase optimization fails, a standard silica gel column may not be sufficient. For HPLC, switching to a phenyl or biphenyl stationary phase can significantly improve the separation of aromatic isomers due to enhanced π-π interactions.[1][2]
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation. As a general guideline, the sample load should be between 1-5% of the mass of the stationary phase.[1]
Q2: The peaks for my triphenylpyridine isomers are tailing. How can I fix this?
A2: Peak tailing can be caused by several factors:
-
Strong Analyte-Stationary Phase Interaction: Triphenylpyridines, being basic, can interact strongly with acidic silanol groups on the surface of silica gel, leading to tailing. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase can help to saturate these active sites and improve peak shape.
-
Sample Overload: As with poor resolution, overloading the column can also cause peak tailing. Try reducing the amount of sample loaded.[1]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. If possible, dissolve your sample in the mobile phase itself.
Q3: I've loaded my sample, but my triphenylpyridine product is not eluting from the column. What is the problem?
A3: This issue typically arises when the mobile phase is too non-polar to move the compound down the column. To resolve this, gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. If you are running a gradient, you may need to extend the gradient to a higher percentage of the more polar solvent.
Q4: How can I be sure that I am collecting the correct isomer?
A4: It is crucial to analyze the collected fractions to identify which ones contain your desired isomer. Thin Layer Chromatography (TLC) is a quick and effective way to monitor the fractions. Spot each fraction on a TLC plate alongside your crude mixture and, if available, a pure standard of the target isomer. Combine the fractions that show a single spot corresponding to your product. For confirmation, it is recommended to perform further analysis, such as NMR spectroscopy or mass spectrometry, on the combined, evaporated fractions.
Quantitative Data Presentation
| Isomer | Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| This compound | Phenyl-Hexyl | Methanol/Water (80:20) | 1.0 | 12.5 | - |
| 2,3,6-Triphenylpyridine | Phenyl-Hexyl | Methanol/Water (80:20) | 1.0 | 14.2 | 2.1 |
| 2,3,5-Triphenylpyridine | Phenyl-Hexyl | Methanol/Water (80:20) | 1.0 | 15.8 | 1.8 |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal mobile phase for the separation of triphenylpyridine isomers by column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phases (e.g., various ratios of hexane/ethyl acetate)
-
UV lamp (254 nm)
-
Iodine chamber (optional)
Procedure:
-
Prepare a developing chamber by adding a small amount of the chosen mobile phase and lining the chamber with filter paper to ensure vapor saturation.
-
Dissolve a small amount of the crude triphenylpyridine mixture in a volatile solvent (e.g., dichloromethane).
-
Using a capillary spotter, apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate and immediately mark the solvent front.
-
Allow the plate to dry and visualize the spots under a UV lamp. Triphenylpyridines are UV active and will appear as dark spots.[1] Further visualization can be achieved in an iodine chamber.
-
Calculate the Retention Factor (Rf) for each spot. An ideal mobile phase will provide good separation between the spots and an Rf value between 0.2 and 0.4 for the target isomer.[1]
Protocol 2: Preparative Column Chromatography
Objective: To separate a mixture of triphenylpyridine isomers on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Sand
-
Optimal mobile phase (determined by TLC)
-
Crude triphenylpyridine mixture
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column.
-
Drain the solvent until the sample has fully entered the silica gel bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the surface.
-
Begin collecting fractions. Maintain a constant head of solvent above the silica gel to prevent the column from running dry.
-
-
Fraction Monitoring and Collection:
-
Monitor the collected fractions by TLC to identify those containing the pure desired isomer.
-
Combine the pure fractions.
-
-
Isolation of Pure Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified triphenylpyridine isomer.
-
Visualizations
Caption: Experimental workflow for the separation of triphenylpyridine isomers.
Caption: Troubleshooting decision tree for poor separation of isomers.
References
Technical Support Center: Synthesis of 2,4,6-Triarylpyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2,4,6-triarylpyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,4,6-triarylpyridines.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in the synthesis of 2,4,6-triarylpyridines and can stem from several factors. Consider the following troubleshooting steps:
-
Reaction Conditions: The reaction conditions are critical and often require optimization.
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some protocols may require heating, while others proceed at room temperature.[1][2] High temperatures can sometimes lead to side reactions.[1]
-
Solvent: The choice of solvent can significantly impact the reaction's success. While some syntheses are performed under solvent-free conditions, others benefit from specific solvents like glacial acetic acid, methanol, or polyethylene glycol (PEG-400).[3][4] A solvent screen may be necessary to identify the ideal medium for your specific substrates.[5]
-
Catalyst: The selection and amount of catalyst are crucial. For instance, in Chichibabin-type syntheses, catalysts like cobalt(II) chloride hexahydrate have been shown to significantly improve yields.[2] The activity of the catalyst can also be affected by the reaction conditions.
-
-
Purity of Reactants: The purity of your starting materials, especially aldehydes which are prone to oxidation, is paramount.[5] Ensure all reactants are of high purity before starting the reaction.
-
Stoichiometry: Incorrect stoichiometry of the reactants can lead to incomplete conversion and the formation of side products.[5] For many one-pot syntheses, a 2:1 molar ratio of the acetophenone derivative to the aromatic aldehyde is typically used.[5]
Q2: I am observing a significant number of side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a frequent issue. The nature of these byproducts often depends on the synthetic route employed.
-
In Kröhnke Pyridine Synthesis: Incomplete cyclization of the 1,5-dicarbonyl intermediate can lead to impurities.[3][5][6] Additionally, incorrect stoichiometry can result in products arising from different reactant ratios.[5] Careful control over the reaction conditions and stoichiometry is essential to minimize these side products.[5]
-
In Chichibabin-type Syntheses: The multi-step mechanism of this reaction can lead to a complex mixture if the reaction does not proceed to completion.[5] The choice of oxidant can also affect selectivity.[5]
-
Optimization: To reduce side product formation, consider optimizing the catalyst, controlling the reaction temperature, and ensuring the correct stoichiometry.[5]
-
Q3: The purification of my 2,4,6-triarylpyridine product is proving difficult. What are some effective purification strategies?
A3: Purification can be challenging due to the physical properties of 2,4,6-triarylpyridines and the presence of closely related impurities.
-
Recrystallization: This is a common method for purifying solid products. However, finding a suitable solvent can be a process of trial and error due to the varying solubility of different triarylpyridines.[5] Common solvent systems include ethanol or mixtures of ethyl acetate and hexane.[5]
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating the desired product from impurities.[5][7] A gradient of solvents, such as hexane and ethyl acetate, is often employed to achieve good separation.[7]
-
Work-up Procedure: A proper work-up is crucial for obtaining a cleaner crude product before final purification. This often involves pouring the reaction mixture into ice water to precipitate the product, followed by filtration and washing.[2]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the synthesis of 2,4,6-triarylpyridines.
Q1: What are the most common synthetic methods for preparing 2,4,6-triarylpyridines?
A1: Several methods are available, each with its own advantages and limitations. The most prominent include:
-
Kröhnke Pyridine Synthesis: This is a versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate.[3][6] It is known for its broad substrate scope.[3][6]
-
Chichibabin Pyridine Synthesis: This method typically involves a one-pot condensation of an aldehyde, a ketone, and ammonia or an ammonium salt.[2][8] It is a widely used and efficient method, especially with recent improvements using various catalysts.[2]
-
Hantzsch Pyridine Synthesis: This is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[9] The initial product is a dihydropyridine that requires subsequent oxidation to the pyridine.[9][10]
-
Guareschi-Thorpe Synthesis: This method is used to prepare substituted 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[11][12] While traditionally it could be low-yielding, modern modifications have improved its efficiency.[13][14]
Q2: How can I synthesize unsymmetrical 2,4,6-triarylpyridines?
A2: The synthesis of unsymmetrical triarylpyridines, where each aryl substituent is different, requires a more controlled approach. A recently developed method involves the sequential addition of two different acetophenones to a benzylamine in the presence of a copper(I) iodide catalyst and methanolic ammonia.[15] This allows for the controlled introduction of different aryl groups at the 2- and 6-positions of the pyridine ring.
Q3: Are there any "green" or environmentally friendly methods for synthesizing 2,4,6-triarylpyridines?
A3: Yes, there is a growing interest in developing more sustainable synthetic protocols. Some approaches include:
-
Solvent-free reactions: Many modern procedures are conducted under solvent-free conditions, which reduces waste and environmental impact.[2][4]
-
Use of green solvents: When a solvent is necessary, the use of environmentally benign solvents like polyethylene glycol (PEG-400) has been reported.
-
Recyclable catalysts: The development of heterogeneous and recyclable catalysts, such as those based on magnetic nanoparticles, offers a more sustainable option.[16][17]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2,4,6-Triphenylpyridine [2][5]
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| CoCl₂·6H₂O | 2.5 | 110 | 4 | 95 |
| Fe₃O₄/HT-Co | 1.6 | Reflux (solvent-free) | 1 | 96 |
| n-TSA | Not specified | 110 | 1.3-2.5 | 90-93 |
| TBAHS | 30 | 80 (solvent-free) | 5-6 | 70-75 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound using Cobalt(II) Chloride Hexahydrate Catalyst [2]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Acetophenone (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (2.5 mol%)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, acetophenone, ammonium acetate, and CoCl₂·6H₂O.
-
Heat the mixture at 110 °C with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the solid product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Kröhnke Synthesis of this compound [6]
Part A: Synthesis of N-phenacylpyridinium bromide
-
Dissolve 2-bromoacetophenone in dry acetone.
-
To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold acetone.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide.
Part B: Synthesis of this compound
-
In a suitable solvent, combine N-phenacylpyridinium bromide, chalcone, and ammonium acetate.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and perform an appropriate work-up, which may include extraction and solvent removal.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
- 13. benchchem.com [benchchem.com]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. research.aalto.fi [research.aalto.fi]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgchemres.org [orgchemres.org]
Role of catalysts in improving selectivity in pyridine synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to navigate the complexities of catalyst-mediated pyridine synthesis. Find troubleshooting guidance for common experimental issues and frequently asked questions to improve selectivity and yield in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Hantzsch pyridine synthesis, and how can they be addressed?
A1: Low yields in the Hantzsch synthesis are a frequent challenge.[1] Traditional methods often require harsh reaction conditions and long reaction times, contributing to this issue.[1][2]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The conventional use of refluxing ethanol can be inefficient.[1]
-
Troubleshooting: Consider employing alternative catalysts and solvent systems. The use of p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been reported to significantly increase yields to over 90%.[1] Solvent-free conditions utilizing catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%) with shorter reaction times.[1]
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial for obtaining the pyridine product.
-
Troubleshooting: Ensure the use of a suitable oxidizing agent (e.g., nitric acid, KMnO₄, iodine) in the correct stoichiometric amount.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete conversion of the dihydropyridine intermediate.[1][3]
-
-
Formation of Side Products: In unsymmetrical syntheses, the incorrect order of reagent addition can lead to the formation of unwanted side products.[1]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A2: The formation of regioisomers is a common challenge in pyridine synthesis, particularly when using unsymmetrical starting materials.[3] The choice of catalyst and reaction conditions plays a critical role in controlling regioselectivity.[3][4]
Strategies to Enhance Selectivity:
-
Catalyst Selection:
-
Zeolites: The properties of zeolite catalysts, such as the Si/Al ratio and the Brønsted/Lewis acid site ratio, significantly influence selectivity. For instance, in the synthesis of pyridine and 3-picoline from acrolein and ammonia, a Brønsted/Lewis acid sites ratio close to 1 favors the selectivity towards 3-picoline, while the formation of pyridine is more selective over Lewis acid sites.[2] The structural characteristics of the zeolite, like in the case of H-β zeolite, can also lead to improved pyridine selectivity.[2]
-
Metal Catalysts: Bifunctional Ni catalysts have been developed for the C3(5)-selective C–H alkenylation of pyridine-containing heterocycles, overriding the intrinsic C2/C4 electronic bias.[5] Nickel/Lewis acid cooperative catalysis can achieve direct C-4-selective addition of pyridine across alkenes and alkynes.[6]
-
-
Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway and, consequently, the regioselectivity.[7][8] It is advisable to perform a solvent screen and optimize the reaction temperature.[3]
-
Substrate Modification: Introducing electron-donating or electron-withdrawing groups onto the starting materials can alter their reactivity and influence the selectivity of the reaction.[8]
Q3: How do I choose the right catalyst for my specific pyridine synthesis reaction?
A3: The selection of an appropriate catalyst is crucial for a successful pyridine synthesis and depends on the desired product and starting materials.
Caption: Decision tree for selecting a suitable catalyst.
-
For synthesis from simple molecules like alcohols, aldehydes, and ammonia: Zeolite catalysts such as H-ZSM-5, H-Beta, and H-Y are commonly used.[9][10] The selectivity towards pyridine and its derivatives is influenced by the zeolite's framework type, acidity, and pore structure.[2][10]
-
For regioselective functionalization of a pre-existing pyridine ring: Transition metal catalysts, particularly those based on nickel and palladium, are effective.[5][6] The choice of ligand and the use of a Lewis acid co-catalyst are critical for controlling the site of functionalization.[5][6]
-
For the hydrogenation of pyridine to piperidine: Heterogeneous catalysts, especially precious metal catalysts like Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂), are highly effective.[11]
Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Characterize the spent catalyst to identify the cause of deactivation (e.g., coke formation).[2] Consider regenerating the catalyst or optimizing reaction conditions to minimize deactivation. |
| Insufficient Catalyst Activity | Increase the catalyst loading or switch to a more active catalyst. For zeolite catalysts, a higher concentration of acid sites can lead to higher conversion.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A higher temperature generally increases conversion, but may negatively impact selectivity.[10] |
| Poor Mass Transfer | Ensure efficient stirring and consider using a smaller particle size for heterogeneous catalysts to increase the surface area. |
Problem 2: Poor Selectivity to the Desired Pyridine Derivative
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Properties | For zeolite catalysts, modify the Si/Al ratio or the Brønsted/Lewis acid site ratio to favor the desired product.[2] For metal catalysts, screen different ligands and co-catalysts.[5][6] |
| Unfavorable Reaction Conditions | Optimize the reaction temperature and pressure. Varying these parameters can alter the product distribution.[10] |
| Side Reactions | Analyze the byproducts to understand the competing reaction pathways. Modify the catalyst or reaction conditions to suppress these pathways. Consider changing the order of reagent addition in multicomponent reactions.[8] |
Quantitative Data Summary
Table 1: Performance of Zeolite Catalysts in Pyridine Synthesis from Ethanol, Formaldehyde, and Ammonia
| Catalyst | Reaction Temperature (°C) | Ethanol Conversion (%) | Pyridine Selectivity (%) | 2-Picoline Selectivity (%) | 3-Picoline Selectivity (%) | 4-Picoline Selectivity (%) | Lutidines Selectivity (%) | "Heavy-products" Selectivity (%) | Reference |
| H-Beta | 300 | 40 | 44 | 9 | 22 | 15 | 6 | 4 | [10] |
| H-ZSM-5 | 300 | 30 | 42 | 1 | 37 | 5 | 7 | 8 | [10] |
| H-ZSM-12 | 300 | 24 | 21 | 4 | 40 | 8 | 19 | 8 | [10] |
| H-Y | 300 | - | - | - | - | - | - | - | [9] |
| Pb-H-Y | 350 | - | - | - | - | - | - | - | [9] |
| Fe-H-Y | 350 | - | - | - | - | - | - | - | [9] |
| Pb-ZSM-5 | 400 | - | - | - | - | - | - | - | [9] |
Note: A direct comparison of all values is challenging due to variations in reaction conditions across different studies.
Experimental Protocols
Protocol 1: General Procedure for Pyridine Synthesis using a Zeolite Catalyst in a Fixed-Bed Reactor
Caption: General experimental workflow for pyridine synthesis.
Materials:
-
Zeolite catalyst (e.g., H-ZSM-5, H-Beta)[10]
-
Reactants (e.g., ethanol, formaldehyde, ammonia)[10]
-
Fixed-bed flow reactor
-
Inert gas (e.g., Nitrogen)
-
Gas chromatograph (GC) and GC-Mass Spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation: The zeolite catalyst is pressed, crushed, and sieved to the desired particle size. It is then placed in the reactor and pre-treated by heating under a flow of inert gas to remove any adsorbed water.[10]
-
Reaction Setup: The reaction is carried out in a fixed-bed flow reactor at atmospheric pressure. The desired reaction temperature is set and maintained.[10]
-
Reactant Feed: The reactants are fed into the reactor at a specific molar ratio and weight hourly space velocity (WHSV).[10] For example, a molar ratio of C₂H₅OH:CH₂O:NH₃ = 1.0:0.8:1.5 can be used.[9][10]
-
Product Collection: The reaction products are condensed and collected at the reactor outlet.[10]
-
Product Analysis: The collected products are analyzed by GC and GC-MS to determine the conversion of reactants and the selectivity to various pyridine derivatives.[10]
Protocol 2: Selective C-4 Alkylation of Pyridine using Nickel/Lewis Acid Catalysis
Materials:
-
Pyridine[6]
-
Alkene (e.g., 1-tridecene)[6]
-
Ni(cod)₂[6]
-
1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand[6]
-
Lewis Acid (e.g., AlMe₃)[6]
-
Toluene (solvent)[6]
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, a reaction tube is charged with Ni(cod)₂ (5 mol %), IPr (5 mol %), and toluene.[6]
-
Reagent Addition: Pyridine (1.0 mmol), the alkene (1.5 mmol), and the Lewis acid (20 mol %) are added to the reaction tube.[6]
-
Reaction: The sealed reaction tube is taken out of the glovebox and heated at 130°C for a specified time (e.g., 3 hours).[6]
-
Work-up and Purification: After cooling, the reaction mixture is quenched and purified by flash chromatography on silica gel to isolate the 4-alkylpyridine product.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Multicomponent Pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multicomponent synthesis of pyridines.
Troubleshooting Guides
Low yields in multicomponent reactions for pyridine synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to challenges in product purification. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Formation
Possible Cause 1: Inefficient Reaction Conditions
The efficiency of multicomponent reactions is highly sensitive to parameters such as temperature, solvent, and reaction time. The classical Hantzsch synthesis, for example, is often plagued by harsh reaction conditions and long reaction times, which can lead to lower yields.[1][2][3]
Solutions:
-
Optimize Reaction Temperature: The temperature can influence the rate of competing reactions. Systematically varying the temperature may favor the desired reaction pathway.[1][4] For instance, the Bohlmann-Rahtz synthesis traditionally requires high temperatures for the cyclodehydration step, but modifications using acetic acid or Amberlyst 15 ion exchange resin can significantly lower the required temperature to around 50°C.[5][6]
-
Screen Solvents: The choice of solvent is crucial for reaction kinetics and the solubility of reactants and intermediates.[4] For the synthesis of pyridine-3,5-dicarbonitriles, using acetonitrile instead of ethanol can overcome difficulties with sterically hindered aldehydes.[7] In some cases, solvent-free conditions can lead to higher yields and shorter reaction times.[8]
-
Employ Catalysts: Catalysts can dramatically reduce reaction times and improve yields.[1] For the Hantzsch synthesis, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been reported to achieve yields of up to 96%.[1][4] Lewis acids like ytterbium triflate or zinc bromide can accelerate the Michael addition and cyclodehydration steps in the Bohlmann-Rahtz synthesis.[9]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can lead to excellent yields (82%-94%), pure products, and significantly shorter reaction times (2-7 minutes) for certain pyridine syntheses.[1][10]
Possible Cause 2: Poor Reagent Quality or Stoichiometry
The purity of starting materials is critical, as impurities can interfere with the reaction and lead to the formation of side products.[11] Incorrect stoichiometry of the reactants can also lead to incomplete conversion and lower yields.
Solutions:
-
Ensure Reagent Purity: Always use reagents of high purity. If necessary, purify starting materials before use.
-
Verify Stoichiometry: Carefully control the stoichiometry of your reactants.[1]
Problem: Formation of Significant Side Products
The formation of side products is a common cause of low yields in multicomponent reactions, where several competing reaction pathways can exist.[1]
Solutions:
-
Control Temperature: Strict temperature control can help minimize side reactions.[12]
-
Modify Reagent Addition Order: In some cases, the stepwise addition of reagents can prevent the formation of unwanted byproducts by allowing for the formation of an intermediate before the final component is added.[1]
-
Investigate Alternative Nitrogen Sources: While ammonia or ammonium acetate are common, exploring other nitrogen sources might improve selectivity and yield.[4] For the Guareschi-Thorpe synthesis, using ammonium carbonate in an aqueous medium can act as both a nitrogen source and a buffer, leading to high yields with minimal side reactions.[12][13]
Problem: Incomplete Oxidation of Dihydropyridine Intermediate
For reactions that proceed through a dihydropyridine intermediate, such as the Hantzsch synthesis, the final aromatization step is crucial for obtaining the desired pyridine product.[1]
Solutions:
-
Select an Appropriate Oxidizing Agent: Classical oxidants like CrO₃, KMnO₄, and HNO₃ can be harsh and lead to side products and difficult workups.[1][2] Milder and more efficient oxidizing agents should be considered.[1] A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has been shown to be effective.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the most common reasons?
A1: Low yields in the Hantzsch synthesis can stem from several factors:
-
Harsh Reaction Conditions: The classical one-pot method often involves long reaction times and harsh conditions.[1]
-
Inefficient Oxidation: The final aromatization step to form the pyridine ring may be incomplete.[1]
-
Side Reactions: At least five different mechanistic pathways have been proposed for the Hantzsch reaction, and varying conditions can lead to unexpected products.[1][2]
-
Poor Selectivity: Competing reaction pathways can lead to a mixture of products.[1]
Q2: How does the choice of catalyst impact the yield of my pyridine multicomponent reaction?
A2: The catalyst plays a critical role in multicomponent reactions for pyridine synthesis, and its selection can dramatically affect reaction times and yields. For example, using a CoZSM-5 catalyst in the vapor phase synthesis of pyridine can achieve yields of up to 78%.[14] In the Bohlmann-Rahtz synthesis, Lewis acids like Yb(OTf)₃ or ZnBr₂ can accelerate the reaction, although they may not be compatible with acid-sensitive substrates.[9]
Q3: I am having difficulty purifying my final pyridine product. What are some effective purification strategies?
A3: Purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[11] Common purification techniques include:
-
Acid-Base Extraction: Utilize the basicity of the pyridine to extract it into an acidic aqueous layer, separating it from non-basic impurities.[11]
-
Distillation: Effective for volatile pyridine derivatives.[11]
-
Chromatography: Column chromatography on silica gel is versatile, but tailing can be an issue. Adding a small amount of a base like triethylamine to the eluent can help mitigate this.[11]
-
Crystallization: A highly effective method for achieving high purity for solid products.[11]
Q4: My reaction is highly exothermic and difficult to control. How can I manage this?
A4: Exothermic reactions can lead to safety hazards and the formation of degradation products.[11] To manage thermal runaway, consider the following:
-
Slow Addition of Reagents: Adding one of the reactants dropwise can help control the rate of heat generation.[11]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature.[11]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[11]
-
Continuous Flow Chemistry: Flow reactors offer excellent temperature control and are inherently safer for highly exothermic processes.[11][15]
Data Presentation
Table 1: Effect of Reaction Conditions on Pyridine Synthesis Yield
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hantzsch | p-TSA (ultrasonic) | Aqueous Micelles | N/A | N/A | 96 | [1][4] |
| Hantzsch | Microwave | Ethanol | 120 | 2-7 min | 82-94 | [1][10] |
| Bohlmann-Rahtz | Acetic Acid | N/A | 50 | N/A | 65-95 | [5] |
| Bohlmann-Rahtz | Amberlyst 15 | N/A | 50 | N/A | 65-95 | [5] |
| Guareschi-Thorpe | (NH₄)₂CO₃ | Water | 80 | N/A | High | [12][13] |
| Vapor Phase | CoZSM-5 | N/A | N/A | N/A | 78 | [14] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis
This protocol is a general guideline for a microwave-assisted Hantzsch synthesis.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Modified Bohlmann-Rahtz Pyridine Synthesis
This protocol describes a one-step synthesis of functionalized pyridines under milder conditions.[5]
Materials:
-
Enamino ester (1 mmol)
-
Alkynone (1 mmol)
-
Acetic acid or Amberlyst 15 ion exchange resin
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
Dissolve the enamino ester and alkynone in the chosen solvent.
-
Add acetic acid or Amberlyst 15 ion exchange resin.
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, if using Amberlyst 15, filter off the resin.
-
Work up the reaction mixture by removing the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Advanced Guareschi-Thorpe Synthesis of Hydroxy-Cyanopyridines
This protocol utilizes ammonium carbonate in an aqueous medium for a green and efficient synthesis.[12][13]
Materials:
-
Alkyl cyanoacetate or cyanoacetamide (1 mmol)
-
1,3-dicarbonyl compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
Combine all reactants in a sealed vessel.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitated product by filtration. The product is often pure enough without further purification.[13]
Visualizations
Caption: A workflow diagram for troubleshooting low yields in multicomponent pyridine synthesis.
Caption: Key reaction parameters influencing the yield and purity of pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Technical Support Center: Purification of Crude 2,4,6-Triphenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,4,6-triphenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography.[1][2] Recrystallization is a straightforward technique for removing impurities with different solubility profiles, while column chromatography is particularly useful for separating the desired product from structurally similar impurities or when a very high degree of purity is required.
Q2: What are the likely impurities in a crude sample of this compound?
Impurities in crude this compound typically originate from the starting materials, side reactions, or catalysts used in the synthesis. Common impurities may include:
-
Unreacted Starting Materials: Such as acetophenone and benzaldehyde, which are common precursors in many synthetic routes.
-
Reaction Intermediates and By-products: Depending on the synthesis method, these can include chalcones or other pyridine isomers.
-
Catalysts: Residual catalysts from the reaction, for instance, cobalt(II) chloride (CoCl₂·6H₂O), may be present.[3]
-
Ammonium Acetate: Often used as a nitrogen source in the synthesis and can remain in the crude product.[3][4]
Q3: How can I monitor the purity of this compound during the purification process?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purity of your product.[1][4] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of this compound from its impurities under a UV lamp.[2] The desired product, being a UV-active aromatic compound, will appear as a dark spot. An ideal solvent system for subsequent column chromatography will result in a retention factor (Rf) of 0.2-0.4 for the product.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | 1. Insufficient solvent was used.2. The chosen solvent is not suitable for dissolving the compound. | 1. Add more solvent in small portions until the solid dissolves.2. Select a more appropriate solvent. Ethanol is commonly a good choice for this compound.[1][3] |
| Product "oils out" instead of forming crystals. | 1. The solution is cooling too rapidly.2. The presence of significant impurities is depressing the melting point.3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.3. Choose a solvent with a lower boiling point. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated.2. The solution is supersaturated but requires nucleation to initiate crystallization. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[2] |
| Low recovery of the purified product. | 1. The product has significant solubility in the cold solvent.2. Premature crystallization occurred during hot filtration. | 1. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | 1. The polarity of the mobile phase is either too high or too low.2. The column was overloaded with the crude sample.3. The column was not packed properly, leading to channeling. | 1. Optimize the mobile phase composition using TLC beforehand. A mixture of hexane and ethyl acetate is a good starting point.[4][5][6]2. Use an appropriate amount of crude product for the column size.3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product is not eluting from the column. | 1. The mobile phase is too non-polar. | 1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2] |
| Cracks or bubbles appear in the column bed. | 1. The column has run dry.2. Heat is being generated due to the interaction of the solvent with the silica gel. | 1. Always maintain the solvent level above the top of the stationary phase.2. Pack the column using the mobile phase to pre-wet the silica gel and dissipate any heat generated. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying crude this compound using recrystallization from ethanol.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound should crystallize out of the solution. For maximum recovery, you can further cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a detailed methodology for purifying crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)[7]
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate. The optimal ratio should be determined by prior TLC analysis (e.g., a starting point could be a 6:1 mixture of n-hexane to ethyl acetate).[4]
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Continuously add more mobile phase to the top of the column to prevent it from running dry.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Mobile Phase Compositions for Column Chromatography of this compound
| Stationary Phase | Mobile Phase (v/v) | Reference |
| Silica Gel | n-hexane:Ethyl Acetate (6:1) | [4] |
| Silica Gel (230-400 mesh) | Ethyl Acetate:Hexane (1:1) | [5] |
| Silica Gel (100-200 mesh) | Hexane:Ethyl Acetate (98:2) | [6] |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Most Effective Metal Catalysts for 2,4,6-Triphenylpyridine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,4,6-triphenylpyridine, a crucial building block in medicinal chemistry and materials science, is of paramount importance. This guide provides a comprehensive comparison of the catalytic efficiency of various metals in this synthesis, supported by experimental data and detailed protocols to aid in the selection of the optimal catalytic system.
The synthesis of this compound, typically achieved through a one-pot condensation reaction of acetophenone, benzaldehyde, and a nitrogen source like ammonium acetate, is significantly influenced by the choice of catalyst. This guide evaluates the performance of different metal catalysts based on reaction yield, time, and conditions, offering a clear and objective overview for informed decision-making in the laboratory.
Comparative Analysis of Catalytic Performance
The following table summarizes the quantitative data from various studies, showcasing the catalytic efficiency of different metal compounds in the synthesis of this compound.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CoCl₂·6H₂O | 2.5 | 110 | 4 | 95 | [1][2] |
| Fe₃O₄/HT-Co | 1.6 | Reflux | 1 | 92 | [3] |
| TMSOTf | 0.5 mmol | 150 (MW) | 0.5 | 92 | [4][5][6] |
| FeCl₃ | Not specified | 110 | 4 | 60 | [2] |
| NiCl₂·6H₂O | Not specified | 110 | 4 | 55 | [2] |
| CuCl₂·2H₂O | Not specified | 110 | 4 | 40 | [2] |
| InCl₃ | Not specified | 150 (MW) | 0.5 | 85-95 | [4][5][6] |
| AlCl₃ | Not specified | 150 (MW) | 0.5 | 85-95 | [4][5][6] |
| Fe(MIL-53) | Not specified | Not specified | Not specified | Good to Excellent | [7] |
| PET@UiO-66 | Not specified | 60 | 24 | Good to Excellent | [8] |
Key Observations:
-
Cobalt-based catalysts , particularly CoCl₂·6H₂O and the magnetic nanoparticle-supported Fe₃O₄/HT-Co, demonstrate high efficiency, affording excellent yields in relatively short reaction times.[1][2][3]
-
Lewis acids such as TMSOTf, InCl₃, and AlCl₃ under microwave irradiation also prove to be highly effective, significantly reducing the reaction time to just 30 minutes while maintaining high yields.[4][5][6]
-
While other transition metal chlorides like FeCl₃, NiCl₂·6H₂O, and CuCl₂·2H₂O can catalyze the reaction, they generally result in lower yields compared to cobalt-based systems under similar conditions.[2]
-
Metal-Organic Frameworks (MOFs) like Fe(MIL-53) and PET@UiO-66 are emerging as promising heterogeneous catalysts, offering good to excellent yields and the advantage of easier separation and potential reusability.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and adapt these procedures.
General One-Pot Synthesis of this compound (Chichibabin-type)
This protocol is a generalized procedure based on several reported methods.[1]
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (1.1 - 3.0 mmol)
-
Catalyst (e.g., CoCl₂·6H₂O, 2.5 mol%; or Fe₃O₄/HT-Co, 1.6 mol%)
Procedure:
-
A mixture of acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (1.1 mmol), and the catalyst (e.g., 0.02 g, 1.6 mol% of Fe₃O₄/HT-Co) is prepared.[3]
-
The reaction mixture is heated under solvent-free conditions at the specified temperature (e.g., 110 °C for CoCl₂·6H₂O or reflux for Fe₃O₄/HT-Co) for the designated time.[2][3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Microwave-Assisted Synthesis using Lewis Acid Catalysis
This protocol is based on the use of Lewis acids under microwave irradiation.[4][5][6]
Materials:
-
Acetophenone (4.0 mmol)
-
Benzaldehyde (4.0 mmol)
-
Hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol)
-
TMSOTf (0.5 mmol)
-
Toluene (2 mL)
Procedure:
-
In a microwave reactor vessel, acetophenone (4.0 mmol), benzaldehyde (4.0 mmol), HMDS (3.0 mL), TMSOTf (0.5 mmol), and toluene (2 mL) are combined.
-
The mixture is subjected to microwave irradiation at 150 °C for 30 minutes.
-
After cooling, the reaction mixture is worked up to isolate the product.
-
Purification is typically achieved through chromatography or recrystallization.
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow and the logical relationship of the components in the catalytic synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of components in the catalytic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Photosensitizers: 2,4,6-Triphenylpyridine vs. Transition Metal Complexes in Photocatalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a critical step in designing efficient photocatalytic systems. This guide provides a detailed comparison of the organic photosensitizer 2,4,6-triphenylpyridine against two of the most widely used transition metal-based photosensitizers: tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) and fac-tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃]). This comparison is based on their photophysical properties, photocatalytic performance from experimental data, and mechanistic pathways.
At a Glance: Key Performance Indicators
The efficacy of a photosensitizer is determined by several key parameters, including its light absorption properties, excited-state energy and lifetime, redox potentials, and its efficiency in converting light energy into chemical energy, often measured by quantum yield (Φ), turnover number (TON), and turnover frequency (TOF). Below is a summary of these properties for the three photosensitizers. It is important to note that a direct comparison is challenging as the reported values are often measured under varying experimental conditions for different chemical transformations.
| Property | This compound | [Ru(bpy)₃]²⁺ | fac-[Ir(ppy)₃] |
| Molar Mass ( g/mol ) | 307.39 | 563.58 (as dichloride salt) | 654.79 |
| Absorption Max (λₘₐₓ, nm) | ~312 (in EtOH)[1] | ~452 (in CH₃CN)[2] | ~375, 465 (in CH₂Cl₂) |
| Emission Max (λₑₘ, nm) | ~360-400 | ~610-630 | ~510 |
| Excited-State Lifetime (τ, µs) | Varies (typically shorter than metal complexes) | ~0.6-1.1 (in CH₃CN) | ~1.9-2.3 (in CH₂Cl₂) |
| Quantum Yield (Φ) | Varies by reaction | Up to 0.079 for emission[3] | Can be high, application-dependent |
| Excited-State Redox Potentials | E₁/₂(TPP⁺/TPP) ≈ +1.9 V, E₁/₂(TPP/TPP⁻) ≈ -1.2 V (estimated) | E₁/₂(Ru²⁺/Ru⁺) = +0.77 V, E₁/₂(Ru³⁺/Ru²⁺) = -0.81 V vs SCE | E₁/₂(Ir³⁺/Ir²⁺) = +1.21 V, E₁/₂(Ir⁴⁺/*Ir³⁺) = -1.73 V vs SCE[4] |
| Turnover Number (TON) | Application-dependent | Can reach >300 in water oxidation[5] | Can exceed 4500 in specific reactions[6] |
| Turnover Frequency (TOF, s⁻¹) | Application-dependent | ~2.35 s⁻¹ in water oxidation[5] | Application-dependent |
In-Depth Comparison
This compound: The Metal-Free Alternative
This compound (TPP) is an organic photosensitizer that has gained attention as a cost-effective and metal-free alternative to traditional transition metal complexes.
Advantages:
-
Cost-effective and readily available: Its synthesis is relatively straightforward from common organic precursors.
-
Metal-free: This avoids concerns about heavy metal contamination in the final products, which is particularly important in pharmaceutical applications.
Limitations:
-
Lower visible light absorption: TPP primarily absorbs in the UV-A and near-visible region, which can limit its efficiency with common visible light sources.
-
Generally shorter excited-state lifetimes: This can lead to lower quantum yields in some photocatalytic cycles compared to metal complexes.
-
Susceptibility to photobleaching: Organic dyes can be less photostable than robust metal complexes over extended irradiation times.
A study on the related 2,4,6-triphenylpyrylium cation, a precursor to TPP derivatives, demonstrated its potential in the photocatalytic degradation of 2,4-dichlorophenol, showing a higher intrinsic activity compared to the widely used TiO₂ photocatalyst under specific conditions.[7] This highlights the promise of this class of organic photosensitizers.
[Ru(bpy)₃]²⁺: The Workhorse of Photoredox Catalysis
Tris(2,2'-bipyridyl)ruthenium(II), often referred to as [Ru(bpy)₃]²⁺, is arguably the most studied and utilized photosensitizer in photoredox catalysis.[2][8]
Advantages:
-
Strong absorption in the visible spectrum: Its characteristic metal-to-ligand charge transfer (MLCT) band around 452 nm makes it ideal for use with blue light LEDs.[2]
-
Long-lived excited state: The triplet excited state of [Ru(bpy)₃]²⁺ has a lifetime of around a microsecond, allowing for efficient bimolecular electron transfer reactions.[2]
-
Well-defined and tunable redox properties: Its excited state can act as both a potent oxidant and reductant, enabling a wide range of chemical transformations.
Limitations:
-
Cost: Ruthenium is a precious metal, making the catalyst relatively expensive.
-
Potential for metal contamination: Trace amounts of ruthenium may need to be removed from the final product.
-
Photodecomposition: Under certain conditions, particularly in aqueous solutions, [Ru(bpy)₃]²⁺ can undergo photodecomposition, which can limit its long-term stability and turnover numbers.[4][9]
fac-[Ir(ppy)₃]: The Powerhouse of Photocatalysis
Fac-tris(2-phenylpyridine)iridium(III), or fac-[Ir(ppy)₃], is another highly popular transition metal photosensitizer known for its exceptional photophysical properties and high photocatalytic efficiency.
Advantages:
-
High quantum yields: fac-[Ir(ppy)₃] often exhibits very high phosphorescence quantum yields.
-
Long excited-state lifetime: Its excited state has a lifetime of approximately 2 microseconds, providing ample time for intermolecular reactions.
-
Potent excited-state reductant: The excited state of fac-[Ir(ppy)₃] is a very strong reducing agent, capable of activating even challenging substrates.[4]
Limitations:
-
High cost: Iridium is even more expensive than ruthenium, making this catalyst a costly option.
-
Sensitivity to oxygen: The triplet excited state can be quenched by molecular oxygen, often requiring reactions to be performed under an inert atmosphere.
-
Potential for catalyst degradation: While generally robust, fac-[Ir(ppy)₃] can undergo degradation pathways under certain reaction conditions, which may affect its recyclability.[10]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the synthesis of the photosensitizers and a general setup for a photocatalytic reaction.
Synthesis of this compound
A common method for the synthesis of this compound is the Chichibabin pyridine synthesis. A general procedure involves the reaction of acetophenone, benzaldehyde, and ammonium acetate.[11][12]
Materials:
-
Acetophenone (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (1.1 mmol)
-
Catalyst (e.g., Fe₃O₄/HT-Co, 1.6 mol%)[11]
-
Solvent (optional, can be run solvent-free)
Procedure:
-
Combine acetophenone, benzaldehyde, ammonium acetate, and the catalyst in a round-bottom flask.
-
Heat the mixture to reflux temperature with stirring under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, the product can be extracted with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of [Ru(bpy)₃]Cl₂
The synthesis of [Ru(bpy)₃]Cl₂ typically involves the reaction of ruthenium(III) chloride with 2,2'-bipyridine.[13]
Materials:
-
RuCl₃·xH₂O
-
2,2'-bipyridine (bpy)
-
Ethanol
-
Reducing agent (e.g., NaH₂PO₂)
Procedure:
-
A mixture of RuCl₃·xH₂O and 3.5 equivalents of bpy in ethanol is refluxed.
-
A reducing agent is added to the hot solution to reduce Ru(III) to Ru(II).
-
The solution is refluxed for an additional period to ensure complete complexation.
-
Upon cooling, the [Ru(bpy)₃]Cl₂ complex precipitates as a dark red solid.
-
The product is collected by filtration, washed with cold ethanol and diethyl ether, and dried.
Synthesis of fac-[Ir(ppy)₃]
The synthesis of fac-[Ir(ppy)₃] involves the cyclometalation of 2-phenylpyridine with an iridium(III) precursor.[14][15]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-phenylpyridine (ppyH)
-
A high-boiling solvent (e.g., glycerol or a mixture of 2-ethoxyethanol and water)
Procedure:
-
A mixture of IrCl₃·nH₂O and an excess of 2-phenylpyridine is heated in a high-boiling solvent under an inert atmosphere.
-
The reaction is typically heated at a high temperature (e.g., >200 °C) for several hours to facilitate the formation of the tris-cyclometalated complex.
-
Upon cooling, the product precipitates from the reaction mixture.
-
The solid is collected by filtration, washed extensively with water and methanol to remove unreacted starting materials and solvent.
-
The crude product is then purified by column chromatography or sublimation to yield the bright yellow fac-[Ir(ppy)₃].
General Photocatalytic Reaction Setup
The following is a general protocol for a photocatalytic reaction using a photosensitizer.
Materials:
-
Photosensitizer (e.g., this compound, [Ru(bpy)₃]Cl₂, or fac-[Ir(ppy)₃])
-
Substrates
-
Solvent (degassed)
-
Stir bar
-
Reaction vessel (e.g., a vial or Schlenk tube)
-
Light source (e.g., blue LEDs, ~450 nm)
Procedure:
-
To the reaction vessel, add the photosensitizer, substrates, and a stir bar.
-
Seal the vessel and degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Place the reaction vessel in front of the light source and begin stirring. A cooling fan may be necessary to maintain a constant temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction (if necessary) and work up the mixture to isolate the desired product.
Mechanistic Pathways
The function of a photosensitizer is to absorb light and initiate a series of electron transfer events. These processes are typically described through photocatalytic cycles, which can proceed via either an oxidative or a reductive quenching pathway.
Photocatalytic Cycle of this compound (Illustrative)
As an organic photosensitizer, this compound can engage in both oxidative and reductive quenching cycles, depending on the reaction partners.
Caption: Photocatalytic cycles for this compound (TPP).
Photocatalytic Cycle of [Ru(bpy)₃]²⁺
The photocatalytic activity of [Ru(bpy)₃]²⁺ is well-documented and proceeds through distinct oxidative and reductive quenching cycles.[2][4]
Caption: Photocatalytic cycles for [Ru(bpy)₃]²⁺.
Photocatalytic Cycle of fac-[Ir(ppy)₃]
Similar to the ruthenium complex, fac-[Ir(ppy)₃] can also operate through both oxidative and reductive quenching cycles, with its highly reducing excited state being a key feature.[4]
Caption: Photocatalytic cycles for fac-[Ir(ppy)₃].
Conclusion
The choice between this compound, [Ru(bpy)₃]²⁺, and fac-[Ir(ppy)₃] as a photosensitizer depends on the specific requirements of the photocatalytic transformation.
-
This compound represents a promising metal-free option, particularly when cost and metal contamination are primary concerns. Its application is most suitable for reactions that can be initiated with UV-A or near-visible light.
-
[Ru(bpy)₃]²⁺ remains the versatile workhorse for a broad range of applications due to its strong visible light absorption and well-balanced redox properties. It is an excellent starting point for exploring new photoredox reactions.
-
fac-[Ir(ppy)₃] is the powerhouse, offering superior performance in terms of excited-state lifetime and reducing power, making it the catalyst of choice for particularly challenging reductions, albeit at a higher cost.
Ultimately, the optimal photosensitizer will be determined by a careful consideration of the reaction thermodynamics, kinetics, desired wavelength of operation, and economic factors. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific photocatalytic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Physical and Photophysical Properties of Monometallic and Bimetallic Ruthenium(II) Complexes Containing Structurally Altered Diimine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoinduced hole transfer from tris(bipyridine)ruthenium dye to a high-valent iron-based water oxidation catalyst - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00167G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Higher intrinsic photocatalytic efficiency of 2,4,6-triphenylpyrylium-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis: Confirming the Structure of Synthesized 2,4,6-Triphenylpyridine and Its Comparison with Structural Analogues
A comprehensive guide for researchers and drug development professionals on the structural elucidation of 2,4,6-triphenylpyridine using spectroscopic methods. This guide provides a comparative analysis with structurally related heterocyclic compounds, 2,6-diphenylpyridine and 2,4-diphenylquinoline, supported by experimental data and detailed protocols.
The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structures. This guide details the spectroscopic analysis of synthesized this compound and compares its spectral data with those of two structural analogues, 2,6-diphenylpyridine and 2,4-diphenylquinoline, to highlight the distinguishing features for accurate identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its structural analogues. These values are essential for a comparative analysis to confirm the identity and purity of the synthesized compound.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 8.21 | d | 4H | H-2', H-6' of phenyl rings at C2 and C6 |
| 7.90 | s | 2H | H-3, H-5 of pyridine ring | |
| 7.76 | d | 2H | H-2', H-6' of phenyl ring at C4 | |
| 7.60 - 7.41 | m | 9H | Remaining aromatic protons | |
| 2,6-Diphenylpyridine | 8.15 | d | 4H | H-2', H-6' of phenyl rings |
| 7.80 | t | 1H | H-4 of pyridine ring | |
| 7.68 | d | 2H | H-3, H-5 of pyridine ring | |
| 7.50 - 7.40 | m | 6H | Remaining aromatic protons | |
| 2,4-Diphenylquinoline | 8.24 - 8.12 | m | 4H | Aromatic protons |
| 7.87 | d | 1H | Aromatic proton | |
| 7.81 | d | 1H | Aromatic proton | |
| 7.75 - 7.69 | m | 1H | Aromatic proton | |
| 7.56 - 7.42 | m | 8H | Remaining aromatic protons |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 157.5, 150.2, 139.6, 139.1, 129.2, 129.0, 128.5, 127.2, 127.1, 117.1 |
| 2,6-Diphenylpyridine | 157.4, 139.4, 136.7, 128.9, 128.7, 127.2, 121.2 |
| 2,4-Diphenylquinoline | 157.4, 148.3, 139.7, 136.8, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0 |
Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ~3050, ~1600, ~1580, ~1490, ~1440, ~760, ~690 | C-H (aromatic), C=N and C=C (pyridine ring), C=C (phenyl rings), C-H out-of-plane bending |
| 2,6-Diphenylpyridine | ~3060, ~1585, ~1570, ~1470, ~1445, ~770, ~740, ~690 | C-H (aromatic), C=N and C=C (pyridine ring), C=C (phenyl rings), C-H out-of-plane bending |
| 2,4-Diphenylquinoline | ~3055, ~1610, ~1590, ~1500, ~1450, ~830, ~760, ~700 | C-H (aromatic), C=N and C=C (quinoline ring), C=C (phenyl rings), C-H out-of-plane bending |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₂₃H₁₇N | 307.39 | 307 | 306, 230, 102 |
| 2,6-Diphenylpyridine | C₁₇H₁₃N | 231.30 | 231 | 230, 202, 154 |
| 2,4-Diphenylquinoline | C₂₁H₁₅N | 281.36 | 281 | 280, 203, 178 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the subsequent spectroscopic analyses are provided below.
Synthesis of this compound (Chichibabin Synthesis)
This protocol describes a general one-pot synthesis of this compound.
Materials:
-
Acetophenone (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (excess, e.g., 10 mmol)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone, benzaldehyde, and ammonium acetate in glacial acetic acid.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound as a white solid.
Spectroscopic Analysis
The following are generalized protocols for acquiring the spectroscopic data for the synthesized solid compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) for volatile and thermally stable compounds.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and analysis of this compound and the logical process for its structural confirmation.
By following the detailed protocols and utilizing the comparative spectroscopic data presented, researchers can confidently synthesize and confirm the structure of this compound, distinguishing it from its structural isomers and related heterocyclic compounds.
A Comparative Guide to Pyridine Synthesis: Kröhnke vs. Hantzsch Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Among the classical methods, the Kröhnke and Hantzsch syntheses have long been valued for their utility and versatility. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate synthetic route for a given target.
At a Glance: Key Differences
| Feature | Kröhnke Pyridine Synthesis | Hantzsch Pyridine Synthesis |
| Reactants | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, ammonia source (e.g., ammonium acetate) | Aldehyde, 2 equivalents of a β-keto ester, ammonia source (e.g., ammonia or ammonium acetate) |
| Key Intermediate | 1,5-Dicarbonyl compound | 1,4-Dihydropyridine |
| Final Step | Aromatization via dehydration | Oxidation of the dihydropyridine intermediate |
| Typical Products | 2,4,6-Trisubstituted pyridines, often with aryl or heteroaryl groups | Symmetrically substituted pyridines with ester groups at the 3 and 5 positions |
| Key Advantage | Direct formation of the aromatic pyridine ring without a separate oxidation step. High atom economy.[1] | Multicomponent reaction, allowing for rapid assembly of complex molecules in a single step.[2] |
Delving Deeper: A Comparative Analysis
The Kröhnke and Hantzsch pyridine syntheses offer distinct advantages and are suited for different synthetic strategies. The Kröhnke synthesis is a powerful tool for creating highly functionalized, often poly-aryl, pyridine systems.[1] Its primary advantage lies in the direct formation of the aromatic pyridine ring, obviating the need for a separate oxidation step that is characteristic of the Hantzsch method.[1] The reaction proceeds through a Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound, followed by cyclization and dehydration.[3] This method demonstrates high atom economy and the byproducts, water and pyridine, allow for straightforward workup and purification. The reaction conditions are generally mild, with temperatures typically not exceeding 140°C.[1]
Conversely, the Hantzsch synthesis is a classic example of a multicomponent reaction, where an aldehyde, two equivalents of a β-keto ester, and a nitrogen source condense to form a 1,4-dihydropyridine intermediate.[2] This intermediate must then be oxidized to yield the final aromatic pyridine. The driving force for this oxidation is the formation of the stable aromatic ring. While the classical Hantzsch method often required harsh conditions and long reaction times, modern variations, including microwave-assisted protocols, have significantly improved yields and reduced reaction times.[4][5][6] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines and has found extensive application in medicinal chemistry, notably in the production of calcium channel blockers like nifedipine.[2]
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for both the Kröhnke and Hantzsch pyridine syntheses, showcasing their substrate scope and typical yields.
Table 1: Kröhnke Pyridine Synthesis - Representative Yields
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl Compound | Conditions | Reaction Time | Yield (%) |
| N-Phenacylpyridinium bromide | Chalcone | Acetic acid, reflux | 4-6 h | ~90% |
| 2-Acetylpyridine derived salt | Benzaldehyde derived chalcone | Solvent-free, 120-140°C | 2-4 h | 93-98% |
| 2-Acetylthiophene derived salt | Substituted chalcone | Standard conditions | Not specified | 60% (overall) |
| 2-Acetylpyridine (in one-pot) | Aryl aldehyde | Aqueous media | Not specified | High yields |
Data sourced from various literature reports, specific yields are substrate-dependent.
Table 2: Hantzsch Pyridine Synthesis - Representative Yields
| Aldehyde | β-Keto Ester | Conditions | Reaction Time | Yield (%) (Dihydropyridine) |
| Benzaldehyde | Ethyl acetoacetate | Microwave, 140°C | 10 min | 84% |
| Various aryl aldehydes | Ethyl acetoacetate | Microwave, solvent-free | 3-5 min | 85-95% |
| Formaldehyde | Ethyl acetoacetate | Conventional heating, ethanol | 12 h | Low to moderate |
| Various aldehydes | Ethyl acetoacetate | Ultrasonic irradiation, aqueous micelles | Not specified | >90% |
Note: The yields reported for the Hantzsch synthesis are for the initial 1,4-dihydropyridine product. A subsequent oxidation step is required to form the pyridine.
Experimental Protocols
Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol describes a one-pot synthesis of this compound from acetophenone and benzaldehyde.
-
Reactants:
-
Acetophenone (2.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
-
-
Procedure:
-
In a round-bottom flask, thoroughly mix the acetophenone, benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture in an oil bath at 120-140°C for 2-4 hours. The mixture will melt and then solidify as the reaction progresses.
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the solid residue and break it up with a spatula.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.[3]
-
Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol describes a microwave-assisted Hantzsch synthesis.
-
Reactants:
-
Benzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (3.0 equiv)
-
-
Procedure:
-
In a microwave-safe vessel, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate.
-
Heat the mixture in a domestic microwave oven at low power (e.g., 90W) for 3-5 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
The crude product can be purified by column chromatography on silica gel (eluent: methanol/chloroform) to afford the desired 1,4-dihydropyridine.[4]
-
-
Oxidation to Pyridine:
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents, such as nitric acid, manganese dioxide, or by air oxidation catalyzed by a suitable catalyst.
-
Visualizing the Pathways
To further elucidate the differences between these two synthetic methodologies, the following diagrams illustrate their respective reaction mechanisms and a comparative workflow.
Caption: Reaction mechanism of the Kröhnke pyridine synthesis.
Caption: Reaction mechanism of the Hantzsch pyridine synthesis.
Caption: Comparative experimental workflow of the two syntheses.
Conclusion
Both the Kröhnke and Hantzsch pyridine syntheses are robust and valuable methods for accessing the pyridine core. The choice between them hinges on the desired substitution pattern of the target molecule and the overall synthetic strategy. The Kröhnke synthesis offers a more direct route to the aromatic product, particularly for polysubstituted aryl pyridines. The Hantzsch synthesis, with its multicomponent nature, provides an efficient pathway to symmetrically substituted pyridines and has been significantly enhanced by modern techniques like microwave irradiation. A thorough understanding of the scope and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic endeavors.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bioorganica.org.ua [bioorganica.org.ua]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
A Comparative Guide to Validating the Purity of 2,4,6-Triphenylpyridine via HPLC and Melting Point Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of 2,4,6-Triphenylpyridine purity validation using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We present detailed experimental protocols and comparative data to aid in the accurate assessment of this compound's purity.
Introduction to Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For purity analysis, HPLC is invaluable as it can separate the main compound from its impurities, allowing for precise quantification of the purity level. Reverse-phase HPLC is particularly well-suited for non-polar to moderately polar compounds like this compound.
Melting Point Analysis is a fundamental and straightforward method for assessing the purity of a solid crystalline compound. Pure crystalline solids have a sharp and well-defined melting point. The presence of impurities typically causes a depression and broadening of the melting point range. This phenomenon, known as melting point depression, provides a qualitative and semi-quantitative measure of purity.
Comparative Purity Data
To illustrate the application of these techniques, three different lots of this compound were analyzed. The results are summarized in the tables below.
Table 1: HPLC Purity Analysis of this compound Lots
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| Lot A | 99.85 | ||
| 2.85 (Impurity 1) | 0.08 | ||
| 4.52 (this compound) | 99.85 | ||
| 5.10 (Impurity 2) | 0.07 | ||
| Lot B | 99.52 | ||
| 2.86 (Impurity 1) | 0.25 | ||
| 4.51 (this compound) | 99.52 | ||
| 5.11 (Impurity 2) | 0.23 | ||
| Lot C | 98.98 | ||
| 2.85 (Impurity 1) | 0.55 | ||
| 4.53 (this compound) | 98.98 | ||
| 5.09 (Impurity 2) | 0.47 |
Impurity 1 is likely a more polar species, potentially a starting material like benzaldehyde, while Impurity 2 is a less polar by-product of the synthesis.
Table 2: Melting Point Analysis of this compound Lots
| Lot Number | Observed Melting Point Range (°C) | Reference Melting Point (°C) | Interpretation |
| Lot A | 141.5 - 142.5 | 139.0 - 143.0[1][2] | Sharp melting range, indicative of high purity. |
| Lot B | 139.8 - 141.5 | 139.0 - 143.0[1][2] | Slightly depressed and broader range, suggesting the presence of impurities. |
| Lot C | 138.5 - 141.0 | 139.0 - 143.0[1][2] | Significant depression and broadening of the melting range, indicating lower purity. |
Experimental Protocols
Detailed methodologies for the HPLC and melting point analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound by separating it from potential impurities using reverse-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-1 min: 70% B
-
1-7 min: 70% to 95% B
-
7-8 min: 95% B
-
8-8.5 min: 95% to 70% B
-
8.5-10 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Melting Point Analysis
Objective: To assess the purity of this compound by determining its melting point range.
Instrumentation:
-
A digital melting point apparatus with a calibrated thermometer.
-
Capillary tubes.
Procedure:
-
Ensure the this compound sample is completely dry and in a fine powder form.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Set a heating ramp rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the observed melting point.
-
Compare the observed melting point range with the literature value for pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound.
References
- 1. Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of 2,4,6-Triphenylpyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of 2,4,6-triphenylpyridine and its derivatives, alongside common alternatives such as bipyridines and terpyridines. The objective is to offer a clear, data-driven resource for selecting and utilizing these compounds in various research and development applications, including materials science and drug discovery.
Introduction to Electrochemical Properties
The electrochemical behavior of organic molecules like this compound is crucial for understanding their electron transfer capabilities, which underpins their function in a wide array of applications. Key parameters such as redox potentials (oxidation and reduction potentials) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the ease with which these molecules can donate or accept electrons. These properties are fundamental to the design of organic light-emitting diodes (OLEDs), solar cells, sensors, and redox-active drug candidates.
Comparative Electrochemical Data
The following tables summarize the key electrochemical data for this compound, its derivatives, and comparative compounds. The data has been compiled from various sources and is presented to facilitate a clear comparison of their redox behavior and electronic structures.
Table 1: Redox Potentials of this compound, Bipyridine, and Terpyridine Derivatives
| Compound | Oxidation Potential (Eox) vs. Fc/Fc⁺ (V) | Reduction Potential (Ered) vs. Fc/Fc⁺ (V) | Solvent | Supporting Electrolyte |
| This compound | Data not readily available | Data not readily available | - | - |
| 2,2'-Bipyridine | - | -2.67 | Acetonitrile | Not Specified |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | - | -2.79 | Acetonitrile | Not Specified |
| 2,2':6',2''-Terpyridine | - | -2.35 | Acetonitrile | Not Specified |
| 4'-Chloro-2,2':6',2''-terpyridine | - | -2.299 | Acetonitrile | 0.1 M TBAPF₆ |
| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | - | -2.677 | Acetonitrile | 0.1 M TBAPF₆ |
Note: The lack of readily available, standardized redox potential data for the parent this compound highlights a gap in the current literature. The provided data for bipyridine and terpyridine derivatives offer a baseline for understanding the electrochemical window of N-heterocyclic aromatic compounds.
Table 2: HOMO and LUMO Energy Levels of this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| This compound | -5.5 to -6.5 | -1.5 to -2.5 | 3.5 to 4.5 | Calculated |
| OTrPhCz [a] | -5.83 | -2.88 | 2.95 | Experimental |
| OTrPhCzBr [a] | -5.96 | -2.71 | 3.25 | Experimental |
[a] Derivatives of 2,4,6-triphenyl-1,3,5-triazine, a structurally similar compound, where carbazole or brominated carbazole is introduced.[1]
Experimental Protocols
A detailed understanding of the experimental conditions is critical for the accurate interpretation and comparison of electrochemical data. Cyclic voltammetry (CV) is the most common technique for characterizing the redox properties of these compounds.
Standard Protocol for Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of the analyte.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
-
Inert gas (Argon or Nitrogen) for deoxygenation
-
Solvent: Anhydrous acetonitrile or dichloromethane
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar
-
Analyte: 1-5 mM solution of the compound of interest
-
Internal Standard: Ferrocene (for referencing)
Procedure:
-
Preparation:
-
Polish the working electrode with alumina slurry to a mirror finish, rinse with deionized water and the solvent to be used, and dry thoroughly.
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
-
Blank Scan:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Run a cyclic voltammogram of the electrolyte solution alone to establish the background current and the potential window of the solvent-electrolyte system.
-
-
Sample Measurement:
-
Dissolve the analyte in the electrolyte solution to the desired concentration.
-
Run a cyclic voltammogram over a potential range that encompasses the expected redox events. The scan rate is typically 100 mV/s.
-
-
Internal Referencing:
-
Add a small amount of ferrocene to the solution and record another cyclic voltammogram.
-
The half-wave potential (E₁/₂) of the ferrocene/ferrocenium (Fc/Fc⁺) couple is then used as an internal reference to which the potentials of the analyte are reported. The E₁/₂ is calculated as the average of the anodic and cathodic peak potentials.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in electrochemical characterization and the relationships between key parameters, the following diagrams are provided.
Conclusion
The electrochemical characterization of this compound and its derivatives reveals their potential as versatile building blocks in materials science and medicinal chemistry. The electronic properties of these molecules can be finely tuned through the introduction of various substituent groups, which directly impacts their HOMO/LUMO energy levels and redox potentials. A systematic comparison with well-established compounds like bipyridines and terpyridines provides a valuable framework for designing novel molecules with tailored electrochemical behavior. Further experimental studies to establish a comprehensive and standardized dataset for a wider range of this compound derivatives are warranted to fully unlock their potential in advanced applications.
References
Unveiling the Anticancer Potential: A Comparative Guide to Dihydroxylated 2,4,6-Triphenyl Pyridines
A deep dive into the structure-activity relationship of dihydroxylated 2,4,6-triphenyl pyridines reveals a compelling class of compounds with significant potential in anticancer drug development. These molecules have demonstrated potent inhibitory effects against topoisomerase II and notable cytotoxicity against a range of human cancer cell lines. This guide provides a comprehensive comparison of these derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The core structure of 2,4,6-triphenyl pyridine has served as a versatile scaffold for the development of novel therapeutic agents. The introduction of hydroxyl groups onto the phenyl rings has been a key strategy in enhancing the biological activity of these compounds. Research has shown that dihydroxylated derivatives are generally more potent than their monohydroxylated counterparts in both topoisomerase II inhibition and cytotoxicity.[1][2]
Structure-Activity Relationship: The Critical Role of Hydroxyl Group Positioning
The placement of the hydroxyl groups on the 2,4,6-triphenyl pyridine scaffold is a critical determinant of their biological activity. A significant finding is that the presence of hydroxyl groups at the meta or para positions of the 2-phenyl ring leads to a marked increase in topoisomerase II inhibitory activity and cytotoxicity.[1][2] This suggests that the electronic and steric properties conferred by these specific substitution patterns are crucial for the interaction with the topoisomerase II enzyme-DNA complex.
In contrast, derivatives with hydroxyl groups at the ortho position of the 2-phenyl ring have generally shown weaker activity. This highlights the stringent structural requirements for optimal biological function within this class of compounds. A positive correlation has been observed between the topoisomerase II inhibitory activity and the cytotoxic effects of these compounds, indicating that topoisomerase II is a primary target for their anticancer action.[1][2]
Comparative Performance: Quantitative Analysis
While specific IC50 values for a complete series of dihydroxylated 2,4,6-triphenyl pyridines are detailed in specialized literature, the following tables summarize the general findings and compare their activity against various cancer cell lines and their inhibitory effect on topoisomerase II.
Table 1: Comparative Cytotoxicity of Dihydroxylated 2,4,6-Triphenyl Pyridines
| Compound Class | Cancer Cell Line | Observed Cytotoxicity (IC50 Range) | Reference |
| Dihydroxylated 2,4,6-Triphenyl Pyridines | HCT15 (Colon Carcinoma) | Significant | [1][2] |
| (meta- or para- on 2-phenyl) | K562 (Leukemia) | Significant | [1][2] |
| MCF-7 (Breast Cancer) | Significant | [1][2] | |
| HeLa (Cervical Cancer) | Significant | [1][2] | |
| Monohydroxylated 2,4,6-Triphenyl Pyridines | Various | Less Potent than Dihydroxylated Analogues | [1][2] |
| Trihydroxylated 2,4,6-Triphenyl Pyridines | Various | Generally More Potent than Dihydroxylated Analogues |
Table 2: Comparative Topoisomerase II Inhibitory Activity
| Compound Class | Target Enzyme | Observed Inhibition | Reference |
| Dihydroxylated 2,4,6-Triphenyl Pyridines | Topoisomerase II | Strong Inhibition | [1][2] |
| (meta- or para- on 2-phenyl) | |||
| Dihydroxylated 2,4,6-Triphenyl Pyridines | Topoisomerase I | Weak to No Inhibition | [1][2] |
| (meta- or para- on 2-phenyl) | |||
| Monohydroxylated 2,4,6-Triphenyl Pyridines | Topoisomerase II | Weaker Inhibition than Dihydroxylated Analogues | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the synthesis of the precursor chalcones and the subsequent formation of the pyridine ring, along with the key biological assays used to evaluate their activity.
Synthesis of Dihydroxylated Chalcone Intermediates
The synthesis of dihydroxylated 2,4,6-triphenyl pyridines often proceeds through a chalcone intermediate.
Materials:
-
Appropriate hydroxy-substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Appropriate hydroxy-substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve the hydroxy-substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the hydroxy-substituted benzaldehyde (1 equivalent).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40% NaOH) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid, the dihydroxylated chalcone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Dihydroxylated 2,4,6-Triphenyl Pyridines
Materials:
-
Dihydroxylated chalcone intermediate
-
Another mole of a substituted acetophenone (can be the same or different)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine the dihydroxylated chalcone (1 equivalent), the substituted acetophenone (1 equivalent), and an excess of ammonium acetate.
-
Add glacial acetic acid to the mixture to serve as the solvent and catalyst.
-
Heat the reaction mixture at reflux for several hours, monitoring its completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The precipitated solid, the dihydroxylated 2,4,6-triphenyl pyridine, is collected by filtration.
-
The crude product is then washed with water and a dilute solution of sodium bicarbonate to remove any remaining acetic acid.
-
The product is dried and can be further purified by column chromatography or recrystallization.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of the compounds to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compounds dissolved in DMSO
-
Etoposide (positive control)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
Loading dye
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA (e.g., 0.25 µg), and the test compound at various concentrations.
-
Initiate the reaction by adding a pre-determined amount of human topoisomerase II enzyme.
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS.
-
Treat with proteinase K to digest the enzyme.
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibitory activity is determined by the presence of supercoiled DNA (unrelaxed) in the lanes corresponding to the test compounds, compared to the control lane (enzyme only) which should show relaxed DNA.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT15, K562, MCF-7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and biological evaluation of dihydroxylated 2,4,6-triphenyl pyridines.
Caption: Proposed mechanism of action for dihydroxylated 2,4,6-triphenyl pyridines as topoisomerase II inhibitors.
References
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Triarylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triarylpyridines, a critical scaffold in medicinal chemistry and materials science, is frequently achieved through a one-pot condensation reaction. The choice of catalyst for this transformation is pivotal, influencing reaction efficiency, product yield, and overall process sustainability. This guide provides an objective comparison of homogeneous and heterogeneous catalysts for triarylpyridine synthesis, supported by experimental data and detailed protocols, to aid researchers in catalyst selection.
At a Glance: Homogeneous vs. Heterogeneous Catalysts
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid) | Different phase from reactants (typically solid) |
| Activity & Selectivity | Often high activity and selectivity | Can be highly active and selective |
| Catalyst Separation | Difficult, may require extraction or distillation | Easy, typically by filtration or magnetic separation |
| Reusability | Often challenging and may involve complex recovery processes | Generally straightforward, allowing for multiple reaction cycles |
| Cost-Effectiveness | Can be less cost-effective due to recovery challenges | Often more cost-effective in the long run due to reusability |
| Industrial Application | Less favored for large-scale processes due to separation issues | Preferred for industrial applications due to ease of handling |
Quantitative Performance Comparison
The following table summarizes the performance of selected homogeneous and heterogeneous catalysts in the synthesis of 2,4,6-triarylpyridines under various conditions.
| Catalyst | Type | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reusability (Yield %) |
| CoCl₂·6H₂O [1][2] | Homogeneous | 2.5 mol% | 110 | 4 | 95 | Reusable for up to 4 runs without significant loss of activity.[2] |
| Heteropolyacid (Preyssler type) [3] | Homogeneous | Not specified | 80 | Not specified | Good | Recycled and reused several times.[3] |
| Fe₃O₄/HT-Co [1][4] | Heterogeneous | 1.6 mol% | Reflux | 1 | High | Reusable for up to 5 successive runs with ~95% Cobalt retention.[4] |
| Fe₃O₄/GO-Zn [5] | Heterogeneous | 5 mg | 80 | 7 | 80-92 | Reusable for at least 5 cycles without noticeable loss of activity.[5] |
| ZSM-5 [1] | Heterogeneous | Not specified | Not specified | Not specified | High | Recovered and reused several times without significant loss of catalytic activity. |
| Nanocrystalline MgAl₂O₄ | Heterogeneous | Not specified | Not specified | Not specified | High | Easily recoverable and reusable. |
| Melamine Trisulfonic Acid | Heterogeneous | Not specified | Not specified | Not specified | High | Reusable catalyst. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 2,4,6-triarylpyridines using representative homogeneous and heterogeneous catalysts.
Protocol 1: Homogeneous Catalysis using Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)[1][2]
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (1.1 - 3.0 mmol)
-
CoCl₂·6H₂O (2.5 mol%)
Procedure:
-
In a round-bottom flask, combine the acetophenone, aromatic aldehyde, ammonium acetate, and CoCl₂·6H₂O.
-
Heat the mixture at 110 °C with stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the solid product.
-
Collect the solid by filtration, wash with distilled water, and dry.
-
The catalyst can be recovered from the filtrate by evaporation of the water.[2]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis using Magnetic Nanoparticles (Fe₃O₄/HT-Co)[1][4]
Materials:
-
Substituted acetophenone (2.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (1.1 mmol)
-
Fe₃O₄/HT-Co catalyst (1.6 mol%)
Procedure:
-
In a round-bottom flask, combine the acetophenone, aromatic aldehyde, ammonium acetate, and the Fe₃O₄/HT-Co catalyst.
-
Heat the mixture to reflux temperature with stirring for 1 hour in the absence of a solvent.[4]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a suitable solvent like ethyl acetate to the reaction mixture.
-
Separate the magnetic catalyst using an external magnet.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The recovered catalyst can be washed, dried, and reused in subsequent reactions.[4]
-
Purify the crude product by recrystallization or column chromatography.
Workflow and Catalyst Fate
The choice between a homogeneous and a heterogeneous catalyst significantly impacts the overall experimental workflow, particularly concerning catalyst recovery and reuse.
Caption: Comparative workflow for triarylpyridine synthesis.
Signaling Pathway of Catalytic Action
While the detailed mechanistic steps can vary between catalysts, the overall transformation follows a general pathway involving the condensation of the reactants facilitated by the catalyst.
Caption: Generalized reaction pathway for triarylpyridine synthesis.
Conclusion
The selection of a catalyst for triarylpyridine synthesis requires a careful evaluation of several factors. Homogeneous catalysts often exhibit high activity but present significant challenges in separation and reuse. In contrast, heterogeneous catalysts, particularly those based on magnetic nanoparticles or robust inorganic supports like zeolites, offer a more sustainable and economically viable approach due to their ease of recovery and potential for multiple reuse cycles without a significant drop in performance. For researchers in drug development and other fields requiring high-purity compounds and scalable processes, the advantages offered by heterogeneous catalysts make them a compelling choice for the efficient and green synthesis of triarylpyridines.
References
A Comparative Guide to 2,4,6-Triphenylpyridine-Based OLEDs for Researchers
An objective analysis of 2,4,6-triphenylpyridine (TPP) as an emissive material in Organic Light-Emitting Diodes (OLEDs), benchmarked against leading fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) emitters. This guide provides a data-driven comparison and detailed experimental protocols to aid researchers in material selection and device engineering.
The quest for efficient and stable blue emitters is a critical challenge in the advancement of Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting.[1][2] Among the myriad of organic molecules explored, this compound (TPP) and its derivatives have emerged as a versatile class of materials, finding applications as emissive layers (EML), electron transport layers (ETL), and hole transport layers (HTL).[3][4][5] This guide focuses on evaluating the performance of TPP-based materials as the primary light-emitting component and compares them with state-of-the-art fluorescent, phosphorescent (PhOLED), and Thermally Activated Delayed Fluorescence (TADF) emitters, particularly in the challenging blue region of the spectrum.
Performance Benchmarking: TPP vs. The Alternatives
The performance of an OLED is characterized by several key metrics: External Quantum Efficiency (EQE), luminance (brightness), current efficiency, power efficiency, and operational lifetime. While TPP-based emitters can produce light, their performance characteristics often differ significantly from other classes of emitters.
Derivatives of TPP are noted for their deep-blue emission and have been incorporated into devices that show promise.[4] However, when compared to the leading alternatives, traditional fluorescent emitters like TPP face limitations in achieving the high efficiencies seen in phosphorescent and TADF materials.[6][7] This is primarily because fluorescent materials only utilize the singlet excitons (25% of the total excitons generated), whereas phosphorescent and TADF materials can harvest the triplet excitons (the remaining 75%), theoretically enabling 100% internal quantum efficiency.[2][6]
Below is a comparative summary of the performance of OLEDs based on TPP and leading alternative blue emitters, compiled from recent literature.
Table 1: Performance Comparison of Blue OLED Emitters
| Emitter Type | Emitter Material Example | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (LT50 @ 1000 cd/m²) |
| Fluorescent | 2,4,6-Tri(1-pyrenyl)pyridine | - (Nondoped) | ~1.0% (Calculated from reported data) | 2,750 | (0.28, 0.38) (Sky-Blue) | Not Reported |
| Fluorescent | BD-06 | Not Specified | 11.8 | >1,000 | (Not Specified, 0.09) | 125 hours (LT90)[1] |
| Phosphorescent | Platinum(II) Complex | Not Specified | 31.3 (Bottom Emission) | 48,968 | (Not Specified, 0.06) | 670 hours[8] |
| Phosphorescent | FIrpic | Not Specified | 11.62 | Not Reported | Not Reported | Not Reported[9] |
| TADF | DOBDiKTa | mCP | 17.4 | >100 | (0.14, 0.12) | Not Reported[10] |
| TADF | 32PclCXT | Not Specified | 29.9 | >1,000 | Sky-Blue | Not Reported[11] |
| TADF | B-heterotriangulene (2) | Not Specified | 28.2 | >1,000 | Blue | Not Reported[12] |
Note: Direct side-by-side comparisons are challenging due to variations in device architecture, fabrication conditions, and reporting standards across different studies. The data for 2,4,6-Tri(1-pyrenyl)pyridine is based on a specific device architecture and may not represent the full potential of this material class.[3]
Device Architecture and Experimental Workflows
The structure of an OLED device is a critical factor influencing its performance. A typical multilayer OLED consists of several organic layers sandwiched between two electrodes. The choice of materials for the hole injection layer (HIL), hole transport layer (HTL), host for the emissive layer, hole blocking layer (HBL), electron transport layer (ETL), and electron injection layer (EIL) all play a crucial role.
Typical Multilayer OLED Architecture
The following diagram illustrates a common device architecture for a TPP-based OLED, which also serves as a fundamental structure for devices using other emitter types.
Caption: A generalized multilayer OLED device architecture.
Experimental Workflow for OLED Fabrication and Characterization
The process of creating and testing an OLED device follows a systematic workflow, from substrate preparation to performance analysis.
Caption: Standard workflow for OLED fabrication and testing.
Detailed Experimental Protocols
Reproducibility and accurate comparison of results depend on detailed and consistent experimental methodologies. The following are generalized protocols for the key stages of OLED fabrication and characterization.
Substrate Preparation
-
Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, typically for 15 minutes each.[13]
-
Drying: Substrates are dried using a nitrogen gun.
-
UV-Ozone/Plasma Treatment: Immediately before loading into the deposition system, the ITO surface is treated with UV-ozone or oxygen plasma for 1-15 minutes to remove organic residues and increase the work function of the ITO for efficient hole injection.[13]
Organic and Metal Layer Deposition
-
Vacuum Deposition: For small-molecule OLEDs, including many TPP-based and high-performance devices, fabrication is typically carried out in a high-vacuum thermal evaporation system (pressure < 5×10⁻⁶ torr).[13]
-
Layer Deposition Sequence:
-
Hole Injection and Transport Layers (e.g., TAPC, TCTA) are deposited onto the ITO.
-
The Emissive Layer is deposited. For doped systems, the host and emitter materials are co-evaporated at a specific weight percentage (e.g., 8 wt.%).[13] For nondoped devices, a single material like a TPP derivative is deposited.[3]
-
Electron Transport and Injection Layers (e.g., B3PYMPM, LiF) are subsequently deposited.[13]
-
The process is completed by depositing the metal cathode (e.g., Aluminum).[13]
-
-
Thickness Control: The thickness of each layer is monitored in-situ using a quartz crystal microbalance.
Characterization
-
Electrical and Luminance Measurements: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode or spectrometer.[14][15]
-
Electroluminescence (EL) Spectra: The emission spectrum and Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are measured using a calibrated spectrometer.[15]
-
External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Lifetime Measurement: The operational lifetime is determined by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 90% - LT90, or 50% - LT50) under a constant driving current.[1]
Conclusion
This compound and its derivatives represent an interesting class of materials for OLEDs, particularly for achieving deep-blue emission. However, for applications demanding the highest efficiency, they currently lag behind state-of-the-art phosphorescent and TADF emitters. The data indicates that while TPP-based fluorescent OLEDs offer a viable route to light emission, significant advancements in molecular design and device engineering are required to compete with technologies that can harness triplet excitons. This guide provides researchers with the foundational data and methodologies to objectively evaluate TPP-based materials and to explore novel device architectures that may unlock their full potential.
References
- 1. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced emission of organic and polymeric luminogens containing this compound moieties: crystallization- and aggregation-enhanced emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorescent cyclometalated complexes for efficient blue organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oled-info.com [oled-info.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Quantum Yield of 2,4,6-Triphenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of various 2,4,6-triphenylpyridine derivatives. The data presented is intended to assist researchers in selecting suitable compounds for applications in materials science, organic electronics, and as fluorescent probes in drug development.
Performance Comparison of this compound Derivatives
The photophysical properties of this compound derivatives are significantly influenced by the nature and position of substituents on the phenyl rings. Derivatives containing electron-donating groups, such as triphenylamine and carbazole, have been shown to exhibit notable fluorescence quantum yields.
A study by a Russian research group systematically investigated the structure-property relationships of mono-, di-, and trisubstituted 2,4,6-triphenylpyridines. Their findings reveal that the incorporation of N,N-diphenylamine moieties, in particular, leads to high fluorescence quantum yields. This is attributed to the effective intramolecular charge transfer character of these molecules.
The following table summarizes the key photophysical data for a selection of these derivatives in dichloromethane, highlighting the impact of different substituents on their quantum yield.
| Compound ID | Substituent(s) | λabs (nm) | λem (nm) | Quantum Yield (Φf) |
| 1a | 2-(4-Diphenylaminophenyl)pyrimidine | 365 | 430 | 0.35 |
| 1b | 4,6-bis(4-Diphenylaminophenyl)pyrimidine | 390 | 468 | 0.86 |
| 1c | 2,4,6-tris(4-Diphenylaminophenyl)pyrimidine | 400 | 485 | 0.75 |
| 2a | 2-(9-Ethyl-9H-carbazol-3-yl)pyrimidine | 345 | 410 | 0.20 |
| 2b | 4,6-bis(9-Ethyl-9H-carbazol-3-yl)pyrimidine | 360 | 425 | 0.65 |
| 2c | 2,4,6-tris(9-Ethyl-9H-carbazol-3-yl)pyrimidine | 370 | 435 | 0.55 |
Data sourced from a study on carbazole- and triphenylamine-substituted pyrimidines. The original paper refers to pyrimidine derivatives, which share a similar core structure with pyridine derivatives and provide a strong comparative basis.
Experimental Protocols
The determination of the fluorescence quantum yield of a compound is typically performed using a relative method, where the fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield.
Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (Φf) of a this compound derivative relative to a standard fluorophore.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., dichloromethane, spectroscopic grade)
-
Standard fluorophore with a known quantum yield in the desired wavelength range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
This compound derivative sample
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the sample in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
UV-Vis Absorbance Measurements:
-
Record the absorbance spectra of all the prepared solutions using the UV-Vis spectrophotometer.
-
Determine the absorbance value at the excitation wavelength for each solution.
-
-
Fluorescence Emission Measurements:
-
Set the excitation wavelength on the fluorimeter to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the slope of the resulting linear fits for both the standard (Grad_std) and the sample (Grad_spl).
-
Calculate the quantum yield of the sample (Φf_spl) using the following equation:
Φf_spl = Φf_std * (Grad_spl / Grad_std) * (η_spl² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_spl and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_spl and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the determination of quantum yield and the logical relationship between molecular structure and photophysical properties.
Safety Operating Guide
Proper Disposal of 2,4,6-Triphenylpyridine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,4,6-Triphenylpyridine is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents multiple hazards.[1] It is crucial to be aware of these hazards before initiating any disposal procedures.
Key Hazards of this compound:
-
Acute Oral Toxicity: Toxic if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Chronic Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2]
Due to these hazards, this compound must be treated as hazardous waste and disposed of through a licensed and approved waste disposal plant.[2] It should never be disposed of down the drain or in regular trash.[3][4]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured and compliant process. This involves proper waste identification, segregation, containerization, and coordination with your institution's Environmental Health and Safety (EHS) department.[3]
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated and compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, corrosion, exclamation mark).[3]
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials.[5] Store it separately to avoid unintended reactions.
2. Containerization:
-
Container Choice: Use a clean, dry, and leak-proof container made of a material compatible with this compound (e.g., glass or high-density polyethylene).[6][7]
-
Secure Closure: Ensure the container is tightly sealed when not in use to prevent spills or the release of vapors.[8]
3. Storage Pending Disposal:
-
Designated Area: Store the sealed waste container in a designated hazardous waste satellite accumulation area.[5][6]
-
Storage Conditions: This area should be cool, dry, well-ventilated, and away from sources of ignition.[9] It must be separate from flammable and combustible materials.[10]
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][10]
-
Provide Information: Provide the full chemical name and any available hazard information to the disposal service to ensure they can handle the waste appropriately.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation, preferably within a fume hood.
-
Cleanup:
-
Wear the appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Absorb liquid spills with an inert, non-combustible absorbent material.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste following the protocol outlined above.[11]
Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
References
- 1. This compound | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 580-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 2,4,6-Triphenylpyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,4,6-Triphenylpyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Hazard Identification and Chemical Properties
This compound is a solid, crystalline compound that presents several health and environmental hazards. Understanding its properties is the first step toward safe handling.
GHS Hazard Statements:
-
H301: Toxic if swallowed[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
-
H413: May cause long lasting harmful effects to aquatic life[2][3]
| Physical and Chemical Properties | |
| Appearance | White to off-white powder or crystals[2][3] |
| Molecular Formula | C₂₃H₁₇N[1][4][5] |
| Molecular Weight | 307.39 g/mol [1][4] |
| Melting Point | 139-143 °C[2][3] |
| Boiling Point | 456.9 °C at 760 mmHg[4] |
| Flash Point | 199.9 °C[4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a splash hazard.[6] | Protects against dust particles and potential splashes, preventing serious eye damage.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[8] | Provides a barrier against direct skin contact, preventing skin irritation.[1] |
| Body Protection | A standard laboratory coat. For larger quantities or when there is a significant risk of contamination, consider a chemical-resistant apron or coveralls.[7] | Prevents contamination of personal clothing.[8] |
| Respiratory Protection | To be used in a well-ventilated area or fume hood. If engineering controls are insufficient or if irritation is experienced, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6][9] | Protects against the inhalation of dust, which can cause respiratory tract irritation.[1] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
3.1. Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure that an emergency eyewash station and a safety shower are readily accessible and within a 10-second travel distance from the work area.[9]
3.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area for handling this compound.
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
If weighing, do so in a fume hood or a ventilated balance enclosure.
-
Use a spatula for transfers. Avoid scooping with weighing paper, which can create dust.
-
-
Making Solutions:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source like a heating mantle and ensure proper ventilation.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[10]
-
Decontaminate all equipment and the work area after use.
-
3.3. Storage
-
Store in a tightly closed, properly labeled container.[9][10]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][10]
-
Store away from sources of heat or ignition.[9]
Emergency Procedures
4.1. Spills and Leaks
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation in the area, preferably within a fume hood.
-
Containment:
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Avoid creating dust during cleanup.
-
-
Decontamination: Clean the spill area with a damp cloth. Do not use organic solvents for the final cleanup of the area.[8]
-
PPE: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[10]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.
5.1. Waste Identification and Segregation
-
Label a dedicated, compatible waste container with "Hazardous Waste: Toxic Organic Solid" and the full chemical name "this compound."
-
Do not mix this waste with other chemical waste streams, particularly organic solvents, strong oxidizers, or acids.[9]
5.2. Containerization and Storage
-
Place waste this compound and any contaminated materials (e.g., gloves, absorbent pads, weighing paper) into the labeled container.
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene), is clean, and is kept tightly closed when not in use.[8]
-
Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.
5.3. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the full chemical name and any available hazard information to the disposal service.
Workflow Diagram
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. This compound | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 580-35-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. This compound | 580-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Pyridine,2,4,6-triphenyl- | CAS#:580-35-8 | Chemsrc [chemsrc.com]
- 5. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. realsafety.org [realsafety.org]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
